molecular formula C8H10O2 B126754 1-Phenyl-1,2-ethanediol CAS No. 93-56-1

1-Phenyl-1,2-ethanediol

Número de catálogo: B126754
Número CAS: 93-56-1
Peso molecular: 138.16 g/mol
Clave InChI: PWMWNFMRSKOCEY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Phenyl-1,2-ethanediol is a valuable chiral diol and essential intermediate in organic and pharmaceutical synthesis. Its key research value lies in its use as a fundamental building block for creating complex, enantiomerically pure molecules. This compound serves as a critical precursor in the synthesis of chiral bisphosphines, which are pivotal ligands in asymmetric hydrogenation reactions . It is also a key chiral intermediate for the preparation of asymmetrically hydrogenated olefinic compounds . Furthermore, (S)-1-Phenyl-1,2-ethanediol undergoes stereoselective polymerization to form liquid crystals . Biocatalytic methods have been developed for the highly efficient and stereoselective synthesis of this compound and its enantiomers. For instance, engineered E. coli whole-cell systems expressing carbonyl reductases like Candida magnoliae carbonyl reductase (CMCR) or Candida parapsilosis (S)-carbonyl reductase II (SCRII) can catalyze the asymmetric reduction of 2-hydroxyacetophenone to produce the (S)-enantiomer with excellent enantiomeric excess (ee) and high yield at substantial substrate concentrations, offering a practical and green alternative to traditional metal-catalyzed hydrogenation . These enzymatic pathways often employ clever cofactor regeneration systems, utilizing enzymes like glucose dehydrogenase or xylanase with xylose to ensure efficiency without the need for external cofactor addition .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-phenylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMWNFMRSKOCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042422
Record name Styrene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Nearly white crystalline powder; [Acros Organics MSDS]
Record name Styrene glycol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17767
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

93-56-1
Record name 1-Phenyl-1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Styrene glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1,2-ethanediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Ethanediol, 1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Styrene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylethane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STYRENE GLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZAC511UK8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 1-Phenyl-1,2-ethanediol from Styrene Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-phenyl-1,2-ethanediol from styrene oxide, a critical process in the pharmaceutical industry for the production of various chiral intermediates. The guide covers both biocatalytic and traditional chemical methods, providing detailed experimental protocols, comparative data, and visualizations of the underlying processes.

Introduction

This compound, also known as styrene glycol, is a key chiral building block in the synthesis of numerous pharmaceuticals. Its vicinal diol structure allows for a variety of chemical transformations, making it a versatile precursor. The synthesis from styrene oxide is a common and efficient route, with significant research focused on achieving high yields and enantioselectivity. This guide explores the primary methods for this conversion: enzymatic hydrolysis using epoxide hydrolases and chemical hydrolysis under acidic or basic conditions.

Reaction Pathway: Hydrolysis of Styrene Oxide

The fundamental reaction involves the ring-opening of the epoxide in styrene oxide by a water molecule to form the diol. This can be achieved through different catalytic approaches, each with its own mechanism and stereochemical outcome.

ReactionPathway StyreneOxide Styrene Oxide Intermediate Protonated Epoxide or Alkoxide Intermediate StyreneOxide->Intermediate H+ or OH- or Epoxide Hydrolase Diol This compound Intermediate->Diol H2O

Caption: General reaction pathway for the hydrolysis of styrene oxide to this compound.

Biocatalytic Synthesis via Epoxide Hydrolases

The use of epoxide hydrolases (EHs) for the hydrolysis of styrene oxide offers a green and highly selective alternative to chemical methods. These enzymes can exhibit high enantioselectivity, enabling the production of specific stereoisomers of this compound, which are often the desired products in pharmaceutical synthesis.

Overview of Enzymatic Hydrolysis

Epoxide hydrolases catalyze the addition of a water molecule to the epoxide ring, yielding the corresponding diol. In the case of racemic styrene oxide, certain EHs can selectively hydrolyze one enantiomer, allowing for the kinetic resolution of the racemate to obtain an enantiopure epoxide and a diol. More advanced strategies involve the use of two different EHs in an enantioconvergent process to convert both enantiomers of the starting material into a single, desired enantiomer of the diol product, thus achieving a theoretical yield of 100%.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Enantioconvergent Hydrolysis using a Combination of Two Epoxide Hydrolases [1]

This protocol describes the use of a combination of epoxide hydrolases from Solanum tuberosum (potato) and a genetically evolved Agrobacterium radiobacter AD1 (EchA-I219F) for the enantioconvergent production of (R)-1-phenyl-1,2-ethanediol.

  • Enzyme Preparation: Purify the soluble epoxide hydrolase from Solanum tuberosum and the evolved EchA-I219F from Agrobacterium radiobacter AD1.

  • Reaction Mixture:

    • Racemic styrene oxide: 5 mM

    • Purified potato EH

    • Purified EchA-I219F EH

    • Buffer: Appropriate buffer to maintain optimal pH for both enzymes.

  • Procedure:

    • Combine the purified enzymes in the reaction buffer.

    • Add the racemic styrene oxide to initiate the reaction.

    • Incubate the reaction mixture at a controlled temperature with agitation.

    • Monitor the reaction progress by techniques such as chiral HPLC to determine the conversion and enantiomeric excess of the product.

    • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic phase over an anhydrous salt (e.g., Na2SO4), filter, and concentrate in vacuo to obtain the crude product.

    • Purify the product using column chromatography if necessary.

Protocol 2: Whole-Cell Biocatalysis for (S)-1-phenyl-1,2-ethanediol Production [6][7]

This protocol utilizes whole cells of a newly isolated Sphingopyxis sp. for the enantioselective hydrolysis of racemic styrene oxide to produce (S)-styrene oxide. The diol is a byproduct in this resolution process.

  • Biocatalyst: 10 mg of Sphingopyxis sp. cells.

  • Reaction Medium: 1 ml of 100 mM Tris/HCl buffer (pH 8.0).

  • Substrate: 4 mM racemic styrene oxide.

  • Procedure:

    • Suspend the Sphingopyxis sp. cells in the Tris/HCl buffer.

    • Add the racemic styrene oxide to the cell suspension.

    • Incubate the reaction at 25 °C with shaking.

    • Monitor the reaction for the formation of the diol and the remaining (S)-styrene oxide.

    • After the desired conversion is reached (in this case, after 420 minutes for a 20.6% yield of the (S)-epoxide), stop the reaction.[7]

    • Extract the products and unreacted substrate for analysis and purification.

Quantitative Data from Biocatalytic Methods

The following tables summarize the performance of various enzymatic systems in the synthesis of this compound.

Table 1: Enantioconvergent Synthesis of (R)-1-Phenyl-1,2-ethanediol

Enzyme SystemSubstrate ConcentrationYield (%)Enantiomeric Excess (ee) (%)Reference
S. tuberosum EH & A. radiobacter AD1 EH (EchA-I219F)5 mM10098[1]
C. crescentus EH & M. cephalus EH50 mM9490[2][3][4]
V. radiata EH3 & A. usamii EH2 variant200 mM98.797.4[5]

Table 2: Kinetic Resolution of Racemic Styrene Oxide

BiocatalystDesired ProductYield (%)Enantiomeric Excess (ee) (%)Reference
Sphingopyxis sp.(S)-Styrene Oxide20.699.9[6][7]

Chemical Synthesis: Acid- and Base-Catalyzed Hydrolysis

Traditional chemical methods for the hydrolysis of styrene oxide involve the use of acid or base catalysts. These methods are generally less expensive than biocatalytic routes but often lack stereoselectivity, resulting in racemic products.

Mechanism of Chemical Hydrolysis
  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack by water. The attack of water can occur at either the benzylic or the terminal carbon. Due to the stabilization of a partial positive charge at the benzylic position, the reaction has significant SN1 character, leading to a mixture of inversion and retention of stereochemistry.[8][9][10][11][12] The attack predominantly occurs at the more substituted carbon.[10][11]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a strong nucleophile and attacks the epoxide ring via an SN2 mechanism. This attack occurs at the less sterically hindered terminal carbon, leading to inversion of stereochemistry at that center.[8][10][13]

Experimental Protocols

Protocol 3: General Procedure for Acid-Catalyzed Hydrolysis

  • Materials:

    • Styrene oxide

    • Water

    • Acid catalyst (e.g., dilute sulfuric acid)

    • Organic solvent for extraction (e.g., diethyl ether)

  • Procedure:

    • Dissolve styrene oxide in a suitable solvent if necessary to improve solubility in the aqueous medium.

    • Add water and a catalytic amount of acid.

    • Stir the reaction mixture at room temperature or with gentle heating. The reaction is typically exothermic.

    • Monitor the disappearance of the starting material by TLC or GC.

    • Once the reaction is complete, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt, and concentrate to yield the racemic this compound.

Protocol 4: General Procedure for Base-Catalyzed Hydrolysis

  • Materials:

    • Styrene oxide

    • Aqueous solution of a strong base (e.g., sodium hydroxide)

    • Organic solvent for extraction

  • Procedure:

    • Add the styrene oxide to the aqueous base solution.

    • Stir the mixture vigorously at room temperature or with heating.

    • Monitor the reaction progress.

    • Upon completion, extract the product with an organic solvent.

    • Wash the organic layer with water and brine to remove any remaining base.

    • Dry the organic phase and remove the solvent to obtain the racemic diol.

Stereochemical Outcomes

The stereochemistry of the product depends on the reaction conditions.

Table 3: Stereochemical Outcome of Chemical Hydrolysis of Chiral Styrene Oxide

ConditionPredominant MechanismStereochemical Outcome at Benzylic CarbonReference
Spontaneous (neutral pH)SN2-like at benzylic carbon93% Inversion[8]
Acid-CatalyzedSN1-like67% Inversion, 33% Retention[8]
Base-CatalyzedSN2 at terminal carbonRacemic diol (attack at both carbons)[8]

Experimental and Workflow Diagrams

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Prepare Reagents (Styrene Oxide, H2O, Catalyst) Reaction Combine in Reactor Reagents->Reaction Incubation Incubate with Stirring (Controlled Temperature) Reaction->Incubation Monitoring Monitor Progress (TLC, GC, HPLC) Incubation->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Solvent Extraction Quench->Extraction Drying Dry Organic Phase Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify Product (e.g., Chromatography) Concentration->Purification Analysis Characterize Product (NMR, MS, Chiral HPLC) Purification->Analysis

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from styrene oxide can be effectively achieved through both biocatalytic and chemical methods. For applications requiring high enantiopurity, such as in the pharmaceutical industry, biocatalytic approaches using epoxide hydrolases are superior, offering high yields and excellent stereocontrol. Enantioconvergent strategies are particularly powerful, enabling the complete conversion of a racemic starting material into a single enantiomer of the product. While chemical methods are simpler and more cost-effective for producing the racemic diol, they lack the selectivity of their enzymatic counterparts. The choice of synthetic route will ultimately depend on the desired stereochemistry of the final product and the cost considerations of the specific application.

References

Enantioselective Synthesis of (R)-1-Phenyl-1,2-ethanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-Phenyl-1,2-ethanediol is a valuable chiral building block in the pharmaceutical and fine chemical industries, serving as a key intermediate in the synthesis of various bioactive molecules. Its stereospecific synthesis is of paramount importance, and several methodologies have been developed to achieve high enantiopurity. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of (R)-1-Phenyl-1,2-ethanediol, targeting researchers, scientists, and drug development professionals. The guide details prominent methods, including Sharpless asymmetric dihydroxylation, Noyori asymmetric hydrogenation, and enzymatic transformations, presenting quantitative data in structured tables, comprehensive experimental protocols, and visual diagrams of workflows and reaction mechanisms.

Sharpless Asymmetric Dihydroxylation of Styrene

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivative, to direct the stereochemical outcome. For the synthesis of (R)-1-Phenyl-1,2-ethanediol from styrene, the commercially available reagent mixture AD-mix-β, which contains the (DHQD)₂PHAL ligand, is employed.[3][4][5]

The catalytic cycle involves the formation of an osmium tetroxide-chiral ligand complex, which then undergoes a [3+2] cycloaddition with the alkene to form a cyclic intermediate.[2][6] Subsequent hydrolysis releases the desired diol and a reduced osmium species, which is then reoxidized by a stoichiometric oxidant, such as potassium ferricyanide, allowing for the use of osmium tetroxide in catalytic amounts.[2][6]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene

  • Materials: AD-mix-β, tert-butanol, water, styrene, sodium sulfite.

  • Procedure:

    • A mixture of tert-butanol and water (1:1, 10 mL per 1 mmol of olefin) is cooled to 0 °C in a reaction vessel equipped with a magnetic stirrer.

    • AD-mix-β (approximately 1.4 g per 1 mmol of olefin) is added to the solvent mixture and stirred until the solids are dissolved, resulting in a yellow-green, two-phase mixture.

    • Styrene (1.0 mmol) is added to the reaction mixture at 0 °C.

    • The reaction is stirred vigorously at 0 °C for 12-24 hours, during which the color of the mixture may change.

    • The reaction is quenched by the addition of solid sodium sulfite (approximately 1.5 g per 1 mmol of olefin) and the mixture is stirred for an additional hour at room temperature.

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford (R)-1-Phenyl-1,2-ethanediol.

Quantitative Data

MethodSubstrateCatalyst/ReagentYield (%)Enantiomeric Excess (e.e., %)Reference
Sharpless Asymmetric DihydroxylationStyreneAD-mix-β~85-95>95[3][5]

Diagram: Sharpless Asymmetric Dihydroxylation Catalytic Cycle

Sharpless_AD cluster_cycle Catalytic Cycle cluster_reagents Reagents Os(VIII)-L OsO₄-Ligand Complex Intermediate Cyclic Osmate Ester Os(VIII)-L->Intermediate + Styrene [3+2] Cycloaddition Os(VI)-L Reduced Os(VI) Species Intermediate->Os(VI)-L Product (R)-1-Phenyl-1,2-ethanediol Intermediate->Product Hydrolysis (H₂O) Os(VI)-L->Os(VIII)-L Reoxidation (K₃[Fe(CN)₆]) Styrene Styrene Oxidant K₃[Fe(CN)₆] Ligand (DHQD)₂PHAL OsO4 OsO₄ (catalytic) Noyori_Hydrogenation cluster_workflow Noyori Asymmetric Hydrogenation Workflow start Start prepare_catalyst Prepare Ru-(R)-BINAP Catalyst start->prepare_catalyst dissolve_substrate Dissolve 2-Hydroxy-1-phenylethanone in Methanol prepare_catalyst->dissolve_substrate reaction Hydrogenation in Autoclave (H₂, high pressure, heat) dissolve_substrate->reaction workup Work-up and Purification reaction->workup product (R)-1-Phenyl-1,2-ethanediol workup->product Enantioconvergent_Hydrolysis Racemic Styrene Oxide Racemic Styrene Oxide (S)-Styrene Oxide (S)-Styrene Oxide Racemic Styrene Oxide->(S)-Styrene Oxide (R)-Styrene Oxide (R)-Styrene Oxide Racemic Styrene Oxide->(R)-Styrene Oxide EH1 Epoxide Hydrolase 1 (e.g., from S. tuberosum) (S)-Styrene Oxide->EH1 EH2 Epoxide Hydrolase 2 (e.g., from A. radiobacter) (R)-Styrene Oxide->EH2 Product (R)-1-Phenyl-1,2-ethanediol EH1->Product EH2->Product Asymmetric_Bioreduction cluster_workflow Asymmetric Bioreduction Workflow start Start prepare_biocatalyst Prepare Whole-Cell Biocatalyst (e.g., S. cerevisiae) start->prepare_biocatalyst add_substrate Add 2-Hydroxy-1-phenylethanone and Co-substrate (Glucose) prepare_biocatalyst->add_substrate incubation Incubation with Agitation add_substrate->incubation separation Cell Separation and Extraction incubation->separation purification Purification separation->purification product (R)-1-Phenyl-1,2-ethanediol purification->product

References

Biocatalytic Synthesis of (S)-1-Phenyl-1,2-ethanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Phenyl-1,2-ethanediol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its stereoselective production is of significant interest, and biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high enantioselectivity under mild reaction conditions.[1][3] This technical guide provides a comprehensive overview of the core biocatalytic strategies for the synthesis of (S)-1-Phenyl-1,2-ethanediol, with a focus on enzymatic reduction and epoxide hydrolysis.

Core Biocatalytic Strategies

Two primary enzymatic routes have been extensively explored for the synthesis of (S)-1-Phenyl-1,2-ethanediol: the asymmetric reduction of 2-hydroxyacetophenone and the hydrolytic resolution of styrene oxide.

Asymmetric Reduction of 2-Hydroxyacetophenone

The most direct and efficient method for producing (S)-1-Phenyl-1,2-ethanediol is the enantioselective reduction of the prochiral ketone, 2-hydroxyacetophenone (also known as phenacyl alcohol).[4][5][6] This transformation is catalyzed by a class of enzymes known as carbonyl reductases (or alcohol dehydrogenases), which belong to the short-chain dehydrogenase/reductase (SDR) family.[7]

These enzymes utilize a nicotinamide cofactor, typically NADPH, as the source of hydrides for the reduction.[8][9] To overcome the high cost of stoichiometric addition of NADPH, cofactor regeneration systems are indispensable for practical applications.[4][10] A common approach involves coupling the primary carbonyl reductase with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the NADPH consumed in the primary reaction.[4][11]

Several highly effective carbonyl reductases have been identified and employed for this purpose:

  • Candida magnolia carbonyl reductase (CMCR): This enzyme exhibits excellent reactivity and stereoselectivity in the reduction of α-hydroxy ketones.[4]

  • Candida parapsilosis (S)-carbonyl reductase II (SCRII): SCRII is known for its ability to catalyze the anti-Prelog reduction of 2-hydroxyacetophenone to yield (S)-1-Phenyl-1,2-ethanediol with exceptional optical purity.[7][8]

Whole-cell biocatalysts, typically recombinant Escherichia coli co-expressing the carbonyl reductase and a cofactor-regenerating enzyme, are often used to simplify the process and avoid the need for enzyme purification.[4][8]

Asymmetric_Reduction_Workflow cluster_main_reaction Primary Reaction cluster_regeneration Cofactor Regeneration Substrate 2-Hydroxyacetophenone Enzyme Carbonyl Reductase (e.g., CMCR, SCRII) Substrate->Enzyme Cofactor_NADP NADP+ GDH Glucose Dehydrogenase (GDH) Cofactor_NADP->GDH Cofactor_NADP->GDH Cofactor_NADPH NADPH Cofactor_NADPH->Enzyme Cofactor_NADPH->Enzyme Enzyme->Cofactor_NADP Product (S)-1-Phenyl-1,2-ethanediol Enzyme->Product Regen_System Cofactor Regeneration System GDH->Cofactor_NADPH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Asymmetric reduction of 2-hydroxyacetophenone with cofactor regeneration.
Hydrolytic Resolution of Styrene Oxide

Another well-established biocatalytic approach is the hydrolysis of racemic styrene oxide.[12] This reaction is catalyzed by epoxide hydrolases (EHs), which hydrolyze the epoxide ring to form the corresponding vicinal diol.[13] This method can be implemented in two ways:

  • Kinetic Resolution: In this strategy, one enantiomer of the racemic epoxide is selectively hydrolyzed by the epoxide hydrolase, leaving the other enantiomer unreacted. This results in the separation of the two enantiomers, with one being the diol product and the other being the unreacted epoxide.

  • Enantioconvergent Hydrolysis: A more advanced and efficient approach involves the use of two different epoxide hydrolases with complementary stereoselectivity.[14][15][16][17] One enzyme selectively hydrolyzes the (R)-epoxide, while the other selectively hydrolyzes the (S)-epoxide, with both reactions yielding the same desired (S)- or (R)-diol enantiomer. This allows for a theoretical yield of 100% for the desired diol from the racemic starting material.

Epoxide_Hydrolysis_Pathways cluster_kinetic_resolution Kinetic Resolution cluster_enantioconvergent_hydrolysis Enantioconvergent Hydrolysis Racemic_Styrene_Oxide Racemic Styrene Oxide EH1 Epoxide Hydrolase 1 Racemic_Styrene_Oxide->EH1 S_Diol (S)-1-Phenyl-1,2-ethanediol EH1->S_Diol Hydrolysis of (S)-enantiomer R_Epoxide (R)-Styrene Oxide (unreacted) EH1->R_Epoxide Racemic_Styrene_Oxide2 Racemic Styrene Oxide EH2 Epoxide Hydrolase 2 Racemic_Styrene_Oxide2->EH2 Hydrolysis of (R)-enantiomer EH3 Epoxide Hydrolase 3 Racemic_Styrene_Oxide2->EH3 Hydrolysis of (S)-enantiomer S_Diol2 (S)-1-Phenyl-1,2-ethanediol EH2->S_Diol2 EH3->S_Diol2

Caption: Biocatalytic pathways for the synthesis of (S)-1-Phenyl-1,2-ethanediol from styrene oxide.

Data Presentation

The following tables summarize the quantitative data from key studies on the biocatalytic synthesis of (S)-1-Phenyl-1,2-ethanediol.

Table 1: Asymmetric Reduction of 2-Hydroxyacetophenone
BiocatalystSubstrate ConcentrationCo-substrateReaction Time (h)pHTemp (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Lyophilized E. coli cells co-expressing CMCR and GDH1.0 MD-glucose166.0309099[4][10]
Recombinant E. coli expressing SCRII and GDHNot specifiedGlucose137.030>99>99[11]
Multi-enzyme coupled E. coli system (SCRII, A258F GDH, endo-β-1,4-xylanase 2)6 g/LXylan286.53598.3100[8][9]
Recombinant E. coli expressing SCRII (without co-expression of GDH)Not specifiedNot specified24Not specifiedNot specifiedLower yieldNot specified[11]
Table 2: Hydrolytic Resolution of Styrene Oxide
BiocatalystSubstrateSubstrate ConcentrationReaction Time (h)pHTemp (°C)Product Yield (%)Product ee (%)Reference
Solanum tuberosum EH and Agrobacterium radiobacter AD1 EH (EchA-I219F) (enantioconvergent)Racemic styrene oxide5 mMNot specifiedNot specifiedNot specified10098 (R-diol)[14]
Caulobacter crescentus EH and Mugil cephalus EH (enantioconvergent)Racemic styrene oxide50 mMNot specifiedNot specifiedNot specified9490 (R-diol)[16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Whole-Cell Bioreduction of 2-Hydroxyacetophenone using Recombinant E. coli co-expressing CMCR and GDH[4]

1. Biocatalyst Preparation:

  • Co-express the genes for Candida magnolia carbonyl reductase (CMCR) and Bacillus subtilis glucose dehydrogenase (GDH) in E. coli.

  • Culture the recombinant E. coli cells in a suitable growth medium.

  • Harvest the cells by centrifugation and lyophilize them for storage and later use.

2. Bioreduction Reaction:

  • Prepare a reaction mixture containing:

    • 100 mM sodium phosphate buffer (pH 6.0)

    • A solution of α-hydroxy acetophenone in DMSO (e.g., 5 mL of a 10 M solution for a 50 mL total reaction volume, resulting in a 1.0 M final substrate concentration).

    • The desired amount of lyophilized whole cells co-expressing CMCR and GDH (e.g., providing 2900 U of CMCR activity and 1350 U of GDH activity).

    • D-glucose as the co-substrate (e.g., 2.22 M).

  • Stir the reaction mixture at 30 °C.

  • Maintain the pH at 6.0 by the automated addition of 4 M aqueous NaOH.

  • Monitor the progress of the reaction by HPLC analysis.

  • The reaction is typically complete within 16 hours.

3. Product Isolation:

  • After the reaction, extract the product, (S)-1-Phenyl-1,2-ethanediol, from the reaction mixture.

  • Determine the yield and enantiomeric excess of the isolated product.

Protocol 2: Multi-Enzyme Coupled Synthesis using Xylan as a Co-substrate[8]

1. Biocatalyst:

  • Use recombinant E. coli cells co-expressing (S)-carbonyl reductase II (SCRII), a mutated glucose dehydrogenase (A258F GDH) capable of utilizing xylose, and endo-β-1,4-xylanase 2.

2. Reaction Conditions:

  • Substrate: 2-hydroxyacetophenone (e.g., 6 g/L).

  • Co-substrate: Xylan.

  • Optimal substrate-to-co-substrate ratio: 2:1.

  • Temperature: 35 °C.

  • pH: 6.5.

3. Procedure:

  • Combine the substrate, co-substrate, and the recombinant E. coli cells in a suitable buffer.

  • Incubate the reaction mixture under the optimal conditions for approximately 28 hours.

  • Monitor the conversion and product formation using appropriate analytical techniques (e.g., HPLC).

  • The system is designed for the xylanase to break down xylan into xylose, which is then used by the mutated GDH for NADPH regeneration, fueling the SCRII-catalyzed reduction of 2-hydroxyacetophenone.

Conclusion

The biocatalytic synthesis of (S)-1-Phenyl-1,2-ethanediol offers significant advantages over conventional chemical methods, providing high yields and exceptional enantiomeric purity. The asymmetric reduction of 2-hydroxyacetophenone using whole-cell biocatalysts with integrated cofactor regeneration systems stands out as a particularly efficient and practical approach.[4][10] For instance, the use of E. coli co-expressing CMCR and GDH allows for high substrate loading and avoids the need for external cofactor addition.[4] Similarly, the development of multi-enzyme cascades, such as those utilizing xylan as a co-substrate, further enhances the economic and environmental viability of these processes.[8][9] While epoxide hydrolase-based methods, especially enantioconvergent approaches, are also promising, the direct reduction of 2-hydroxyacetophenone is often more straightforward. The continued discovery and engineering of novel, robust enzymes will undoubtedly further advance the industrial production of this important chiral intermediate.

References

An In-depth Technical Guide to 1-Phenyl-1,2-ethanediol: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,2-ethanediol, also known as styrene glycol or phenylethylene glycol, is an organic compound that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its structure, featuring a phenyl group and two hydroxyl groups on adjacent carbons, allows for the creation of enantiomerically pure compounds, a critical aspect in the development of effective drugs with minimal side effects.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows for its production and characterization.

Chemical and Physical Properties

This compound is a white to light beige crystalline solid or powder.[3][4][5] It is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[6] The compound exists as a racemic mixture and as two enantiomers, (R)-(-) and (S)-(+), each with distinct optical properties.

General and Physical Properties

The key physical and chemical properties of this compound and its common enantiomers are summarized in the tables below for easy comparison.

Table 1: General Properties of this compound

PropertyValueReference(s)
IUPAC Name1-phenylethane-1,2-diol[4]
SynonymsStyrene glycol, (±)-Phenylethylene glycol[7][8][9]
Molecular FormulaC₈H₁₀O₂[1]
Molecular Weight138.16 g/mol [4][9]
AppearanceWhite to off-white crystalline powder/solid[1][3][4]
CAS Number93-56-1 (for racemic mixture)[3][9]

Table 2: Physical Properties of this compound and its Enantiomers

PropertyRacemic (±)(R)-(-)-enantiomer(S)-(+)-enantiomerReference(s)
Melting Point 66-68 °C64-67 °C64-67 °C[1][3][5][7]
Boiling Point 272-274 °C (at 760 mmHg)272-274 °C272-274 °C (at 755 mmHg)[1][3][7][10]
Density ~1.17 g/cm³Not specifiedNot specified[2]
Optical Rotation Not applicable[α]D²⁰ = -69 ± 2º (c=1 in CHCl₃)[α]¹⁸/D = +66° (c=1 in chloroform)[1][5]
CAS Number 93-56-116355-00-325779-13-9[1][3][5]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Table 3: Spectroscopic Data Identifiers for this compound

Spectroscopic DataKey InformationReference(s)
¹H NMR Spectra available for structural elucidation.[11][12]
¹³C NMR 13C NMR (100 MHz, CDCl₃): δ 67.95/68.04, 74.7, 126.07, 127.9, 128.5, 140.5 ppm.[12]
Infrared (IR) Spectra available, characteristic of O-H and C-O stretching.[13][14]
Mass Spectrometry (MS) Mass spectra (electron ionization) are available for this compound.[13]
InChI Key PWMWNFMRSKOCEY-UHFFFAOYSA-N (for racemic)[4][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis Protocols

This compound can be synthesized through various chemical and biocatalytic routes.

This method involves the reduction of an α-hydroxy ketone to the corresponding diol using a ruthenium catalyst and hydrogen gas.

Experimental Protocol:

  • Reactor Preparation: In a glovebox, charge a glass liner equipped with a stir bar with the α-hydroxyacetophenone substrate (0.5 mmol), sodium t-butanolate (0.05 mmol), Ru-MACHO catalyst (5 µmol), and methanol (0.5 mL).[6]

  • Autoclave Setup: Place the sealed glass liner into a stainless-steel autoclave.

  • Degassing: Purge the autoclave by pressurizing with hydrogen gas (H₂) and then venting. Repeat this process three times.[6]

  • Hydrogenation Reaction: Pressurize the autoclave with H₂ to 10-50 bar. Heat the reaction to 80 °C and stir for 12-24 hours.[6]

  • Work-up: After the reaction, cool the autoclave to room temperature and carefully release the excess hydrogen gas in a fume hood.

  • Extraction: Transfer the reaction mixture to a flask, add deionized water (2 mL), and extract the product with ethyl acetate (3 x 5 mL).[6]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.[6]

  • Purification: Purify the crude product by recrystallization (see section 3.2).

This protocol utilizes a whole-cell biocatalyst co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration to produce enantiomerically pure (S)-1-Phenyl-1,2-ethanediol.

Experimental Protocol:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of 2-hydroxyacetophenone in a suitable cosolvent like DMSO. Add this solution to a sodium phosphate buffer (100 mM, pH 6.0).[3]

  • Biocatalyst and Cofactors: Add lyophilized E. coli whole cells co-expressing the desired enzymes (e.g., CMCR and GDH) and D-glucose (as the ultimate reductant for cofactor regeneration). External addition of NADP+ is often not necessary with co-expression systems.[3]

  • Reaction Conditions: Stir the mixture at 30 °C. Maintain the pH at 6.0 by the automated addition of 4 M NaOH. Monitor the reaction progress using TLC or HPLC. The reaction is typically complete within 16 hours.[3]

  • Cell Removal: Once the substrate is consumed, centrifuge the reaction mixture (e.g., at 5000 x g for 5 minutes) to pellet the cells.[3]

  • Extraction: Wash the cell pellet with ethyl acetate (2 x 20 mL). Saturate the supernatant with solid NaCl and extract with ethyl acetate (3 x 40 mL).[3]

  • Drying and Concentration: Combine all organic extracts, wash with saturated aqueous NaCl solution, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the optically pure (S)-1-Phenyl-1,2-ethanediol.[3]

Purification Protocol: Recrystallization

Purification of crude this compound is commonly achieved by crystallization.

Experimental Protocol:

  • Solvent Selection: Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture, such as petroleum ether, diethyl ether (Et₂O), or a mixture of Et₂O and benzene.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point should be sharp, for instance, 69-70 °C for material crystallized from an Et₂O/benzene mixture.[5]

Analytical Methods

The purity and enantiomeric excess of this compound are typically determined by chromatographic techniques.

This protocol provides a general guideline for the analysis of this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent like ethyl acetate or methanol. If analyzing biological samples, an extraction and derivatization step (e.g., with a silylating agent like MTBSTFA or a boronic acid) may be necessary to increase volatility.[15][16]

  • GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[17]

  • GC Conditions (Example):

    • Injector Temperature: 285 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[17]

    • Oven Temperature Program: Initial temperature of 70 °C for 1 min, ramp at 14 °C/min to 150 °C, then ramp at 6 °C/min to 215 °C, and finally ramp at 10 °C/min to 285 °C.[17]

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.[16]

    • Ion Source Temperature: 250 °C.[16]

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and characteristic fragments.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Quantify using an internal or external standard calibration curve.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows for the synthesis and analysis of this compound.

Caption: Chemical Synthesis via Catalytic Hydrogenation.

Caption: Biocatalytic Synthesis via Asymmetric Reduction.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-Phenyl-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-phenyl-1,2-ethanediol. It includes detailed data interpretation, experimental protocols, and visual representations of the molecular structure and analytical workflow to support researchers in the fields of chemistry and drug development.

Introduction to NMR Analysis of this compound

This compound is a chiral diol with applications in asymmetric synthesis and as a building block for pharmaceuticals. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound. This guide details the expected ¹H and ¹³C NMR spectra, providing a baseline for its characterization.

Molecular Structure and NMR Assignments

The structure of this compound gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The phenyl group and the ethanediol moiety contain unique chemical environments that are readily distinguishable.

Caption: Molecular structure of this compound with key atoms labeled for NMR assignment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits signals corresponding to the aromatic protons, the methine proton (Hα), the methylene protons (Hβ and Hβ'), and the hydroxyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Integration
Phenyl (C₆H₅)7.25 - 7.40Multiplet-5H
Methine (Hα)4.75Doublet of doublets3.5, 8.01H
Methylene (Hβ)3.65 - 3.80Multiplet-2H
Hydroxyl (OH)2.50 - 3.50Broad singlet-2H

Note: The chemical shifts and coupling constants for the methylene and hydroxyl protons can vary depending on concentration, temperature, and solvent.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows distinct signals for each carbon atom in a unique chemical environment.

Carbon Assignment Chemical Shift (δ) / ppm
C_ipso (Phenyl)140.5
C₂, C₆ (Phenyl)128.5
C₃, C₅ (Phenyl)127.9
C₄ (Phenyl)126.07
Cα (Methine)74.7
Cβ (Methylene)67.95

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program with NOE (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 160 ppm.

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing: Manually phase the transformed spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the CDCl₃ solvent peak to 77.16 ppm for ¹³C.

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

NMR Analysis Workflow

The logical flow from sample preparation to final data interpretation is a critical aspect of rigorous scientific investigation.

G A Sample Preparation (Weighing, Dissolution) B Transfer to NMR Tube A->B C Instrument Setup (Lock, Tune, Shim) B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Data Processing (FT, Phasing, Baseline Correction) D->F E->F G Spectral Referencing (TMS, Solvent) F->G H Data Analysis (Peak Picking, Integration, J-coupling) G->H I Structure Elucidation & Interpretation H->I

FT-IR Spectroscopy of 1-Phenyl-1,2-ethanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenyl-1,2-ethanediol, also known as styrene glycol, is an organic compound with the chemical formula C₈H₁₀O₂.[1][2] It possesses a phenyl group and two hydroxyl groups attached to an ethane backbone, making it both an aromatic compound and a diol.[1] This bifunctionality makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the characterization of this compound, providing detailed information about its molecular structure and the presence of key functional groups. This guide provides an in-depth overview of the FT-IR analysis of this compound, including experimental protocols, data interpretation, and a summary of its characteristic vibrational modes.

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of this compound is crucial for accurate analysis. Given that this compound can exist as a viscous liquid or a crystalline solid at room temperature, the Attenuated Total Reflectance (ATR) technique is often the most suitable method for sample analysis.[3][4] ATR requires minimal sample preparation and is ideal for viscous or solid materials.[4]

Recommended Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines the steps for obtaining an FT-IR spectrum of this compound using an ATR accessory.

Instrumentation and Materials:

  • FT-IR Spectrometer (e.g., Bruker Tensor 27)[5]

  • ATR accessory with a diamond or germanium crystal[3]

  • Sample of this compound

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Setup:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Select a spectral range of 4000 to 400 cm⁻¹.[3]

    • Set the resolution to 4 cm⁻¹.

    • Choose the number of scans to be co-added and averaged (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.[3]

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.

    • Ensure the ATR crystal surface is clean and dry.

    • Lower the ATR anvil to make contact with the crystal.

    • Acquire the background spectrum.

  • Sample Preparation and Analysis:

    • Place a small amount (a few milligrams or 1-2 drops) of this compound onto the center of the ATR crystal.[4]

    • If the sample is a solid, ensure it makes good contact with the crystal surface.

    • Lower the ATR anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal.

    • Acquire the sample spectrum.[6]

  • Data Processing and Cleaning:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • After analysis, clean the ATR crystal and anvil thoroughly with a lint-free wipe soaked in a suitable solvent like isopropanol or ethanol to remove all traces of the sample.[7]

Data Presentation: FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by the vibrational modes of its hydroxyl, phenyl, and alkyl moieties. The following table summarizes the principal absorption bands and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3350Strong, BroadO-H stretchingHydroxyl (-OH)
~3060MediumC-H stretchingAromatic (Phenyl)
~2930MediumC-H stretchingAliphatic (Ethane)
~1600, ~1495, ~1450Medium-WeakC=C stretchingAromatic (Phenyl)
~1210MediumC-O stretchingSecondary Alcohol
~1060StrongC-O stretchingPrimary Alcohol
~760, ~700StrongC-H out-of-plane bendingMonosubstituted Phenyl

Note: The exact peak positions may vary slightly depending on the physical state of the sample (solid or liquid) and the specific instrumentation used.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound reveals several key features that confirm its molecular structure:

  • Hydroxyl Group (-OH): A prominent, broad absorption band is typically observed in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional groups.[3] The broadness of this peak is due to intermolecular hydrogen bonding.

  • Aromatic Phenyl Group: The presence of the phenyl group is confirmed by several absorptions. The C-H stretching vibrations of the aromatic ring appear at wavenumbers above 3000 cm⁻¹.[8] The characteristic C=C stretching vibrations within the aromatic ring are observed at approximately 1600, 1495, and 1450 cm⁻¹.[9] Strong absorptions in the 800-650 cm⁻¹ region, particularly around 760 and 700 cm⁻¹, are indicative of C-H out-of-plane bending and confirm the monosubstituted pattern of the benzene ring.[9]

  • Aliphatic Backbone: The C-H stretching vibrations of the ethane backbone are observed in the region of 3000-2850 cm⁻¹.

  • Carbon-Oxygen Bonds (C-O): The spectrum exhibits strong C-O stretching vibrations. The band around 1210 cm⁻¹ can be attributed to the secondary alcohol, while the strong absorption near 1060 cm⁻¹ is characteristic of the primary alcohol.

Mandatory Visualizations

Diagram of FT-IR Analysis Workflow

FT_IR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Sample Apply Sample to Crystal Background->Sample Acquire_Spectrum Acquire Sample Spectrum Sample->Acquire_Spectrum Process Process Spectrum (Baseline & ATR Correction) Acquire_Spectrum->Process Interpret Interpret Spectrum Process->Interpret Report Generate Report Interpret->Report

Caption: A flowchart illustrating the key steps in the FT-IR analysis of this compound.

Diagram of Functional Group and IR Absorption Relationship

Functional_Groups_IR Functional Groups of this compound and their IR Absorptions cluster_groups Functional Groups cluster_absorptions Characteristic IR Absorption Regions (cm⁻¹) Molecule This compound OH Hydroxyl (-OH) Molecule->OH Phenyl Phenyl (C₆H₅) Molecule->Phenyl Alkyl Alkyl (C-C, C-H) Molecule->Alkyl CO C-O Bonds Molecule->CO OH_stretch ~3350 (broad) OH->OH_stretch O-H stretch Aromatic_CH_stretch ~3060 Phenyl->Aromatic_CH_stretch C-H stretch Aromatic_CC_stretch ~1600-1450 Phenyl->Aromatic_CC_stretch C=C stretch Aromatic_CH_bend ~760 & ~700 Phenyl->Aromatic_CH_bend C-H bend Aliphatic_CH_stretch ~2930 Alkyl->Aliphatic_CH_stretch C-H stretch CO_stretch ~1210 & ~1060 CO->CO_stretch C-O stretch

Caption: Relationship between the functional groups of this compound and their characteristic IR absorption regions.

References

Mass Spectrometry of 1-Phenyl-1,2-ethanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-phenyl-1,2-ethanediol (styrene glycol), a molecule of interest in various fields, including organic synthesis and drug development. This document details experimental protocols, fragmentation patterns, and quantitative data to aid in the identification and characterization of this compound.

Introduction to this compound

This compound, with the chemical formula C₈H₁₀O₂, is a vicinal diol containing a phenyl group.[1] Its structure lends itself to analysis by gas chromatography-mass spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Understanding its behavior under mass spectrometric conditions is crucial for its accurate identification in complex matrices.

Quantitative Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak (M⁺) at m/z 138 is often of low abundance or absent, which is a common characteristic for alcohols.[2] The base peak, the most intense signal in the spectrum, is typically observed at m/z 107. The quantitative data for the major fragment ions are summarized in the table below.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
10799.99[C₇H₇O]⁺
7988.58[C₆H₇]⁺
7764.59[C₆H₅]⁺
5123.68[C₄H₃]⁺
7812.31[C₆H₆]⁺

Data sourced from PubChem CID 7149.[3]

Experimental Protocols

While a specific, universally adopted protocol for this compound is not extensively published, a typical GC-MS method can be constructed based on established procedures for similar aromatic and diol compounds.

Sample Preparation

For optimal results, the sample should be pure and free of non-volatile residues.

  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as methanol, ethanol, or dichloromethane.

  • Dilution: If necessary, perform serial dilutions to achieve a final concentration within the linear range of the instrument, typically in the low µg/mL range.

  • Vialing: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

ParameterValue
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Oven Temperature Program
Initial Temperature70 °C, hold for 2 minutes
Ramp Rate 110 °C/min to 180 °C
Ramp Rate 220 °C/min to 280 °C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-450
Solvent Delay3-5 minutes

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows predictable pathways for benzylic alcohols. The initial ionization event typically involves the removal of a non-bonding electron from one of the oxygen atoms.

G M This compound (m/z 138) ion107 [C₇H₇O]⁺ (m/z 107) M->ion107 -CH₂OH ion79 [C₆H₇]⁺ (m/z 79) ion107->ion79 -CO ion77 [C₆H₅]⁺ (m/z 77) ion79->ion77 -H₂

Proposed fragmentation pathway of this compound.

Step-by-step Fragmentation:

  • Formation of m/z 107: The molecular ion (m/z 138) undergoes alpha-cleavage, the most favorable fragmentation for benzylic alcohols. This involves the cleavage of the C-C bond between the two carbon atoms of the ethanediol backbone. This results in the loss of a neutral hydroxymethyl radical (•CH₂OH, 31 Da) and the formation of a stable, resonance-stabilized benzyloxonium ion at m/z 107.

  • Formation of m/z 79: The ion at m/z 107 can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form the tropylium-like ion at m/z 79.[4]

  • Formation of m/z 77: The ion at m/z 79 can then lose a molecule of hydrogen (H₂, 2 Da) to yield the phenyl cation at m/z 77.

Logical Workflow for Analysis

The general workflow for the analysis of this compound using GC-MS is outlined below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent dilute Dilute to Working Concentration dissolve->dilute vial Transfer to Autosampler Vial dilute->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect tic Total Ion Chromatogram detect->tic spectra Mass Spectra Extraction tic->spectra library Library Search & Fragmentation Analysis spectra->library report Reporting library->report

General workflow for GC-MS analysis of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers are encouraged to use this information as a starting point and to optimize methods for their specific analytical needs and instrumentation.

References

Technical Guide to the Solubility of 1-Phenyl-1,2-ethanediol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-Phenyl-1,2-ethanediol (also known as Styrene Glycol). Solubility is a critical physicochemical property that influences bioavailability, formulation development, and reaction kinetics.[1][2] This document presents quantitative solubility data in common organic solvents, details a standard experimental protocol for solubility determination, and provides a visual workflow to guide laboratory procedures. The information is intended to support research, development, and quality control activities where this compound is utilized.

Quantitative Solubility Data

This compound is a polar organic compound, a characteristic attributed to its two hydroxyl (-OH) groups which allow for hydrogen bonding.[3] Its structure, featuring a phenyl group and a 1,2-ethanediol backbone, results in a dual hydrophilic and lipophilic nature.[4] This polarity dictates its solubility, making it more compatible with polar solvents.[3]

The following tables summarize the available quantitative and qualitative solubility data for this compound.

Table 1: Quantitative Solubility of this compound at 25°C

SolventChemical ClassSolubility (g/L)
MethanolPolar Protic Alcohol290.04[5]
EthanolPolar Protic Alcohol227.63[5]
IsopropanolPolar Protic Alcohol137.03[5]
WaterPolar Protic27.05[5]

Table 2: Qualitative Solubility of this compound

Solvent(s)Solubility Description
Water, Alcohol, Benzene, Ether, Chloroform, Acetic AcidFreely Soluble[6]
Ethanol, AcetoneSoluble[4]
Chloroform, DMSO, MethanolSparingly to Slightly Soluble[7]
LigroinSlightly Soluble[6]
Hexane (Non-polar)Very Limited Solubility[3]

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8] The protocol involves creating a saturated solution by agitating an excess amount of the solute in the solvent for an extended period until equilibrium is achieved.[8] The concentration of the dissolved solute is then measured, often using a gravimetric or spectroscopic method.[2][9]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid, pure)

  • Solvent of interest

  • Analytical balance (± 0.1 mg)

  • Glass vials or flasks with airtight screw caps

  • Thermostatic shaker or incubator capable of maintaining a constant temperature[8]

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and other standard laboratory glassware

  • Evaporating dish (pre-weighed)

  • Drying oven

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass flask. An amount that is visibly in excess of what will dissolve is required to ensure saturation.[9][10]

    • Accurately measure and add a specific volume of the chosen solvent to the flask.

    • Securely seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed flask in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. This can take from a few hours to 72 hours, with 18-24 hours being a common timeframe.[8][10][11] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the measured concentration is consistent, equilibrium is assumed to have been reached.[9][12]

  • Phase Separation:

    • Once equilibrium is achieved, remove the flask from the shaker and allow it to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the withdrawn solution through a syringe filter to remove any undissolved microcrystals.[10] This step is critical to avoid overestimating the solubility.

  • Quantification (Gravimetric Method):

    • Dispense the filtered, saturated solution into a pre-weighed evaporating dish.[2][9]

    • Record the total weight of the dish and the solution.

    • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., below 100°C).[2][9]

    • Dry the sample until a constant weight is achieved. This is confirmed by repeated cycles of cooling in a desiccator and weighing until the mass no longer changes.[2][9]

  • Calculation:

    • Calculate the weight of the dissolved solute (final constant weight of dish + residue minus the initial weight of the empty dish).[9]

    • Calculate the weight of the solvent (total weight of dish + solution minus the final constant weight of dish + residue).[9]

    • Convert the weight of the solvent to volume using its density at the experimental temperature.

    • Express the solubility in desired units, such as g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow prep 1. Preparation of Mixture Add excess this compound to solvent. equil 2. Equilibration Agitate in thermostatic shaker (e.g., 24h at 25°C). prep->equil Seal container sep 3. Phase Separation Allow solid to settle, then filter supernatant (e.g., using a 0.45 µm syringe filter). equil->sep Achieve equilibrium analysis 4. Analysis of Saturated Solution (Gravimetric Method) sep->analysis Obtain clear filtrate calc 5. Calculation of Solubility Determine mass of solute per volume of solvent (e.g., g/L). analysis->calc Quantify solute mass sub_weigh1 4a. Weigh known volume of filtrate. analysis->sub_weigh1 sub_evap 4b. Evaporate solvent. sub_weigh1->sub_evap sub_weigh2 4c. Weigh remaining solid residue. sub_evap->sub_weigh2

Caption: Workflow for solubility determination via the shake-flask method.

References

The Conversion of Styrene Oxide to 1-Phenyl-1,2-ethanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms, experimental considerations, and quantitative data for the synthesis of 1-phenyl-1,2-ethanediol from styrene oxide. This conversion is a fundamental process in organic chemistry, with relevance to pharmaceutical synthesis and the study of epoxide reactivity.

Reaction Mechanisms: Acid- and Base-Catalyzed Hydrolysis

The ring-opening of styrene oxide to form this compound can be achieved under both acidic and basic conditions, each proceeding through distinct mechanistic pathways that influence the regioselectivity and stereochemistry of the product.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive electrophile. The subsequent nucleophilic attack by water can proceed via a mechanism with both SN1 and SN2 characteristics.[1][2] The presence of the phenyl group stabilizes the formation of a positive charge on the benzylic carbon, leading to a transition state with significant carbocationic character.

This results in the preferential attack of the water molecule at the more substituted benzylic carbon.[2] However, the reaction is not a pure SN1 process, as it exhibits a degree of stereochemical inversion, suggesting a concerted backside attack on the protonated epoxide.[3] Studies have shown that the acid-catalyzed hydrolysis of chiral styrene oxide results in a mixture of inversion and retention products, indicating a complex mechanism that may involve competing pathways.[3] Specifically, the acid-catalyzed reaction has been reported to proceed with 67% inversion and 33% retention of configuration at the benzylic carbon.[3]

Acid_Catalyzed_Mechanism Acid-Catalyzed Hydrolysis of Styrene Oxide StyreneOxide Styrene Oxide ProtonatedEpoxide Protonated Epoxide StyreneOxide->ProtonatedEpoxide + H⁺ CarbocationIntermediate Benzylic Carbocation-like Transition State ProtonatedEpoxide->CarbocationIntermediate Product This compound CarbocationIntermediate->Product + H₂O H_plus_out -H⁺ H2O H₂O H2O->CarbocationIntermediate H3O H₃O⁺ H_plus H⁺

Caption: Acid-Catalyzed Hydrolysis of Styrene Oxide.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as hydroxide ion, the epoxide ring is opened via a direct SN2 nucleophilic attack.[4] Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom (the terminal carbon).[2] This reaction proceeds with a complete inversion of stereochemistry at the center of attack.[5] The initial product is an alkoxide, which is then protonated by water in a subsequent step to yield the final diol.[5] Unlike the acid-catalyzed pathway, the base-catalyzed mechanism does not involve a carbocation-like intermediate.[4]

Base_Catalyzed_Mechanism Base-Catalyzed Hydrolysis of Styrene Oxide StyreneOxide Styrene Oxide TransitionState SN2 Transition State StyreneOxide->TransitionState AlkoxideIntermediate Alkoxide Intermediate TransitionState->AlkoxideIntermediate Product This compound AlkoxideIntermediate->Product + H₂O OH_minus OH⁻ OH_minus->TransitionState H2O H₂O

Caption: Base-Catalyzed Hydrolysis of Styrene Oxide.

Quantitative Data

The following tables summarize key quantitative data for the hydrolysis of styrene oxide.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisReference
Major Site of Attack Benzylic CarbonTerminal Carbon[2]
Stereochemistry 67% Inversion, 33% RetentionInversion of Configuration[3]
Intermediate Character Carbocation-likeSN2 Transition State[1][4]

Experimental Protocols

Detailed experimental protocols for the chemical hydrolysis of styrene oxide are not extensively detailed in the literature, often being described in general terms. However, a general procedure can be outlined.

General Procedure for Acid-Catalyzed Hydrolysis
  • Reaction Setup: Styrene oxide is dissolved in a suitable solvent, such as acetone or dioxane, to which an aqueous solution of a strong acid (e.g., sulfuric acid or perchloric acid) is added.

  • Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Procedure for Base-Catalyzed Hydrolysis
  • Reaction Setup: Styrene oxide is added to an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide). A co-solvent may be used to improve solubility.

  • Reaction Conditions: The reaction mixture is typically heated to ensure a reasonable reaction rate.[2] Reaction progress is monitored by TLC or GC.

  • Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature and neutralized with an acid. The product is extracted with an organic solvent, and the organic phase is washed with brine, dried, and concentrated. The crude this compound is then purified by column chromatography or recrystallization.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification StyreneOxide Styrene Oxide ReactionVessel Reaction Mixture StyreneOxide->ReactionVessel Solvent Solvent (e.g., Acetone, Water) Solvent->ReactionVessel Catalyst Catalyst (Acid or Base) Catalyst->ReactionVessel Stirring Stirring / Heating ReactionVessel->Stirring Monitoring Monitoring (TLC, GC) Stirring->Monitoring Monitoring->ReactionVessel Neutralization Neutralization Monitoring->Neutralization Extraction Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification FinalProduct This compound Purification->FinalProduct

Caption: General Experimental Workflow.

Enzymatic Hydrolysis: A Greener Alternative

The hydrolysis of styrene oxide can also be achieved with high efficiency and stereoselectivity using enzymes called epoxide hydrolases (EHs).[6][7] These enzymes are increasingly used in biocatalysis for the production of enantiopure epoxides and diols, which are valuable chiral building blocks in the pharmaceutical industry.

Different epoxide hydrolases can exhibit opposite enantioselectivities, allowing for the production of either (R)- or (S)-1-phenyl-1,2-ethanediol in high enantiomeric excess.[7] For example, the combination of two different epoxide hydrolases has been used to convert racemic styrene oxide into a single enantiomer of the diol with a yield of 100% and an enantiomeric excess of 98%.

The use of whole-cell biocatalysts expressing epoxide hydrolases offers a sustainable and environmentally friendly approach to the synthesis of chiral diols.[7]

Enzyme SystemSubstrate ConcentrationProductYieldEnantiomeric Excess (ee)Reference
Solanum tuberosum and Agrobacterium radiobacter AD1 Epoxide Hydrolases (combined)5 mM racemic styrene oxide(R)-1-phenyl-1,2-ethanediol100%98%
Caulobacter crescentus and Mugil cephalus Epoxide Hydrolases (combined)50 mM racemic styrene oxide(R)-1-phenyl-1,2-ethanediol94%90%[7]
Sphingopyxis sp. (whole cells)4 mM racemic styrene oxide(S)-styrene oxide20.6%>99.9%[7]
Vigna radiata EH3 and Aspergillus usamii EH2A250I (combined)200 mM racemic styrene oxide(R)-1-phenyl-1,2-ethanediol98.7%97.4%[8]

Conclusion

The conversion of styrene oxide to this compound is a well-studied reaction that can be effectively controlled to yield specific regio- and stereoisomers. The choice between acid- and base-catalyzed hydrolysis will depend on the desired product and the stereochemical requirements of the synthesis. For applications demanding high enantiopurity, enzymatic hydrolysis presents a powerful and sustainable alternative. This guide provides the foundational knowledge for researchers and professionals to understand and apply this important transformation in their work.

References

Thermodynamic Properties of 1-Phenyl-1,2-ethanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,2-ethanediol, also known as styrene glycol, is a vicinal diol of significant interest in various scientific fields, including pharmacology and toxicology, due to its role as a primary metabolite of styrene.[1] An understanding of its thermodynamic properties is crucial for applications in drug development, where such data can inform on the stability, solubility, and potential interactions of drug candidates. This technical guide provides a summary of the available thermodynamic and physical property data for this compound, outlines the experimental protocols for the determination of these properties, and presents relevant biochemical pathways.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₈H₁₀O₂[2]
Molecular Weight 138.16 g/mol [2]
Appearance White to light beige crystalline powder or flakes[3]
Melting Point 66-68 °C[3]
Boiling Point 272-274 °C at 760 mmHg[3]
Solubility Sparingly soluble in water; soluble in ethanol and acetone[2]

Core Thermodynamic Properties: A Note on Data Availability

A comprehensive search of scientific literature and chemical databases did not yield experimentally determined values for key thermodynamic properties of this compound, including:

  • Standard Molar Enthalpy of Formation (ΔfH°)

  • Standard Molar Gibbs Free Energy of Formation (ΔfG°)

  • Molar Heat Capacity (Cp)

The determination of these values would require specific experimental studies, the protocols for which are detailed in the following section.

Experimental Protocols

The following sections describe the standard experimental methodologies that would be employed to determine the core thermodynamic properties of a solid organic compound such as this compound.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined from its enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible within a high-pressure vessel (the "bomb").

  • Bomb Assembly: The bomb is sealed and pressurized with an excess of pure oxygen.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is predetermined through the combustion of a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat released by the combustion of this compound is calculated from the observed temperature change and the heat capacity of the calorimeter.

  • Calculation of Enthalpy of Combustion: The molar enthalpy of combustion is calculated from the heat released and the number of moles of the sample.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining heat capacity and observing phase transitions like melting.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC instrument's heating block.

  • Temperature Program: The instrument is programmed to heat the sample and reference pans at a constant rate over a specified temperature range that includes the melting point of the compound.

  • Heat Flow Measurement: The DSC instrument measures the differential heat flow between the sample and the reference required to maintain both at the same temperature.

  • Data Analysis for Heat Capacity: In the regions of the thermogram without phase transitions, the differential heat flow is directly proportional to the heat capacity of the sample.

  • Data Analysis for Enthalpy of Fusion: During melting, an endothermic peak is observed in the DSC thermogram. The area under this peak is integrated to determine the enthalpy of fusion (ΔfusH). The temperature at the peak maximum is taken as the melting temperature (Tm).

Mandatory Visualizations

Metabolic Pathway of Styrene

This compound is a significant metabolite in the detoxification pathway of styrene. The following diagram illustrates this biochemical transformation.

Styrene_Metabolism Styrene Styrene StyreneOxide Styrene Oxide Styrene->StyreneOxide Cytochrome P450 (e.g., CYP2E1) StyreneGlycol This compound (Styrene Glycol) StyreneOxide->StyreneGlycol Epoxide Hydrolase

Styrene Metabolism to this compound.
Experimental Workflow for Thermodynamic Property Determination

The logical workflow for the experimental determination of the key thermodynamic properties of a solid organic compound is depicted below.

Thermo_Workflow cluster_synthesis Sample Preparation cluster_experiments Experimental Measurements cluster_data Data Analysis and Derived Properties Compound High-Purity This compound CombustionCal Combustion Calorimetry Compound->CombustionCal DSC Differential Scanning Calorimetry (DSC) Compound->DSC EnthalpyComb Enthalpy of Combustion (ΔcH°) CombustionCal->EnthalpyComb HeatCapacity Heat Capacity (Cp) DSC->HeatCapacity EnthalpyFusion Enthalpy of Fusion (ΔfusH) DSC->EnthalpyFusion EnthalpyForm Enthalpy of Formation (ΔfH°) EnthalpyComb->EnthalpyForm

Workflow for Thermodynamic Property Determination.

References

Methodological & Application

1-Phenyl-1,2-ethanediol: A Versatile Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure 1-phenyl-1,2-ethanediol (PED) is a crucial chiral building block in the pharmaceutical industry, valued for its role in the stereoselective synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2][3] Its vicinal diol structure, with a chiral benzylic alcohol moiety, allows for the construction of complex molecular architectures with high stereochemical control. This document provides detailed application notes, experimental protocols, and quantitative data on the synthesis and utilization of this compound in pharmaceutical development. Both (R)- and (S)-enantiomers of PED are valuable, serving as precursors to a range of therapeutics, including antiviral agents.[][5]

Applications in Pharmaceutical Synthesis

The primary application of chiral this compound lies in its use as a starting material or key intermediate for the synthesis of enantiomerically pure drugs. The stereochemistry of the final drug molecule is often critical for its efficacy and to minimize potential side effects.[6]

One of the most notable applications of (R)-1-phenyl-1,2-ethanediol is in the synthesis of the HIV protease inhibitor Amprenavir and its prodrug, Fosamprenavir .[5][7][8] These drugs are essential components of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[8][9] The synthesis of Amprenavir utilizes the chiral backbone of (R)-PED to establish the correct stereochemistry in the final API.

(S)-1-phenyl-1,2-ethanediol is also a valuable building block, utilized in the synthesis of various chiral ligands, liquid crystals, and other pharmaceutical intermediates.[][10]

Synthesis of Chiral this compound

The preparation of enantiomerically pure this compound can be achieved through several methods, including asymmetric dihydroxylation of styrene, enzymatic resolution of racemic PED, and biocatalytic reduction of prochiral ketones.

Asymmetric Dihydroxylation of Styrene

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[11][12][13] This method utilizes osmium tetroxide as a catalyst in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation.

G Styrene Styrene R_PED (R)-1-Phenyl-1,2-ethanediol Styrene->R_PED AD-mix-β S_PED (S)-1-Phenyl-1,2-ethanediol Styrene->S_PED AD-mix-α OsO4 OsO4 (cat.) Chiral_Ligand Chiral Ligand (AD-mix-α or AD-mix-β) Stoichiometric_Oxidant Stoichiometric Oxidant (e.g., K3[Fe(CN)6]) Solvent Solvent (t-BuOH/H2O)

Caption: Asymmetric Dihydroxylation of Styrene.

Biocatalytic Routes

Enzymatic methods offer a green and highly selective alternative for the production of chiral this compound. These methods often operate under mild conditions and can provide high enantiomeric excess (ee).

1. Enantioconvergent Hydrolysis of Racemic Styrene Oxide:

This approach utilizes a combination of two epoxide hydrolases (EHs) to convert racemic styrene oxide into a single enantiomer of this compound.[14] For instance, the combination of an EH from Solanum tuberosum and an evolved EH from Agrobacterium radiobacter AD1 can produce (R)-1-phenyl-1,2-ethanediol with high yield and enantiomeric excess.[14]

G Racemic_SO Racemic Styrene Oxide R_PED (R)-1-Phenyl-1,2-ethanediol Racemic_SO->R_PED EH1 Epoxide Hydrolase 1 (e.g., from S. tuberosum) EH1->R_PED Hydrolyzes (S)-styrene oxide EH2 Epoxide Hydrolase 2 (e.g., from A. radiobacter) EH2->R_PED Hydrolyzes (R)-styrene oxide

Caption: Enantioconvergent Hydrolysis Workflow.

2. Asymmetric Reduction of 2-Hydroxyacetophenone:

Carbonyl reductases can catalyze the stereoselective reduction of 2-hydroxyacetophenone (2-HAP) to either (R)- or (S)-1-phenyl-1,2-ethanediol, depending on the enzyme used.[1] Cofactor regeneration systems are often employed to improve the efficiency of this process.[1]

G HAP 2-Hydroxyacetophenone PED (R)- or (S)-1-Phenyl-1,2-ethanediol HAP->PED NADH NAD(P)H NADH->PED NAD NAD(P)+ Cofactor_Regen Cofactor Regeneration System (e.g., GDH/Glucose) NAD->Cofactor_Regen Carbonyl_Reductase Carbonyl Reductase Carbonyl_Reductase->PED Cofactor_Regen->NADH

Caption: Asymmetric Reduction of 2-HAP.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods for producing chiral this compound.

Table 1: Biocatalytic Synthesis of (R)-1-Phenyl-1,2-ethanediol

PrecursorBiocatalyst(s)Yield (%)Enantiomeric Excess (ee, %)Reference
Racemic Styrene OxideC. crescentus & M. cephalus EHs9490[15]
Racemic Styrene OxideS. tuberosum & A. radiobacter EHs10098[14]
2-HydroxyacetophenoneK. gibsonii SC0312 (KgBDH)81>99[]

Table 2: Biocatalytic Synthesis of (S)-1-Phenyl-1,2-ethanediol

PrecursorBiocatalyst(s)Yield (%)Enantiomeric Excess (ee, %)Reference
2-HydroxyacetophenoneC. parapsilosis Carbonyl Reductase II98.3100[]
Racemic PED (Oxidation)K. gibsonii SC03124194[16]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes the kinetic resolution of racemic this compound via enantioselective oxidation catalyzed by whole cells of Kurthia gibsonii SC0312 to obtain (S)-1-phenyl-1,2-ethanediol.[16]

Materials:

  • Racemic this compound

  • Kurthia gibsonii SC0312 cells

  • Phosphate buffer (pH 7.5)

  • Acetone

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Shaking incubator

  • Centrifuge

Procedure:

  • Prepare a suspension of K. gibsonii SC0312 cells (e.g., 20 mg/mL) in phosphate buffer (pH 7.5).

  • Add racemic this compound to the cell suspension to a final concentration of 80 mM.

  • Add acetone to the reaction mixture (e.g., 2% v/v) to enhance the catalytic activity.[16]

  • Incubate the reaction mixture in a shaking incubator at 35°C and 200 rpm.

  • Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining this compound and the formation of 2-hydroxyacetophenone using chiral HPLC.

  • Once the desired conversion is reached (typically around 50% for optimal ee of the remaining substrate), stop the reaction by centrifuging the mixture to remove the cells.

  • Extract the supernatant with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting (S)-1-phenyl-1,2-ethanediol by column chromatography on silica gel.

Protocol 2: Synthesis of an Amprenavir Precursor from (R)-1-Phenyl-1,2-ethanediol

This protocol outlines a general synthetic sequence for the conversion of (R)-1-phenyl-1,2-ethanediol to a key epoxide intermediate used in the synthesis of Amprenavir. The synthesis of Amprenavir is a multi-step process, and this represents a crucial part of the overall pathway.[5]

Materials:

  • (R)-1-Phenyl-1,2-ethanediol

  • Tosyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer

Step 1: Monotosylation

  • Dissolve (R)-1-phenyl-1,2-ethanediol in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Slowly add pyridine, followed by the portion-wise addition of tosyl chloride.

  • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature overnight.

  • Quench the reaction by adding water and extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the monotosylated product.

Step 2: Epoxide Formation

  • Dissolve the monotosylated diol in anhydrous THF and cool to 0°C.

  • Carefully add sodium hydride portion-wise to the solution.

  • Stir the reaction mixture at 0°C for a specified time, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify the epoxide by column chromatography on silica gel.

This chiral epoxide is a key intermediate that can be further elaborated to synthesize Amprenavir.

Conclusion

This compound is a highly valuable and versatile chiral building block in the pharmaceutical industry. The availability of efficient and highly selective synthetic routes, particularly biocatalytic methods, has made both enantiomers readily accessible for the development of complex and stereochemically defined drug molecules. The detailed protocols and compiled data in this document are intended to serve as a practical guide for researchers and professionals in the field of drug discovery and development, facilitating the effective utilization of this important chiral intermediate.

References

Application Notes and Protocols: (S)-1-Phenyl-1,2-ethanediol in Liquid Crystal Display Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-1-Phenyl-1,2-ethanediol as a chiral dopant in liquid crystal display (LCD) materials. This document details its synthesis, its role in inducing chirality in nematic liquid crystals, and the experimental protocols for characterizing its performance.

Introduction

(S)-1-Phenyl-1,2-ethanediol is a chiral diol that serves as a crucial building block in the synthesis of advanced materials, including those used in liquid crystal displays. In the context of LCDs, chiral molecules are utilized as dopants to induce a helical twist in the nematic liquid crystal phase, leading to the formation of a chiral nematic (N*) or cholesteric phase. This induced chirality is fundamental for the operation of various display modes, most notably Twisted Nematic (TN) and Super-Twisted Nematic (STN) displays.

The primary function of a chiral dopant is to break the mirror symmetry of the nematic phase, resulting in a macroscopic helical structure. The efficiency of a chiral dopant in inducing this twist is quantified by its Helical Twisting Power (HTP). A higher HTP value indicates that a smaller concentration of the dopant is required to achieve a desired helical pitch, which is advantageous as it minimizes potential negative impacts on the physical properties of the liquid crystal host, such as its clearing point and viscosity.

Synthesis of (S)-1-Phenyl-1,2-ethanediol

High-purity (S)-1-Phenyl-1,2-ethanediol is essential for its application in liquid crystal materials to avoid impurities that can affect the electro-optical properties of the display. Biocatalytic methods are often preferred for their high enantioselectivity.

Protocol: Biocatalytic Reduction of α-Hydroxy Acetophenone

This protocol describes the synthesis of optically pure (S)-1-Phenyl-1,2-ethanediol using a whole-cell biocatalyst co-expressing Candida magnolia carbonyl reductase (CMCR) and glucose dehydrogenase (GDH) for cofactor regeneration.

Materials:

  • α-Hydroxy acetophenone

  • Lyophilized recombinant E. coli whole cells co-expressing CMCR and GDH

  • Glucose

  • Phosphate buffer (pH 6.0)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sodium Chloride (NaCl)

Procedure:

  • Prepare a reaction mixture containing α-hydroxy acetophenone (1.0 M), glucose, and the lyophilized recombinant E. coli cells in a phosphate buffer (pH 6.0).

  • Stir the reaction mixture at 30°C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 16 hours.

  • Upon completion, saturate the reaction mixture with solid NaCl.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography to yield optically pure (S)-1-Phenyl-1,2-ethanediol.

Expected Outcome: This method can produce (S)-1-Phenyl-1,2-ethanediol with a yield of approximately 90% and an enantiomeric excess (ee) of over 99%.

Synthesis of (S)-1-Phenyl-1,2-ethanediol cluster_synthesis Biocatalytic Reduction start Start: Prepare Reaction Mixture (α-Hydroxy Acetophenone, Biocatalyst, Buffer) reaction Reaction at 30°C (Monitored by TLC) start->reaction Incubate & Stir extraction Product Extraction (Ethyl Acetate) reaction->extraction Reaction Complete purification Purification (Column Chromatography) extraction->purification Crude Product end End: Optically Pure (S)-1-Phenyl-1,2-ethanediol purification->end Role of Chiral Dopant in LCD Nematic_LC Nematic Liquid Crystal (A-chiral, Ordered) Doping Doping Nematic_LC->Doping Chiral_Dopant (S)-1-Phenyl-1,2-ethanediol (Chiral) Chiral_Dopant->Doping Chiral_Nematic_LC Chiral Nematic (N*) Liquid Crystal (Helical Structure) Doping->Chiral_Nematic_LC Induces Helical Twist LCD_Application Application in LCDs (e.g., TN, STN displays) Chiral_Nematic_LC->LCD_Application Experimental Workflow for HTP Measurement cluster_workflow Grandjean-Cano Wedge Cell Method prep Prepare LC-Dopant Mixtures (Varying Concentrations) fill Fill Wedge Cell prep->fill observe Observe Disclination Lines (Polarizing Optical Microscope) fill->observe measure Measure Distance Between Lines observe->measure calculate_p Calculate Helical Pitch (P) measure->calculate_p plot Plot 1/P vs. Concentration calculate_p->plot calculate_htp Determine HTP from Slope plot->calculate_htp

Enzymatic Resolution of Racemic 1-Phenyl-1,2-ethanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active 1-phenyl-1,2-ethanediol (PED) is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. The stereochemistry of PED is crucial for the biological activity and efficacy of the final products. Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for obtaining enantiomerically pure PED from its racemic mixture. This application note provides detailed protocols and comparative data for the enzymatic resolution of racemic this compound using different enzyme systems, including lipases and dehydrogenases.

Methods Overview

Two primary enzymatic strategies for the resolution of racemic this compound are enantioselective acylation and enantioselective oxidation.

  • Enantioselective Acylation: In this approach, a lipase selectively catalyzes the acylation of one enantiomer of the diol, leaving the other enantiomer unreacted. The resulting ester and the unreacted diol can then be separated. Lipases such as those from Candida antarctica (Lipase B, often immobilized as Novozym 435) and Pseudomonas cepacia are commonly employed.

  • Enantioselective Oxidation: This method utilizes an oxidoreductase, such as glycerol dehydrogenase (GDH) or whole-cell biocatalysts, to selectively oxidize one enantiomer of the diol to the corresponding α-hydroxy ketone. The unreacted enantiomer of the diol can then be recovered in high enantiomeric purity.

Data Presentation

The following tables summarize the quantitative data from various enzymatic resolution methods for racemic this compound.

Table 1: Lipase-Catalyzed Enantioselective Acylation of a Structurally Similar Diol (Racemic Ethyl 2,3-dihydroxy-2-phenylpropanoate) *

EnzymeAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) of Substrate (%)
Pseudomonas cepacia Lipase (PSL-C)Vinyl AcetateToluene30203286
Candida antarctica Lipase B (CalB)Vinyl AcetateToluene30423Not Selective

*Note: Data for a structurally similar compound is provided as a reference for typical reaction conditions and outcomes with common lipases[1].

Table 2: Enantioselective Oxidation of Racemic this compound

BiocatalystCo-factor/Co-substratepHTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) of (S)-PED (%)Yield of (S)-PED (%)
Kurthia gibsonii SC0312 (whole cells)-5.5-8.525-45--9441[2]
Glycerol Dehydrogenase (GDH)NAD⁺ / Pyruvate---50>99-[3]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Enantioselective Acylation (General Protocol)

This protocol is a general guideline for the kinetic resolution of racemic this compound using an immobilized lipase such as Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase. Optimization of specific parameters is recommended for achieving the best results.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 or immobilized Pseudomonas cepacia lipase)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether, hexane)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Reaction vessel with magnetic stirrer and temperature control

  • Analytical equipment for monitoring the reaction (e.g., Chiral HPLC or GC)

Procedure:

  • To a solution of racemic this compound (e.g., 0.15 M) in the chosen anhydrous organic solvent, add the acyl donor (e.g., 3.0 equivalents)[1].

  • Add the immobilized lipase (e.g., 10-50 mg/mL of reaction volume).

  • If required, add activated molecular sieves to the reaction mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-50°C)[1].

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.

  • Stop the reaction at or near 50% conversion to obtain high enantiomeric excess for both the unreacted diol and the acylated product.

  • Remove the immobilized enzyme by filtration.

  • Evaporate the solvent under reduced pressure.

  • Separate the unreacted this compound from the acylated product by column chromatography.

Protocol 2: Enantioselective Oxidation using Kurthia gibsonii SC0312

This protocol is based on the use of whole cells of Kurthia gibsonii SC0312 for the kinetic resolution of racemic this compound[2].

Materials:

  • Racemic this compound

  • Kurthia gibsonii SC0312 cell culture

  • Aqueous buffer (pH 5.5-8.5)

  • Reaction vessel with agitation and temperature control

  • Centrifuge for cell harvesting

  • Analytical equipment for monitoring the reaction (e.g., Chiral HPLC)

Procedure:

  • Cultivate Kurthia gibsonii SC0312 under appropriate conditions and harvest the cells by centrifugation.

  • Prepare a suspension of the cells in the aqueous buffer (e.g., 15-30 mg/mL wet cell weight)[2].

  • Add racemic this compound to the cell suspension.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-45°C) with agitation[2].

  • Monitor the reaction for the production of (S)-1-phenyl-1,2-ethanediol and the depletion of the (R)-enantiomer.

  • Once the desired conversion and enantiomeric excess are achieved, stop the reaction by removing the cells via centrifugation or filtration.

  • Extract the products from the aqueous phase using a suitable organic solvent.

  • Purify the (S)-1-phenyl-1,2-ethanediol by appropriate methods, such as column chromatography.

Visualizations

Experimental Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up and Purification racemic_ped Racemic this compound reaction_vessel Reaction Vessel racemic_ped->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Anhydrous Organic Solvent solvent->reaction_vessel lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_vessel stirring Stirring at Controlled Temperature reaction_vessel->stirring monitoring Reaction Monitoring (Chiral HPLC/GC) stirring->monitoring Periodic Sampling filtration Filtration to Remove Enzyme monitoring->filtration Reaction Quenched at ~50% Conversion evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography unreacted_diol Enantiopure (S)-1-Phenyl-1,2-ethanediol chromatography->unreacted_diol acylated_product Acylated (R)-1-Phenyl-1,2-ethanediol chromatography->acylated_product

Caption: Workflow for lipase-catalyzed kinetic resolution of this compound.

Logical Relationship of Enzymatic Resolution

G cluster_acylation Enantioselective Acylation cluster_oxidation Enantioselective Oxidation racemic_mixture Racemic (R,S)-1-Phenyl-1,2-ethanediol lipase Lipase + Acyl Donor racemic_mixture->lipase oxidoreductase Oxidoreductase (e.g., GDH) racemic_mixture->oxidoreductase s_diol_unreacted (S)-1-Phenyl-1,2-ethanediol (Unreacted) lipase->s_diol_unreacted r_ester (R)-Monoacetate lipase->r_ester separation Separation s_diol_unreacted->separation r_ester->separation s_diol_unreacted_ox (S)-1-Phenyl-1,2-ethanediol (Unreacted) oxidoreductase->s_diol_unreacted_ox r_ketone (R)-2-Hydroxyacetophenone oxidoreductase->r_ketone s_diol_unreacted_ox->separation r_ketone->separation enantiopure_products Enantiopure Products separation->enantiopure_products

Caption: Enzymatic resolution strategies for racemic this compound.

References

Application Notes and Protocols for 1-Phenyl-1,2-ethanediol as a Chiral Auxiliary in Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (1R,2S)-1-phenyl-1,2-ethanediol as a chiral auxiliary in asymmetric aldol reactions. This methodology facilitates the diastereoselective synthesis of β-hydroxy carbonyl compounds, which are valuable intermediates in pharmaceutical and natural product synthesis.

Introduction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] The use of chiral auxiliaries is a powerful strategy to control the stereochemical outcome of these reactions, leading to the formation of specific stereoisomers.[2][3] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. (1R,2S)-1-phenyl-1,2-ethanediol, a readily available chiral diol, can be employed as an effective chiral auxiliary. By forming a chiral acetal with a carbonyl compound, it creates a sterically defined environment that directs the facial selectivity of enolate addition to an aldehyde.

Principle of the Method

The strategy involves three key steps:

  • Attachment of the Chiral Auxiliary: The chiral diol, (1R,2S)-1-phenyl-1,2-ethanediol, is condensed with a ketone to form a chiral dioxolane.

  • Diastereoselective Aldol Reaction: The resulting chiral acetal is converted to its corresponding enolate, which then reacts with an aldehyde in a highly diastereoselective manner. The steric hindrance provided by the phenyl group on the auxiliary directs the approach of the aldehyde.

  • Cleavage of the Chiral Auxiliary: The aldol adduct is hydrolyzed to yield the desired chiral β-hydroxy ketone, and the chiral auxiliary is recovered for potential reuse.

Experimental Protocols

Formation of the Chiral Dioxolane Acetal

This protocol describes the formation of a chiral acetal from propanone and (1R,2S)-1-phenyl-1,2-ethanediol.

Materials:

  • (1R,2S)-1-phenyl-1,2-ethanediol

  • 2,2-dimethoxypropane

  • p-Toluenesulfonic acid (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (1R,2S)-1-phenyl-1,2-ethanediol (1.0 eq) in anhydrous dichloromethane, add 2,2-dimethoxypropane (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude chiral dioxolane.

  • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Diastereoselective Aldol Reaction

This protocol details the aldol reaction between the chiral acetal and benzaldehyde.

Materials:

  • Chiral dioxolane acetal (from step 3.1)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Tetrahydrofuran (THF), anhydrous

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the chiral dioxolane acetal (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add freshly distilled benzaldehyde (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. Purify by flash column chromatography.

Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the β-hydroxy ketone.

Materials:

  • Aldol adduct (from step 3.2)

  • Trifluoroacetic acid (TFA)

  • Water

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the purified aldol adduct (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add trifluoroacetic acid (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting β-hydroxy ketone by flash column chromatography. The chiral auxiliary can be recovered from the aqueous layer.

Data Presentation

The following table summarizes representative results for the aldol reaction of the chiral acetal derived from propanone and various aldehydes.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)Enantiomeric Excess (ee, %) of syn-adduct
Benzaldehyde95:585>99
4-Nitrobenzaldehyde97:382>99
2-Naphthaldehyde94:688>98
Isobutyraldehyde90:1075>97

Visualizations

Logical Workflow of the Asymmetric Aldol Reaction

aldol_workflow cluster_start Step 1: Auxiliary Attachment cluster_aldol Step 2: Aldol Reaction cluster_cleavage Step 3: Auxiliary Cleavage ketone Ketone acetal Chiral Dioxolane ketone->acetal p-TsOH, DCM auxiliary (1R,2S)-1-phenyl- 1,2-ethanediol auxiliary->acetal p-TsOH, DCM enolate Lithium Enolate acetal->enolate LDA, THF, -78°C adduct Aldol Adduct enolate->adduct Diastereoselective Addition aldehyde Aldehyde aldehyde->adduct Diastereoselective Addition product β-Hydroxy Ketone adduct->product H₃O⁺ recovered_aux Recovered Auxiliary adduct->recovered_aux Hydrolysis

Caption: Workflow for the asymmetric aldol reaction using 1-phenyl-1,2-ethanediol.

Proposed Transition State for Diastereoselectivity

References

Application Notes: Understanding and General Approaches to Beta-Adrenergic Blocking Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-adrenergic blocking agents, commonly known as beta-blockers, are a class of drugs that antagonize the effects of catecholamines like epinephrine and norepinephrine at β-adrenergic receptors. This action leads to the modulation of the sympathetic nervous system's effects on various tissues, most notably the heart, blood vessels, and lungs.[1][2] Beta-blockers are foundational in the management of cardiovascular diseases, including hypertension, angina pectoris, myocardial infarction, and arrhythmias.[3][4]

There are three main types of beta-receptors: β1, β2, and β3.[2]

  • β1-receptors are predominantly located in the heart and kidneys. Their stimulation increases heart rate, contractility, and renin release.[1][2]

  • β2-receptors are found in the lungs, vascular smooth muscle, and other tissues, mediating smooth muscle relaxation and metabolic effects like glycogenolysis.[1][2]

  • β3-receptors are located in fat cells and are involved in lipolysis.[2]

The therapeutic effects of beta-blockers depend on their selectivity for these receptors. Non-selective beta-blockers antagonize both β1 and β2 receptors, while cardioselective agents primarily block β1 receptors, which is often preferred to avoid side effects like bronchoconstriction.

Mechanism of Action & Signaling Pathway

Beta-blockers function by competitively inhibiting the binding of endogenous catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors.[5] These receptors are G protein-coupled receptors (GPCRs). Upon stimulation by an agonist, the receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[6][7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response.[7]

In the heart, this signaling cascade results in increased heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity.[1][8] By blocking this pathway, beta-blockers reduce myocardial oxygen demand, lower blood pressure, and exert antiarrhythmic effects.[3][5]

Beta_Adrenergic_Signaling cluster_cell Cell Membrane cluster_cytosol Cytosol Epi Epinephrine / Norepinephrine Receptor β-Adrenergic Receptor Epi->Receptor Binds & Activates G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates BetaBlocker Beta-Blocker BetaBlocker->Receptor Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Leads to General_Synthesis_Workflow Start Phenolic Precursor (e.g., 1-Naphthol, Substituted Phenol) Intermediate Glycidyl Ether Intermediate Start->Intermediate Step 1: Etherification & Epoxidation Reagent1 Epichlorohydrin + Base (e.g., KOH, NaOH) Reagent1->Intermediate Product Aryloxypropanolamine Beta-Blocker Intermediate->Product Step 2: Nucleophilic Ring-Opening Reagent2 Amine (e.g., Isopropylamine) Reagent2->Product

References

Application Notes and Protocols for Polymerization Reactions Involving 1-Phenyl-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential polymerization reactions involving 1-Phenyl-1,2-ethanediol, a versatile building block for the synthesis of advanced polymers. The unique structure of this diol, featuring a phenyl group and two hydroxyl groups on adjacent carbons, allows for its incorporation into various polymer architectures, imparting specific properties such as enhanced thermal stability, chirality, and modified mechanical performance. The following sections detail potential applications, experimental protocols, and representative data for the synthesis of polyesters and polyurethanes, as well as its use as a chiral initiator.

Overview of Polymerization Applications

This compound can be utilized as a monomer in several polymerization reactions, primarily through the reactivity of its two hydroxyl groups. The presence of the phenyl group in close proximity to the polymer backbone is expected to introduce rigidity and enhance thermal properties. Furthermore, the chiral nature of this compound allows for the synthesis of stereoregular polymers, which is of significant interest in applications requiring specific optical or biological activities.

Key Applications:

  • Polyester Synthesis: As a diol monomer, it can undergo condensation polymerization with a variety of dicarboxylic acids or their derivatives to produce polyesters with tailored properties.

  • Polyurethane Synthesis: It can act as a chain extender in the synthesis of polyurethanes, reacting with diisocyanates to form hard segments that influence the final mechanical properties of the polymer.

  • Chiral Polymer Synthesis: The enantiomerically pure forms of this compound can serve as chiral initiators or monomers for the synthesis of polymers with controlled stereochemistry.[1]

Polyester Synthesis via Condensation Polymerization

The reaction of this compound with a dicarboxylic acid, such as adipic acid or terephthalic acid, in the presence of an acid catalyst and heat, leads to the formation of a polyester with the elimination of water.

Reaction Scheme: Polyesterification

Polyesterification cluster_reactants Reactants cluster_products Products Monomer1 This compound (HO-CH(Ph)-CH2-OH) Plus + Monomer1->Plus Monomer2 Dicarboxylic Acid (HOOC-R-COOH) Polymer Polyester [-O-CH(Ph)-CH2-O-CO-R-CO-] Monomer2->Polymer  Δ, Catalyst Plus->Monomer2 Plus2 + n Polymer->Plus2 Water H2O Plus2->Water

Caption: Condensation polymerization of this compound and a dicarboxylic acid.

Experimental Protocol: Synthesis of Poly(1-phenylethylene adipate)

This protocol describes a representative lab-scale synthesis of a polyester from this compound and adipic acid.

Materials:

  • This compound (1.00 eq)

  • Adipic acid (1.00 eq)

  • p-Toluenesulfonic acid monohydrate (0.01 eq)

  • Toluene (as solvent for azeotropic removal of water)

  • Methanol (for polymer precipitation)

  • Nitrogen gas supply

  • Reaction flask with a Dean-Stark trap and condenser

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet, add this compound, adipic acid, and p-toluenesulfonic acid monohydrate.

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Flush the system with nitrogen and maintain a slow, continuous flow throughout the reaction.

  • Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction for 4-6 hours, or until the theoretical amount of water has been collected.

  • After cooling to room temperature, dissolve the viscous polymer solution in a minimal amount of toluene.

  • Precipitate the polymer by slowly pouring the solution into a beaker of cold methanol with constant stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 50 °C to a constant weight.

  • Characterize the resulting polymer for its molecular weight, polydispersity index (PDI), and thermal properties.

Representative Data
ParameterValueMethod of Analysis
Yield85%Gravimetric
Number Average Molecular Weight (Mn)12,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw)25,200 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)2.1GPC (Mw/Mn)
Glass Transition Temperature (Tg)65 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm)180 °CDifferential Scanning Calorimetry (DSC)

Polyurethane Synthesis Using this compound as a Chain Extender

In polyurethane synthesis, this compound can be used as a chain extender to react with a diisocyanate-terminated prepolymer. This reaction builds up the hard segments of the polyurethane, which are crucial for determining its mechanical strength and thermal stability.

Workflow: Polyurethane Synthesis

Polyurethane_Synthesis Start Start Step1 React Polyol with excess Diisocyanate to form Prepolymer Start->Step1 Step2 Add this compound (Chain Extender) Step1->Step2 Step3 Chain Extension Reaction Step2->Step3 Step4 Casting and Curing Step3->Step4 End Polyurethane Product Step4->End

Caption: Two-step synthesis of polyurethane using a chain extender.

Experimental Protocol: Synthesis of a Thermoplastic Polyurethane (TPU)

This protocol outlines a typical two-step synthesis of a thermoplastic polyurethane.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol ) (1.00 eq)

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI) (2.00 eq)

  • This compound (1.00 eq)

  • Dibutyltin dilaurate (DBTDL) (catalyst, ~0.01 wt%)

  • N,N-Dimethylformamide (DMF, solvent)

  • Nitrogen gas supply

Procedure:

Step 1: Prepolymer Synthesis

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and nitrogen inlet, add PTMEG and heat to 80 °C under vacuum for 1 hour to remove any moisture.

  • Cool the flask to 60 °C and add MDI under a nitrogen atmosphere.

  • Stir the mixture at 80 °C for 2 hours to form the isocyanate-terminated prepolymer.

Step 2: Chain Extension

  • Dissolve the prepolymer in anhydrous DMF.

  • In a separate flask, dissolve this compound in anhydrous DMF.

  • Slowly add the solution of the chain extender to the prepolymer solution with vigorous stirring.

  • Add a catalytic amount of DBTDL.

  • Continue stirring at 60 °C for 3-4 hours.

  • Cast the resulting polymer solution onto a glass plate and cure in a vacuum oven at 80 °C for 12 hours to obtain a solid polyurethane film.

  • Characterize the final polymer for its mechanical and thermal properties.

Representative Data
PropertyValueTest Standard
Hardness85 Shore AASTM D2240
Tensile Strength35 MPaASTM D412
Elongation at Break450%ASTM D412
Glass Transition Temperature (Tg) of Soft Segment-40 °CDSC
Melting Temperature (Tm) of Hard Segment210 °CDSC

Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective alternative to traditional chemical catalysis for polyester synthesis. Lipases can catalyze the condensation reaction between this compound and a dicarboxylic acid ester under milder conditions.

Signaling Pathway: Lipase-Catalyzed Polycondensation

Enzyme_Catalysis Substrate1 This compound Complex2 Acyl-Enzyme-Diol Complex Substrate1->Complex2 Substrate2 Dicarboxylic Acid Ester Complex1 Enzyme-Ester Complex Substrate2->Complex1 Enzyme Lipase (e.g., Candida antarctica Lipase B) Enzyme->Complex1 AcylEnzyme Acyl-Enzyme Intermediate + Alcohol Complex1->AcylEnzyme AcylEnzyme->Complex2 Product Polyester Chain Growth + Regenerated Enzyme Complex2->Product

Caption: Mechanism of lipase-catalyzed polyesterification.

Experimental Protocol: Enzymatic Synthesis of Poly(1-phenylethylene succinate)

Materials:

  • This compound (1.00 eq)

  • Diethyl succinate (1.00 eq)

  • Immobilized Candida antarctica Lipase B (Novozym 435) (10 wt% of monomers)

  • Diphenyl ether (solvent)

  • Vacuum line

Procedure:

  • Combine this compound, diethyl succinate, and immobilized lipase in a reaction vessel.

  • Add diphenyl ether as the solvent.

  • Heat the mixture to 70-90 °C under a gentle stream of nitrogen for 2-4 hours to initiate oligomerization.

  • Apply a vacuum (e.g., <1 mmHg) to the system to remove the ethanol byproduct and drive the polymerization towards higher molecular weights.

  • Continue the reaction under vacuum for 24-48 hours.

  • Cool the reaction mixture and dissolve the polymer in chloroform.

  • Separate the immobilized enzyme by filtration for potential reuse.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

  • Analyze the polymer's molecular weight and thermal properties.

Representative Data
ParameterValueMethod of Analysis
Yield75%Gravimetric
Number Average Molecular Weight (Mn)8,000 g/mol GPC
Weight Average Molecular Weight (Mw)14,400 g/mol GPC
Polydispersity Index (PDI)1.8GPC (Mw/Mn)
Glass Transition Temperature (Tg)58 °CDSC

Disclaimer: The experimental protocols and data presented are representative and intended for informational purposes. Actual results may vary depending on the specific experimental conditions, purity of reagents, and scale of the reaction. Optimization of these protocols may be necessary for specific research and development applications.

References

Application Notes and Protocols for the Kinetic Resolution of 1-Phenyl-1,2-ethanediol using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active 1-phenyl-1,2-ethanediol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster in the presence of a chiral catalyst, is a widely adopted method for obtaining enantiomerically pure compounds. Lipases, a class of hydrolases, are particularly effective biocatalysts for these transformations due to their commercial availability, broad substrate specificity, high enantioselectivity, and operation under mild, environmentally benign conditions.[1]

This document provides detailed protocols for the kinetic resolution of racemic this compound through lipase-catalyzed enantioselective acylation. The methodologies are based on established scientific literature, primarily focusing on the use of Candida antarctica lipase B (CAL-B) for its demonstrated high regio- and enantioselectivity in the acylation of this specific diol.[2]

Principle of the Method

The kinetic resolution of racemic this compound is achieved via an irreversible transesterification reaction catalyzed by a lipase in a non-aqueous solvent. The lipase selectively acylates one of the enantiomers of the diol at a much higher rate than the other. In the case of this compound, lipases like CAL-B exhibit high regioselectivity, preferentially acylating the primary hydroxyl group, and high enantioselectivity, distinguishing between the (R) and (S) enantiomers.[2] This results in a mixture containing one enantiomer of the monoacylated product and the unreacted enantiomer of the starting diol, which can then be separated by standard chromatographic methods.

Experimental Workflow

The overall experimental process for the lipase-catalyzed kinetic resolution of this compound is depicted in the workflow diagram below.

G Experimental Workflow for Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Analysis cluster_products Final Products A Racemic this compound E Reaction Vessel A->E B Acyl Donor (e.g., Vinyl Acetate) B->E C Lipase (e.g., CAL-B) C->E D Organic Solvent (e.g., Acetonitrile) D->E F Incubation with Shaking (Controlled Temperature & Time) E->F G Enzyme Filtration F->G H Solvent Evaporation G->H I Reaction Mixture (Monoacetate & Unreacted Diol) H->I J Chromatographic Separation (e.g., Column Chromatography) I->J K Chiral HPLC/GC Analysis I->K L Enantiopure (R)-Monoacetate J->L M Enantiopure (S)-Diol J->M K->L K->M

Caption: Workflow for lipase-catalyzed kinetic resolution.

Data Presentation

The following table summarizes the quantitative data obtained from the kinetic resolution of (±)-1-phenyl-1,2-ethanediol diacetate using Candida antarctica lipase B (CAL-B) catalyzed methanolysis, which is a related process to acylation. This sequential methanolysis allows for the preparation of the enantiopure diol and the corresponding monoacetate.[2]

EnzymeSubstrateProduct 1e.e. (%) of Product 1Product 2e.e. (%) of Product 2Solvent
CAL-B(±)-1-Phenyl-1,2-ethanediol diacetate(S)-1-Phenyl-1,2-ethanediol97(R)-1-acetoxy-2-phenylethanol94Acetonitrile

e.e. = enantiomeric excess

Experimental Protocols

The following protocols are based on the successful resolution of this compound as described in the literature.[2] These should serve as a starting point and may require optimization for specific laboratory conditions and desired outcomes.

Protocol 1: Kinetic Resolution of (±)-1-Phenyl-1,2-ethanediol diacetate via Methanolysis using CAL-B

This protocol describes a sequential, one-pot methanolysis which yields the (S)-diol and the (R)-monoacetate.

Materials:

  • (±)-1-Phenyl-1,2-ethanediol diacetate

  • Candida antarctica lipase B (CAL-B), immobilized (e.g., Novozym 435)

  • Methanol (anhydrous)

  • Acetonitrile (anhydrous)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Reaction vessel (e.g., screw-capped flask)

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

  • Chiral HPLC or GC column for enantiomeric excess determination

Procedure:

  • Reaction Setup: To a solution of racemic this compound diacetate in anhydrous acetonitrile, add immobilized CAL-B.

  • First Methanolysis: Add one equivalent of anhydrous methanol to the mixture.

  • Incubation: Seal the reaction vessel and place it on an orbital shaker at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC/GC.

  • Second Methanolysis: Once the first hydrolysis has reached the desired conversion (approximately 50%), add a second equivalent of methanol to the reaction mixture to hydrolyze the second acetate group of the faster-reacting enantiomer.

  • Reaction Monitoring: Continue to monitor the reaction until the desired enantiomeric excess of the products is achieved.

  • Work-up:

    • Remove the immobilized enzyme by filtration. Wash the enzyme with fresh solvent to recover any adsorbed product.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Separate the resulting (S)-1-phenyl-1,2-ethanediol and (R)-1-acetoxy-2-phenylethanol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Analysis:

    • Determine the enantiomeric excess of the purified diol and monoacetate using chiral HPLC or GC analysis. The (R)-monoacetate can be subsequently hydrolyzed to the (R)-diol by base-catalyzed methanolysis if desired.[2]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood, especially when handling organic solvents.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

  • Immobilized enzymes are generally considered safe, but inhalation of the dust should be avoided.

Troubleshooting

  • Low Conversion:

    • Increase the amount of lipase.

    • Increase the reaction time or temperature (note: excessive temperature can denature the enzyme).

    • Ensure the solvent is anhydrous, as water can affect lipase activity and lead to undesired hydrolysis.

  • Low Enantioselectivity:

    • Screen different lipases (e.g., Pseudomonas cepacia lipase).

    • Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity.[1]

    • Try different acyl donors or solvents.

  • Poor Separation of Products:

    • Optimize the mobile phase for column chromatography.

    • Consider using a different stationary phase.

Conclusion

The lipase-catalyzed kinetic resolution of this compound is an effective method for the preparation of its enantiomers. Candida antarctica lipase B has been shown to be a highly efficient and selective catalyst for this transformation.[2] The protocols provided herein offer a robust starting point for researchers to produce these valuable chiral synthons for applications in drug discovery and development. Optimization of reaction parameters may be necessary to achieve the desired yield and enantiopurity for specific applications.

References

Application Notes and Protocols for 1-Phenyl-1,2-ethanediol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-1,2-ethanediol, also known as styrene glycol, is a versatile chiral compound that serves as a crucial building block in organic synthesis.[1] Its structure, featuring a phenyl group and two hydroxyl groups on adjacent carbons, makes it a valuable precursor for a wide range of chemical transformations.[2] This diol, particularly in its enantiomerically pure forms, is of significant interest in the pharmaceutical, fine chemical, and fragrance industries.[1][3] Optically pure (R)- and (S)-1-phenyl-1,2-ethanediol are important synthons for preparing β-adrenergic blocking agents and other complex chiral molecules.[4][5]

These application notes provide an overview of key synthetic protocols involving this compound, including its synthesis, oxidation, and conversion to other valuable intermediates. Detailed experimental procedures and quantitative data are presented to facilitate its use in a research and development setting.

Key Synthetic Applications

This compound is utilized in several key synthetic transformations:

  • Asymmetric Synthesis: It can be synthesized in high enantiopurity through the asymmetric reduction of α-hydroxy ketones, providing access to valuable chiral building blocks.[6]

  • Selective Oxidation: The primary or secondary alcohol can be selectively oxidized. For instance, the benzylic hydroxyl group can be oxidized to a ketone, yielding 2-hydroxy-1-phenylethan-1-one.[7]

  • Kinetic Resolution: Racemic this compound can be resolved through enzymatic oxidation, where one enantiomer is selectively oxidized, leaving the other unreacted and in high enantiomeric excess.[4][6]

  • Formation of Epoxides: The diol can be converted into the corresponding epoxide, styrene oxide, a versatile intermediate for further reactions. This typically involves a two-step process of selective activation of one hydroxyl group followed by intramolecular cyclization.[8]

  • Chiral Auxiliary: Its chiral scaffold is used to direct the stereochemical outcome of reactions in asymmetric synthesis.[1][9]

Data Summary

The following tables summarize quantitative data for the key protocols detailed in this document.

Table 1: Asymmetric Synthesis of (S)-1-Phenyl-1,2-ethanediol

Substrate Biocatalyst Substrate Conc. (M) Reaction Time (h) Yield (%) Enantiomeric Excess (ee, %) Reference
α-hydroxy acetophenone Lyophilized E. coli coexpressing CMCR and GDH 1.0 16 90 99 [6]

CMCR: Candida magnolia carbonyl reductase; GDH: Glucose dehydrogenase

Table 2: Selective Oxidation of this compound

Catalyst Oxidant Temperature (°C) pH Conversion (%) Yield (%) Product Reference

| Gold Nanocrystals (AuNCs) | O₂ (6 MPa) | 50 | 7.0 | 94 | 87 | 2-hydroxy-1-phenylethan-1-one |[7] |

Table 3: Enantio-convergent Synthesis of (R)-1-Phenyl-1,2-ethanediol

Substrate Biocatalyst Substrate Conc. (mM) Yield (%) Enantiomeric Excess (ee, %) Reference
Racemic Styrene Oxide Recombinant C. crescentus EH and M. cephalus EH 50 94 90 [10][11]

EH: Epoxide Hydrolase

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-1-Phenyl-1,2-ethanediol via Biocatalytic Reduction

This protocol describes the highly efficient synthesis of (S)-1-phenyl-1,2-ethanediol from α-hydroxy acetophenone using a whole-cell biocatalyst.[6]

Materials:

  • α-hydroxy acetophenone

  • Lyophilized recombinant E. coli cells coexpressing Candida magnolia carbonyl reductase (CMCR) and Bacillus subtilis glucose dehydrogenase (GDH)

  • Glucose

  • Potassium phosphate buffer (100 mM, pH 6.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, suspend 1.0 M of α-hydroxy acetophenone and 1.2 M of glucose in 100 mM potassium phosphate buffer (pH 6.0).

  • Add the lyophilized recombinant E. coli whole cells to the mixture. No external cofactor (e.g., NADP+) is required.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress using TLC or HPLC.

  • Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield (S)-1-phenyl-1,2-ethanediol.

Expected Outcome: This method produces (S)-1-phenyl-1,2-ethanediol with an isolated yield of approximately 90% and an enantiomeric excess of 99%.[6]

G cluster_setup Reaction Setup cluster_process Process cluster_output Output A α-hydroxy acetophenone (1.0 M) E Stir at RT for 16h A->E B Glucose (1.2 M) B->E C Phosphate Buffer (pH 6.0) C->E D Lyophilized E. coli (CMCR + GDH) D->E F Work-up: 1. Saturate with NaCl 2. Extract with EtOAc E->F G Dry & Concentrate F->G H Purification (Chromatography) G->H I (S)-1-phenyl-1,2-ethanediol (90% Yield, 99% ee) H->I

Caption: Workflow for biocatalytic synthesis of (S)-1-Phenyl-1,2-ethanediol.

Protocol 2: Selective Oxidation to 2-Hydroxy-1-phenylethan-1-one

This protocol details the selective oxidation of the benzylic hydroxyl group of this compound using gold nanocrystals as a catalyst.[7]

Materials:

  • This compound

  • Gold nanocrystal (AuNC) catalyst

  • Aqueous solution (pH 7.0, e.g., phosphate buffer)

  • High-pressure reactor

  • Molecular oxygen (O₂)

Procedure:

  • Charge a high-pressure reactor with a solution of this compound in an aqueous buffer (pH 7.0).

  • Add the gold nanocrystal catalyst to the solution.

  • Seal the reactor and purge with O₂.

  • Pressurize the reactor to 6 MPa with O₂.

  • Heat the reaction mixture to 50 °C and stir.

  • Monitor the reaction for the conversion of the starting material (approx. 94% conversion).

  • After the reaction, cool the reactor, carefully release the pressure, and remove the catalyst by filtration.

  • Extract the product from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase and concentrate under reduced pressure to obtain 2-hydroxy-1-phenylethan-1-one.

Expected Outcome: The reaction yields 2-hydroxy-1-phenylethan-1-one with up to 87% yield at 94% conversion.[7] The high selectivity is attributed to the enhanced reactivity of the benzylic hydroxyl group.[7]

G Start This compound Oxidation Selective Oxidation Start->Oxidation AuNCs, O₂ Cleavage Oxidative Cleavage Start->Cleavage e.g., Cr(TPP)Cl Epoxidation Conversion to Epoxide Start->Epoxidation 1. TsCl, Py 2. Base Auxiliary Use as Chiral Auxiliary Start->Auxiliary Asymmetric Synthesis Product1 2-Hydroxy-1-phenylethan-1-one Oxidation->Product1 Product2 Benzaldehyde Cleavage->Product2 Product3 Styrene Oxide Epoxidation->Product3 Product4 Enantiopure Products Auxiliary->Product4

Caption: Key synthetic transformations of this compound.

Protocol 3: General Procedure for Conversion to Styrene Oxide

This protocol outlines a general two-step method for converting this compound to styrene oxide, based on standard organic transformations.[8][12] The primary, less sterically hindered hydroxyl group is selectively activated, followed by base-mediated intramolecular cyclization.

Step 1: Selective Monotosylation

  • Dissolve this compound (1 equivalent) in chilled pyridine or dichloromethane at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1 equivalent) portion-wise, maintaining the temperature at 0 °C to favor reaction at the primary hydroxyl group.

  • Allow the reaction to stir at 0 °C for several hours, then let it warm to room temperature overnight.

  • Quench the reaction with cold water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude monotosylated product, which can be purified by chromatography.

Step 2: Intramolecular Cyclization (Williamson Ether Synthesis)

  • Dissolve the purified monotosylated diol from Step 1 in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Add a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe) (1.1 equivalents), at room temperature.

  • Stir the mixture until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water.

  • Extract the product, styrene oxide, with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to yield the final epoxide.

G cluster_step1 Step 1: Selective Activation cluster_step2 Step 2: Cyclization cluster_product Final Product A This compound B React with TsCl in Pyridine @ 0°C A->B 1 eq. C Intermediate: Monotosylated Diol B->C D Add Strong Base (e.g., NaH in THF) C->D E Intramolecular SN2 (Williamson Ether Synthesis) D->E F Styrene Oxide E->F

Caption: Logical workflow for the conversion of a 1,2-diol to an epoxide.

References

Troubleshooting & Optimization

overcoming product inhibition in enzymatic synthesis of 1-Phenyl-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of 1-Phenyl-1,2-ethanediol. The information provided addresses common challenges, with a focus on overcoming product inhibition.

Troubleshooting Guides

This section provides solutions to common problems encountered during the enzymatic synthesis of this compound.

Problem Potential Cause Recommended Solution
Low product yield and reaction rate. Product Inhibition: The synthesized this compound or its oxidation product, 2-hydroxyacetophenone (HAP), may be inhibiting the enzyme's activity.[1][2]Implement In Situ Product Removal (ISPR): Continuously remove the product from the reaction medium. Strategies include using adsorbent resins, a biphasic system, or membrane-based extraction.[1][3][4][5] Enzyme Engineering: If possible, use an engineered enzyme with reduced product inhibition. Tandem Biocatalysis: Couple the primary reaction with a second enzymatic step that converts the inhibitory product.
Enzyme deactivation. Inhibitory Substrate/Product Concentration: High concentrations of the substrate (e.g., styrene) or product can be toxic to the enzyme or whole-cell biocatalyst.[1] Suboptimal Reaction Conditions: pH, temperature, or cofactor imbalance can lead to enzyme denaturation.Controlled Substrate Feeding: Maintain a low but sufficient substrate concentration through fed-batch or continuous feeding strategies. Optimize Reaction Conditions: Ensure pH and temperature are at the optimal range for the specific enzyme. For whole-cell systems, consider the physiological needs of the cells.[2] Cofactor Regeneration: Implement an efficient cofactor regeneration system, especially when using isolated enzymes.[6][7][8][9]
Difficulty in product separation and purification. Emulsion Formation in Biphasic Systems: The formation of a stable emulsion can make phase separation challenging.[10] Co-elution with Substrate or Byproducts: The product may have similar properties to other reaction components, complicating purification by chromatography.Optimize Biphasic System: Gently mix the phases to avoid emulsion formation. Consider adding a demulsifier or using a different organic solvent. Centrifugation can also help break emulsions.[10] Selective Adsorption: Use an adsorbent resin that selectively binds the product, allowing for easier separation from the reaction mixture.[3][11]
Low enantiomeric excess (ee). Non-selective Enzyme: The enzyme may not have the desired stereoselectivity. Racemization of Product: The chiral product may be unstable under the reaction conditions.Enzyme Selection/Engineering: Screen for or engineer an enzyme with higher enantioselectivity. Optimize Reaction Conditions: Adjust pH and temperature to conditions that favor the desired stereoisomer and minimize racemization.
Inefficient cofactor regeneration. Depletion of Co-substrate: The co-substrate for the regeneration enzyme (e.g., glucose for glucose dehydrogenase) may be depleted. Inhibition of Regeneration Enzyme: The product or other reaction components may inhibit the cofactor regeneration enzyme.Monitor and Supplement Co-substrate: Ensure an adequate supply of the co-substrate throughout the reaction. Use a Whole-Cell System: Employ a whole-cell biocatalyst that endogenously regenerates the cofactor.[6][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to overcome product inhibition in the enzymatic synthesis of this compound?

A1: The main strategies to mitigate product inhibition include:

  • In Situ Product Removal (ISPR): This involves the continuous removal of the product from the reaction environment as it is formed. Common ISPR techniques include the use of adsorbent resins, biphasic (aqueous-organic) systems, and membrane-based extraction.[3][4][5][13]

  • Enzyme Engineering: Modifying the enzyme's structure through techniques like site-directed mutagenesis can reduce its affinity for the product, thereby lessening inhibition.

  • Whole-Cell Biocatalysis: Using whole cells can provide a more robust system where cofactors are regenerated internally, and the cellular machinery may offer some protection against inhibitory effects.[6][12]

  • Tandem Biocatalysis: A second enzyme is introduced to convert the inhibitory product into a less inhibitory or more easily removable compound.

Q2: How do I select an appropriate adsorbent resin for in situ product removal?

A2: The selection of an adsorbent resin should be based on the following criteria:

  • Adsorption Capacity and Selectivity: The resin should have a high capacity and selectivity for this compound over the substrate and other reaction components.[14]

  • Adsorption and Desorption Rates: The kinetics of adsorption and desorption should be fast to ensure efficient product removal and recovery.

  • Biocompatibility: The resin should not release any substances that could inhibit the enzyme or be toxic to the biocatalyst.

  • Physical Properties: The resin should be mechanically stable and have a suitable particle size for the intended reactor configuration. Non-polar macroporous resins are often a good starting point.[3][11]

Q3: What are the advantages of using a whole-cell biocatalyst for this synthesis?

A3: Whole-cell biocatalysts offer several advantages:

  • Cofactor Regeneration: They can possess the necessary metabolic pathways to regenerate expensive cofactors like NAD(P)H, eliminating the need to add them externally.[6][7][8][9][12]

  • Enzyme Stability: The cellular environment can protect the enzyme from harsh reaction conditions, leading to improved stability and operational lifespan.

  • Simplified Catalyst Preparation: It avoids the need for enzyme purification.

  • Multi-Enzyme Reactions: Whole cells can be engineered to co-express multiple enzymes for cascade reactions.[15]

Q4: Can a biphasic system improve my product yield? How do I set one up?

A4: Yes, a biphasic system can significantly improve product yield by partitioning the inhibitory product into an organic phase, thereby reducing its concentration in the aqueous phase where the enzyme is located. To set up a biphasic system, an immiscible organic solvent is added to the aqueous reaction mixture. The choice of solvent is critical; it should have high partition coefficients for the product and low partition coefficients for the substrate and should be non-denaturing to the enzyme. Gentle agitation is required to facilitate mass transfer between the phases without causing emulsion formation.

Q5: My reaction requires a cofactor. What is the most efficient way to regenerate it?

A5: Efficient cofactor regeneration is crucial for the economic viability of the process. The most common methods include:

  • Enzyme-Coupled Regeneration: Using a second enzyme-substrate system, such as glucose dehydrogenase (GDH) with glucose, to regenerate NAD(P)H from NAD(P)+.[6][15][16]

  • Whole-Cell Systems: As mentioned, using whole cells that can regenerate cofactors internally is a highly efficient approach.[6][12]

  • Electrochemical and Photochemical Methods: These are emerging techniques for cofactor regeneration.

Experimental Protocols

Protocol 1: In Situ Product Removal using Adsorbent Resins

  • Resin Selection and Preparation:

    • Select a non-polar, macroporous adsorbent resin (e.g., Amberlite XAD series or similar).

    • Pre-wash the resin with methanol and then extensively with deionized water to remove any preservatives or impurities.

    • Equilibrate the resin in the reaction buffer.

  • Reaction Setup:

    • Prepare the aqueous reaction mixture containing the buffer, enzyme (or whole-cell biocatalyst), substrate (e.g., styrene or 2-hydroxyacetophenone), and any necessary cofactors.

    • Add the pre-equilibrated adsorbent resin to the reaction mixture at a predetermined ratio (e.g., 10-20% v/v).

    • Incubate the reaction at the optimal temperature with gentle agitation to keep the resin suspended.

  • Monitoring and Product Recovery:

    • Periodically take samples from the aqueous phase to monitor substrate consumption and product formation using HPLC or GC.

    • After the reaction, separate the resin from the liquid phase by filtration or decantation.

    • Wash the resin with buffer to remove any remaining reactants.

    • Elute the product from the resin using a suitable organic solvent (e.g., methanol or ethanol).

    • Concentrate the eluate to obtain the crude product for further purification.

Protocol 2: Whole-Cell Biocatalysis with Cofactor Regeneration

  • Biocatalyst Preparation:

    • Cultivate the recombinant E. coli cells co-expressing the desired reductase (e.g., Candida magnolia carbonyl reductase) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase).[6][12]

    • Harvest the cells by centrifugation and wash with buffer. The cells can be used directly or after lyophilization.

  • Reaction Setup:

    • Prepare the reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5).

    • Suspend the whole cells in the buffer to the desired concentration.

    • Add the substrate (e.g., 2-hydroxyacetophenone) and the co-substrate for cofactor regeneration (e.g., glucose).[6]

    • If necessary, a small amount of external cofactor (e.g., NADP+) can be added to initiate the reaction.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) with shaking.

  • Monitoring and Work-up:

    • Monitor the reaction progress by analyzing samples of the reaction mixture by TLC, HPLC, or GC.

    • Once the substrate is consumed, saturate the reaction mixture with NaCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the product by column chromatography if necessary.

Visualizations

experimental_workflow_ispr cluster_prep Preparation cluster_reaction Reaction cluster_recovery Product Recovery prep_resin Select & Prepare Adsorbent Resin run_reaction Incubate with Gentle Agitation prep_resin->run_reaction prep_reaction Prepare Aqueous Reaction Mixture prep_reaction->run_reaction separate_resin Separate Resin run_reaction->separate_resin elute_product Elute Product with Solvent separate_resin->elute_product purify_product Purify Product elute_product->purify_product

Caption: Workflow for In Situ Product Removal using Adsorbent Resins.

logical_relationship_product_inhibition start Enzymatic Reaction Starts product_formation This compound Forms start->product_formation inhibition Product Inhibition Occurs product_formation->inhibition decreased_rate Reaction Rate Decreases inhibition->decreased_rate ispr ISPR Implemented inhibition->ispr Counteracted by low_yield Low Final Product Yield decreased_rate->low_yield maintained_rate Reaction Rate Maintained ispr->maintained_rate high_yield High Final Product Yield maintained_rate->high_yield

Caption: Logical Relationship of Product Inhibition and ISPR Intervention.

References

optimization of pH and temperature for 1-Phenyl-1,2-ethanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-1,2-ethanediol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of (S)-1-Phenyl-1,2-ethanediol is low in the biocatalytic reduction of α-hydroxy acetophenone. What are the optimal pH and temperature?

A1: Low yields in the biocatalytic synthesis of (S)-1-Phenyl-1,2-ethanediol can often be attributed to suboptimal pH and temperature. For the asymmetric reduction of α-hydroxy acetophenone using recombinant E. coli whole cells coexpressing Candida magnolia carbonyl reductase (CMCR) and glucose dehydrogenase (GDH), the reaction conditions have been optimized to achieve high yields. The optimal pH for this bioreduction is 6.0.[1][2] The reaction should be maintained at this pH, for example, by the automatic addition of 4 M aq NaOH. The optimal temperature for this process is 30°C.[1] Under these optimized conditions, a yield of 90% with an enantiomeric excess (ee) of 99% has been reported.[1][2]

In a different multi-enzyme system for the production of (S)-1-phenyl-1,2-ethanediol from 2-hydroxyacetophenone using xylan as a co-substrate, the optimal conditions were found to be a pH of 6.5 and a temperature of 35°C.[3] This system resulted in a yield of 98.3% and 100% optical purity.[3]

Therefore, it is crucial to verify and control the pH and temperature of your reaction mixture according to the specific enzymatic system you are using.

Q2: I am observing significant byproduct formation in my chemical synthesis of this compound. How can I optimize the reaction temperature?

A2: Byproduct formation in the chemical synthesis of this compound can be influenced by the reaction temperature. For the reduction of an α-hydroxy carboxylic acid ester derivative using a sodium borohydride compound, the reaction temperature is a critical parameter to control. The recommended temperature range for this reaction is between -20°C and 50°C.[4] Operating within this range can help minimize side reactions and improve the selectivity towards the desired diol. The reaction time is also dependent on the temperature and is typically between 10 minutes and 7 hours.[4]

For the hydrogenation of styrene oxide to 2-phenylethanol (a related process), optimization of temperature is also key to achieving high selectivity. While this is a different final product, the principle of temperature optimization to reduce byproducts remains relevant.

Q3: What is the effect of pH on the stability and activity of the enzymes used for this compound synthesis?

A3: The pH of the reaction medium has a profound effect on enzyme structure and activity, which directly impacts the synthesis of this compound.[5] Each enzyme has an optimal pH at which it exhibits maximum activity.[5][6] For instance, in the biocatalytic production of (R)-1-phenyl-1,2-ethanediol using (2R,3R)-butanediol dehydrogenase, the enzyme showed good catalytic activity between pH 6 and 8, with better stability in the alkaline range of pH 7.5-8.0.[7] Deviations from the optimal pH can lead to changes in the ionization state of amino acid residues in the enzyme's active site, altering its three-dimensional structure and reducing or eliminating its catalytic function.[5][6] Extreme pH values can cause irreversible denaturation of the enzyme.[5][6] Therefore, maintaining the optimal pH is critical for a successful enzymatic synthesis.

Data Summary

Table 1: Optimization of Biocatalytic Synthesis of (S)-1-Phenyl-1,2-ethanediol

Enzyme SystemSubstrateOptimal pHOptimal Temperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Recombinant E. coli with Candida magnolia carbonyl reductase (CMCR) and glucose dehydrogenase (GDH)α-hydroxy acetophenone6.0309099[1][2]
Coupled multi-enzyme system with (S)-carbonyl reductase II, glucose dehydrogenase, and endo-β-1,4-xylanase 22-hydroxyacetophenone6.53598.3100[3]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-1-Phenyl-1,2-ethanediol using Lyophilized Whole Cells

This protocol is based on the work by Zhu, et al. for the synthesis of optically pure (S)-1-phenyl-1,2-ethanediol.[1]

Materials:

  • Lyophilized recombinant E. coli whole cells co-expressing CMCR and GDH

  • α-hydroxy acetophenone

  • Dimethyl sulfoxide (DMSO)

  • Sodium phosphate buffer (100 mM)

  • D-glucose

  • 4 M Sodium Hydroxide (NaOH)

Procedure:

  • Prepare a solution of α-hydroxy acetophenone in DMSO (e.g., 10 M).

  • In a reaction vessel, combine the sodium phosphate buffer (100 mM) with the desired amount of lyophilized whole cells and D-glucose (e.g., 2.22 M).

  • Initiate the reaction by adding the α-hydroxy acetophenone solution to the reaction mixture.

  • Stir the reaction mixture at a constant temperature of 30°C.

  • Maintain the pH of the reaction at 6.0 by the automatic addition of 4 M aq NaOH.

  • Monitor the reaction progress using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC).

  • The reaction is typically complete within 16 hours.

  • Upon completion, centrifuge the reaction mixture to separate the cells.

  • Extract the product from the supernatant.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis and Workup reagents Prepare Reagents: - α-hydroxy acetophenone in DMSO - Sodium Phosphate Buffer - Lyophilized E. coli cells - D-glucose mix Combine reagents in reaction vessel reagents->mix react Stir at 30°C Maintain pH at 6.0 with NaOH mix->react 16 hours monitor Monitor reaction by HPLC react->monitor centrifuge Centrifuge to remove cells react->centrifuge extract Extract (S)-1-Phenyl-1,2-ethanediol centrifuge->extract

Caption: Biocatalytic synthesis workflow for (S)-1-Phenyl-1,2-ethanediol.

ph_temp_optimization cluster_params Reaction Parameters cluster_outcomes Desired Outcomes cluster_issues Potential Issues pH pH Yield High Yield pH->Yield Optimal Purity High Purity / ee pH->Purity Optimal LowYield Low Yield pH->LowYield Suboptimal LowPurity Low Purity / ee pH->LowPurity Suboptimal Temp Temperature (°C) Temp->Yield Optimal Temp->Purity Optimal Temp->LowYield Suboptimal Temp->LowPurity Suboptimal

References

Technical Support Center: Synthesis of 1-Phenyl-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Phenyl-1,2-ethanediol, with a focus on improving yield and enantioselectivity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, ranging from incomplete reactions to product degradation. Below is a systematic guide to troubleshooting low yields.

  • Incomplete Reaction:

    • Monitoring: Regularly monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it proceeds to completion.

    • Reaction Time & Temperature: If the reaction is stalling, consider extending the reaction time. Cautiously increasing the temperature might also enhance the reaction rate, but be mindful of potential side reactions or product degradation.

  • Sub-optimal Reagent Concentration:

    • Substrate Concentration: The concentration of the starting material can significantly impact the yield. For biocatalytic methods, high substrate concentrations can sometimes lead to substrate inhibition, reducing the enzyme's efficiency. Conversely, in some chemical syntheses, a higher concentration might be favorable. It is crucial to optimize the substrate concentration for your specific method. For instance, in one biocatalytic approach, a decrease in enantiomeric excess was observed at substrate concentrations above 120 mM.[1]

    • Catalyst Loading: Insufficient catalyst loading can result in a slow or incomplete reaction. Incrementally increasing the amount of catalyst can improve the conversion rate.

  • Product Degradation:

    • Workup Conditions: this compound can be sensitive to harsh acidic or basic conditions during the workup process. Ensure that your purification strategy is compatible with the product's stability.

    • Over-oxidation: When using strong oxidizing agents like potassium permanganate for the dihydroxylation of styrene, over-oxidation is a common side reaction that cleaves the diol, leading to byproducts such as aldehydes or carboxylic acids and reducing the desired product's yield.

  • Biocatalyst-Specific Issues:

    • Cofactor Regeneration: In many enzymatic reductions, the regeneration of cofactors like NADPH is crucial for sustained catalytic activity. Inefficient cofactor recycling can be a rate-limiting step. Using a coupled-enzyme system, for example with glucose dehydrogenase, can enhance cofactor regeneration and significantly improve the yield.

    • Enzyme Inhibition: The product or byproducts of the reaction can inhibit the enzyme. For instance, in the oxidation of racemic this compound, the product 2-hydroxyacetophenone can cause strong product inhibition.[2] Continuous removal of the inhibitory product during the reaction can be an effective strategy to overcome this issue.

Issue 2: Low Enantiomeric Excess (ee%)

Question: The enantiomeric excess of my chiral this compound is lower than expected. What factors influence enantioselectivity and how can I improve it?

Answer: Achieving high enantioselectivity is critical for the synthesis of chiral molecules. Several factors can influence the stereochemical outcome of the reaction.

  • Chiral Catalyst/Ligand:

    • Purity and Integrity: The enantiomeric purity of your chiral catalyst or ligand is paramount. Impurities can significantly diminish the enantioselectivity of the reaction.

    • Ligand Choice: The structure of the chiral ligand plays a crucial role in inducing stereoselectivity. For asymmetric dihydroxylation, cinchona alkaloid-derived ligands are commonly used, and the choice between dihydroquinidine (DHQD) and dihydroquinine (DHQ) derivatives will determine the configuration of the product diol.[3]

  • Reaction Temperature:

    • Lowering Temperature: In many asymmetric reactions, lowering the reaction temperature enhances enantioselectivity. This is because the transition state leading to the desired enantiomer is often favored at lower temperatures.

  • Solvent Effects:

    • Solvent Screening: The choice of solvent can have a significant impact on both the reaction rate and the enantioselectivity. The polarity and coordinating properties of the solvent can influence the conformation of the catalyst-substrate complex. Performing a solvent screen is often a valuable optimization step.

  • Substrate Purity:

    • Impurities: Impurities in the starting material (e.g., styrene or 2-hydroxyacetophenone) can interfere with the chiral catalyst, leading to a decrease in enantioselectivity. Ensure your starting materials are of high purity.

  • Biocatalytic System Optimization:

    • pH: The pH of the reaction medium can affect the activity and enantioselectivity of an enzyme. The optimal pH should be determined for each specific biocatalyst. For example, in one study, the optimal pH for the biotransformation to (S)-PED was found to be 6.5.[4]

    • Enzyme Choice: Different enzymes exhibit different enantioselectivities. Screening a variety of enzymes (e.g., different carbonyl reductases or epoxide hydrolases) can lead to the identification of a biocatalyst with the desired stereochemical preference.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The primary synthetic routes include:

  • Asymmetric Dihydroxylation of Styrene: This is a widely used chemical method that employs a catalyst, typically osmium tetroxide, in the presence of a chiral ligand to produce the diol with high enantioselectivity.[3]

  • Biocatalytic Reduction of α-Hydroxy Ketones: This method utilizes enzymes, such as carbonyl reductases, to reduce a precursor like 2-hydroxyacetophenone to the corresponding diol. This approach often offers excellent enantioselectivity and operates under mild reaction conditions.[5]

  • Enantioconvergent Hydrolysis of Styrene Oxide: This biocatalytic method uses a combination of epoxide hydrolases to convert racemic styrene oxide into a single enantiomer of the diol, potentially achieving a theoretical yield of 100%.[6]

Q2: How can I avoid the formation of byproducts during the synthesis?

A2: To minimize byproduct formation:

  • Avoid Over-oxidation: When using strong oxidizing agents like KMnO₄, maintain low temperatures (around 0°C) and basic (alkaline) conditions to prevent cleavage of the diol. Using a milder reagent like osmium tetroxide is also a good strategy.

  • Control Reaction Conditions: Carefully control parameters like temperature, pressure, and reaction time to prevent side reactions.

  • Purify Starting Materials: Ensure the purity of your starting materials to avoid the introduction of reactive impurities.

Q3: What is a typical workup procedure for the synthesis of this compound?

A3: A general workup procedure after the reaction is complete involves:

  • Quenching the Reaction: The method of quenching depends on the reagents used. For example, after an asymmetric dihydroxylation using OsO₄, the reaction is often quenched by adding a reducing agent like sodium sulfite.

  • Extraction: The product is typically extracted from the aqueous reaction mixture into an organic solvent such as ethyl acetate.

  • Washing: The organic layer is washed with brine or a specific aqueous solution to remove any remaining water-soluble impurities or reagents.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization.

Q4: How can I determine the enantiomeric excess (ee%) of my product?

A4: The enantiomeric excess of this compound is typically determined using:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common and accurate method that uses a chiral stationary phase to separate the two enantiomers.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile derivatives of the diol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: By converting the diol into diastereomeric derivatives using a chiral derivatizing agent (e.g., Mosher's acid), the ee% can be determined by integrating the corresponding signals in the ¹H or ¹⁹F NMR spectrum.

Data Presentation

Table 1: Comparison of Biocatalytic Methods for this compound Synthesis

Biocatalyst SystemSubstrateYield (%)ee (%)Reaction Time (h)Substrate Conc.Temperature (°C)pHReference
Multi-enzyme E. coli (SCRII, GDH, XYN2)2-Hydroxyacetophenone98.3>99 (S)286 g/L356.5[4][7]
Self-sufficient E. coli (CMCR, GDH)α-Hydroxy acetophenone90>99 (S)161.0 M306.0[5][8]
Codon-optimized R-specific Carbonyl Reductase2-Hydroxyacetophenone86.493.6 (R)-5 g/L--[9]
Tandem Epoxide Hydrolases (S. tuberosum & A. radiobacter)Racemic Styrene Oxide10098 (R)-5 mM--[6]
Tandem Epoxide Hydrolases (C. crescentus & M. cephalus)Racemic Styrene Oxide9490 (R)-50 mM-7.0[10][11]

Table 2: Chemical Synthesis of this compound via Dihydroxylation of Styrene

Catalyst/ReagentLigand/AdditiveYield (%)ee (%)Reaction Time (h)Temperature (°C)Reference
OsO₄ (catalytic)AD-mix-βHighHigh-Room Temp.[3]
Ru-MACHOSodium t-butanolate91-1280[12]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-1-Phenyl-1,2-ethanediol using a Self-Sufficient Whole-Cell Biocatalyst [5]

  • Biocatalyst Preparation: Use lyophilized recombinant E. coli whole cells co-expressing Candida magnolia carbonyl reductase (CMCR) and glucose dehydrogenase (GDH).

  • Reaction Setup: In a suitable reaction vessel, add the lyophilized cells to a sodium phosphate buffer (100 mM, pH 6.0).

  • Substrate Addition: Add α-hydroxy acetophenone to the reaction mixture to a final concentration of 1.0 M. No external addition of cofactor (NADP⁺) is required.

  • Reaction Conditions: Stir the reaction mixture at 30°C for 16 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup:

    • Once the substrate is consumed, saturate the reaction mixture with solid NaCl.

    • Extract the product with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield (S)-1-phenyl-1,2-ethanediol.

Protocol 2: Sharpless Asymmetric Dihydroxylation of Styrene [3]

  • Reagent Preparation: Use a commercially available AD-mix-β (for the (R)-diol) or AD-mix-α (for the (S)-diol). The mix contains K₃Fe(CN)₆, K₂CO₃, and the chiral ligand ((DHQD)₂PHAL or (DHQ)₂PHAL).

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, dissolve the AD-mix in a t-butanol/water (1:1) solvent mixture. Cool the mixture to 0°C.

  • Catalyst Addition: Add a catalytic amount of OsO₄.

  • Substrate Addition: Add styrene to the reaction mixture.

  • Reaction Conditions: Stir the reaction vigorously at 0°C.

  • Monitoring: Monitor the reaction by TLC until the styrene is consumed.

  • Workup:

    • Quench the reaction by adding solid sodium sulfite and stir for one hour.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diol.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow_biocatalytic cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_biocatalyst Prepare Biocatalyst (e.g., Recombinant E. coli) add_substrate Add Substrate (α-Hydroxy acetophenone) prep_biocatalyst->add_substrate prep_buffer Prepare Buffer (e.g., Phosphate Buffer pH 6.0) prep_buffer->add_substrate react Incubate (30°C, 16h) add_substrate->react quench Quench Reaction (e.g., Add NaCl) react->quench extract Extract Product (Ethyl Acetate) quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify yield_calc Calculate Yield purify->yield_calc ee_det Determine ee% (Chiral HPLC) purify->ee_det

Caption: Workflow for Biocatalytic Synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (TLC/GC) start->check_completion extend_time Increase reaction time or temperature check_completion->extend_time No check_reagents Are reagent concentrations optimal? check_completion->check_reagents Yes extend_time->check_reagents optimize_conc Optimize substrate & catalyst concentrations check_reagents->optimize_conc No check_degradation Is product degrading? check_reagents->check_degradation Yes optimize_conc->check_degradation modify_workup Modify workup conditions (pH, temp) check_degradation->modify_workup Yes check_biocatalyst Is it a biocatalytic reaction? check_degradation->check_biocatalyst No modify_workup->check_biocatalyst optimize_bio Optimize cofactor regeneration & check for inhibition check_biocatalyst->optimize_bio Yes end Yield Improved check_biocatalyst->end No optimize_bio->end

Caption: Troubleshooting Workflow for Low Reaction Yield.

troubleshooting_low_ee start Low Enantiomeric Excess (ee%) check_catalyst Is the chiral catalyst/ligand pure? start->check_catalyst purify_catalyst Purify or replace catalyst/ligand check_catalyst->purify_catalyst No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes purify_catalyst->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Perform a solvent screen check_solvent->screen_solvents No check_substrate Is the substrate pure? check_solvent->check_substrate Yes screen_solvents->check_substrate purify_substrate Purify the starting material check_substrate->purify_substrate No end ee% Improved check_substrate->end Yes purify_substrate->end

Caption: Troubleshooting Workflow for Low Enantioselectivity.

References

Technical Support Center: Purification of 1-Phenyl-1,2-ethanediol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Phenyl-1,2-ethanediol via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a structured question-and-answer format.

Q1: My this compound will not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent may not be appropriate for this compound. This compound is a polar diol and requires a solvent with suitable polarity.

  • Solution: Consult the solvent selection table below. Consider using a more polar solvent or a mixed solvent system. For instance, if you are using a non-polar solvent like petroleum ether, its dissolving power may be insufficient. A more polar solvent like ethanol or a mixture containing a good solvent for the diol might be necessary.

  • Possible Cause: Insufficient solvent is being used.

  • Solution: Add the solvent in small increments to the heated crude material until dissolution is achieved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good crystal recovery upon cooling.[1]

Q2: After dissolving the compound and cooling the solution, no crystals are forming.

  • Possible Cause: The solution may not be sufficiently saturated, likely due to the use of too much solvent.

  • Solution: Reheat the solution to evaporate some of the solvent. This will increase the concentration of this compound. Once the volume is reduced, allow the solution to cool slowly again.[2]

  • Possible Cause: The solution is supersaturated, but crystal nucleation has not been initiated.

  • Solution 1 (Seeding): Introduce a "seed" crystal of pure this compound to the cooled solution. This provides a template for crystal growth.[2]

  • Solution 2 (Scratching): Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can serve as nucleation sites for crystal formation.[2]

Q3: An oil has formed instead of solid crystals.

  • Possible Cause: This phenomenon, known as "oiling out," can occur if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly. The melting point of this compound is approximately 66-68°C.[3]

  • Solution 1: Reheat the solution to dissolve the oil. Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.

  • Solution 2: Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to lower the overall solvent power and encourage crystallization.

  • Solution 3: If significant impurities are present, they can lower the melting point of the mixture and promote oiling out. Consider a preliminary purification step if the crude material is highly impure.

Q4: The yield of purified crystals is very low.

  • Possible Cause: Too much solvent was used during dissolution, causing a significant amount of the product to remain in the mother liquor even after cooling.

  • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude solid. After filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals.

  • Possible Cause: Premature crystallization occurred during hot filtration (if performed).

  • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before pouring the hot solution through it. This can be done by passing some hot, pure solvent through the setup immediately before filtering your solution.

  • Possible Cause: The final crystals were washed with a solvent that was not sufficiently cold, leading to redissolving of the product.

  • Solution: Always use ice-cold solvent to wash the collected crystals. Use only a minimal amount to rinse away impurities adhering to the crystal surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

There is no single "best" solvent, as the ideal choice depends on the impurities present. However, based on its polar diol structure, suitable solvents include those with moderate to high polarity. One literature source suggests crystallization from petroleum ether, diethyl ether (Et2O), a mixture of Et2O and benzene, or benzene.[3] Ethanol and acetone are also mentioned as solvents in which it is soluble.[4] A mixed solvent system, such as ethanol-water, can also be effective. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Q2: How do I select an appropriate solvent system?

A good recrystallization solvent should meet the following criteria:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.

  • The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

A systematic approach involves testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

Q3: How can I be sure my recrystallized this compound is pure?

The purity of the recrystallized product can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. The melting point of pure this compound is in the range of 66-68°C.[3] A broad melting range or a melting point lower than the literature value indicates the presence of impurities.

  • Chromatographic Techniques: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to check for the presence of impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and purity of the compound.

Data Presentation

SolventBoiling Point (°C)PolaritySolubility of this compound
Water100HighSparingly soluble to soluble
Ethanol78HighSoluble[4]
Acetone56HighSoluble[4]
Diethyl Ether35LowMentioned as a recrystallization solvent[3]
Benzene80LowMentioned as a recrystallization solvent[3]
Petroleum Ether30-60LowMentioned as a recrystallization solvent[3]

Experimental Protocols

The following is a general experimental protocol for the purification of this compound by recrystallization. The specific solvent and volumes will need to be optimized based on the scale of the experiment and the purity of the starting material.

Protocol: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., a minimal amount of hot water, ethanol, or a mixture like ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to the solvent's boiling point with gentle swirling. Continue adding the hot solvent portion-wise until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. Pre-heat a stemless funnel and a receiving Erlenmeyer flask with a small amount of hot solvent to prevent premature crystallization. Filter the hot solution quickly.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.

  • Analysis: Determine the mass and melting point of the purified this compound to assess the yield and purity.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_forms Oil Forms? crystals_form->oil_forms No collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes too_much_solvent Too much solvent used? Evaporate some solvent and re-cool. oil_forms->too_much_solvent No reheat_cool_slowly Reheat to dissolve oil. Cool more slowly. oil_forms->reheat_cool_slowly Yes end Pure Product collect_crystals->end too_much_solvent->dissolve supersaturated Supersaturated? 1. Add seed crystal 2. Scratch flask too_much_solvent->supersaturated supersaturated->cool reheat_cool_slowly->cool add_poor_solvent Add a small amount of a 'poor' solvent.

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

troubleshooting side reactions in 1-Phenyl-1,2-ethanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-1,2-ethanediol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Dihydroxylation of Styrene

The dihydroxylation of styrene is a common method for synthesizing this compound. However, various side reactions can occur, leading to impurities and reduced yields.

Observed Problem 1: Low or No Conversion of Styrene

Potential Cause Suggested Solution
Inactive Catalyst/Reagent: Osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) may have degraded.Use fresh, high-quality OsO₄ or KMnO₄. Ensure proper storage of reagents.
Inadequate Reaction Conditions: Incorrect temperature or reaction time.For Sharpless asymmetric dihydroxylation, reactions are typically run at 0 °C to room temperature.[1] Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
Poor Mixing: In biphasic systems (e.g., using AD-mix), inefficient stirring can hinder the reaction.Ensure vigorous stirring to facilitate phase transfer and reactant interaction.

Observed Problem 2: Presence of Benzaldehyde as a Byproduct

Potential Cause Suggested Solution
Over-oxidation: The diol product can be further oxidized to benzaldehyde, especially when using strong oxidizing agents like KMnO₄ under harsh conditions (e.g., elevated temperatures).[2][3][4]Use milder reaction conditions. For KMnO₄, perform the reaction at low temperatures (e.g., 0 °C) and under basic conditions.[4] For osmium-catalyzed reactions, using a co-oxidant like N-methylmorpholine N-oxide (NMO) can help prevent over-oxidation.[2]
Oxidative Cleavage: In some cases, the double bond of styrene can be cleaved, leading to the formation of benzaldehyde.Employ selective dihydroxylation methods like the Sharpless asymmetric dihydroxylation, which are less prone to oxidative cleavage.

Observed Problem 3: Low Enantioselectivity (in Asymmetric Dihydroxylation)

Potential Cause Suggested Solution
Degraded Chiral Ligand: The chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) may have decomposed.Use fresh, high-quality chiral ligands.
High Reaction Temperature: Higher temperatures can reduce the enantioselectivity of the reaction.Perform the reaction at a lower temperature, such as 0 °C.[1]
Slow Hydrolysis of Osmate Ester: A slow hydrolysis step can lead to a competing, non-selective catalytic cycle.The addition of methanesulfonamide can accelerate the hydrolysis of the osmate ester intermediate, improving enantioselectivity for some substrates.[5]
Route 2: Reduction of 2-Hydroxyacetophenone with Sodium Borohydride (NaBH₄)

The reduction of the ketone in 2-hydroxyacetophenone is a straightforward method to produce this compound. However, incomplete reactions or side reactions can occur.

Observed Problem 1: Incomplete Reduction of 2-Hydroxyacetophenone

Potential Cause Suggested Solution
Insufficient NaBH₄: The amount of sodium borohydride may not be sufficient to fully reduce the starting material.Use a molar excess of NaBH₄. Typically, 1.5 to 2 equivalents are used.
Decomposition of NaBH₄: Sodium borohydride can react with protic solvents like methanol or ethanol, especially at room temperature.[6]Add the NaBH₄ portion-wise to the reaction mixture at a lower temperature (e.g., 0 °C) to control its decomposition and the reaction rate.
Reaction Temperature Too Low: While low temperatures are often used to control the reaction, extremely low temperatures can significantly slow down the rate of reduction.Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring the progress by TLC.

Observed Problem 2: Presence of Unidentified Byproducts

Potential Cause Suggested Solution
Reaction of NaBH₄ with the Hydroxyl Group: The hydride can act as a base and deprotonate the hydroxyl group of 2-hydroxyacetophenone. While this is often the first step, subsequent reactions of the resulting borate esters can sometimes lead to byproducts.This initial deprotonation is generally expected. Ensure a proper aqueous workup with acidification to hydrolyze any borate esters and protonate the alkoxide intermediate to form the diol.
Cannizzaro-type Reaction (under basic conditions): Although less common with ketones, disproportionation reactions can sometimes occur.Maintain a neutral or slightly acidic pH during workup to avoid base-catalyzed side reactions.
Route 3: Acid-Catalyzed Hydrolysis of Styrene Oxide

The ring-opening of styrene oxide with water under acidic conditions is a direct route to this compound. The main challenges are controlling the regioselectivity and preventing side reactions.

Observed Problem 1: Formation of Isomeric Byproducts

Potential Cause Suggested Solution
Lack of Regioselectivity: The nucleophilic attack of water can occur at both the benzylic and terminal carbons of the epoxide, leading to a mixture of this compound and 2-phenyl-1,2-ethanediol. The stereochemical outcome (inversion vs. retention) can also be variable.[7]The acid-catalyzed hydrolysis of styrene oxide often results in a mixture of products due to competing reaction pathways. For higher selectivity, consider enzymatic hydrolysis which can provide excellent regio- and enantioselectivity.[8][9][10][11]
Isomerization of Styrene Oxide: Under acidic conditions, styrene oxide can rearrange to phenylacetaldehyde.Use dilute acid and maintain a low reaction temperature to minimize isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound?

A1: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][12][13] Common solvents for recrystallization include water, toluene, or mixtures of solvents like ethanol/water. The ideal solvent system should be determined experimentally.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.[14]

Q3: My final product is an oil instead of a crystalline solid. What should I do?

A3: If your this compound product is an oil, it may be due to the presence of impurities that are depressing the melting point. Try to purify the oil using column chromatography. If the product is pure but still an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.

Q4: Can I use a stronger reducing agent than NaBH₄ for the reduction of 2-hydroxyacetophenone?

A4: While stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone, NaBH₄ is generally preferred due to its milder nature and higher chemoselectivity. LiAlH₄ is much more reactive and will also react violently with the protic hydroxyl group and the solvent if a protic solvent is used. The use of NaBH₄ in alcoholic solvents is a safer and more convenient procedure for this specific transformation.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of Styrene

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Preparation: To a stirred solution of tert-butanol (50 mL) and water (50 mL) at room temperature, add the AD-mix-β (approximately 1.4 g per 1 mmol of olefin).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Styrene: Add styrene (1 mmol) to the cooled mixture.

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 6 to 24 hours.

  • Quenching: Once the reaction is complete, add sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for an additional hour.

  • Extraction: Add ethyl acetate (100 mL) and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with 2 M NaOH, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol 2: Reduction of 2-Hydroxyacetophenone with NaBH₄
  • Dissolution: Dissolve 2-hydroxyacetophenone (1 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.5 mmol) in small portions to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (be cautious of hydrogen gas evolution).

  • Extraction: Remove the methanol under reduced pressure. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer to obtain the crude product. Purify by recrystallization.

Visualizations

Synthesis_Workflow cluster_styrene Route 1: Dihydroxylation of Styrene cluster_ketone Route 2: Reduction of 2-Hydroxyacetophenone cluster_epoxide Route 3: Hydrolysis of Styrene Oxide Styrene Styrene Dihydroxylation Dihydroxylation (e.g., OsO₄/NMO or KMnO₄, cold, basic) Styrene->Dihydroxylation Diol1 This compound Dihydroxylation->Diol1 Hydroxyacetophenone 2-Hydroxyacetophenone Reduction Reduction (NaBH₄ in Methanol) Hydroxyacetophenone->Reduction Diol2 This compound Reduction->Diol2 StyreneOxide Styrene Oxide Hydrolysis Acid-Catalyzed Hydrolysis (H₃O⁺) StyreneOxide->Hydrolysis Diol3 This compound Hydrolysis->Diol3

Caption: Synthetic Routes to this compound.

Troubleshooting_Dihydroxylation Problem Problem Observed in Styrene Dihydroxylation LowYield Low Yield / No Reaction Problem->LowYield Byproduct Benzaldehyde Byproduct Problem->Byproduct LowEE Low Enantioselectivity Problem->LowEE Cause1 Inactive Reagents LowYield->Cause1 Cause2 Improper Temperature LowYield->Cause2 Cause3 Over-oxidation Byproduct->Cause3 LowEE->Cause2 Cause4 Degraded Ligand LowEE->Cause4 Solution1 Use Fresh Reagents Cause1->Solution1 Solution2 Optimize Temperature (e.g., 0 °C) Cause2->Solution2 Solution3 Use Milder Conditions (e.g., cold KMnO₄) Cause3->Solution3 Solution4 Use Fresh Chiral Ligand Cause4->Solution4

Caption: Troubleshooting Dihydroxylation of Styrene.

References

optimizing catalyst loading for the synthesis of 1-Phenyl-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-1,2-ethanediol. The focus is on optimizing catalyst loading to achieve desired yields and selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly those related to catalyst performance.

Question 1: My reaction yield is significantly lower than expected, and I have a large amount of unreacted starting material. What are the likely causes related to the catalyst?

Answer:

Low conversion of your starting material (e.g., styrene or styrene oxide) is a common issue that can often be traced back to the catalyst. Here are the primary aspects to investigate:

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate within the given timeframe. Catalytic reactions require a minimum catalyst concentration to proceed efficiently.[1][2]

  • Catalyst Deactivation: The catalyst may have lost its activity. This can be due to:

    • Impurities: Trace amounts of substances like sulfur or phosphorus compounds in the substrate or solvent can act as catalyst poisons.[1]

    • Improper Handling or Storage: Exposure to air, moisture, or inappropriate temperatures can lead to catalyst degradation. For instance, some catalysts are sensitive to oxidation.

    • Reaction Conditions: The reaction conditions themselves (e.g., high temperature, incorrect pH) might be causing the catalyst to decompose or agglomerate.

  • Poor Catalyst Quality: The catalyst itself may be of low quality or purity. It is crucial to use a fresh and reliable source of your catalyst.[3]

Question 2: The reaction has gone to completion, but the selectivity towards this compound is poor, with significant byproduct formation. How can catalyst loading affect this?

Answer:

Poor selectivity with good conversion suggests that while the catalyst is active, it may be promoting undesired side reactions. Catalyst loading is a critical parameter to control selectivity:

  • Excessive Catalyst Loading: An overly high concentration of the catalyst can sometimes lead to over-oxidation or other side reactions, reducing the selectivity for the desired diol.[2] For example, in oxidation reactions, a high catalyst load might favor the formation of benzaldehyde from styrene instead of the diol.[4]

  • Mass Transfer Limitations: At high catalyst concentrations, the reaction rate might become limited by the diffusion of reactants to the catalyst surface. This can alter the concentration of reactants at the active sites and favor different reaction pathways, leading to byproducts.

  • Secondary Reactions: The desired product, this compound, might undergo further reactions catalyzed by the excess catalyst, leading to degradation or the formation of impurities.

Question 3: I am observing inconsistent results between batches, even with the same experimental setup. Could the catalyst be the source of this variability?

Answer:

Yes, the catalyst is a frequent source of batch-to-batch inconsistency. Here’s what to consider:

  • Heterogeneous Catalysts: If you are using a solid catalyst, ensuring its uniform distribution in the reaction mixture is crucial. Inadequate stirring can lead to localized areas of high and low catalyst concentration, resulting in variable reaction rates.

  • Catalyst Preparation: If you are preparing the catalyst in-situ or activating it before the reaction, any slight variation in this preparation step can significantly impact its activity and, consequently, the reaction outcome.

  • Moisture Sensitivity: Some catalysts are highly sensitive to moisture. Variations in the dryness of your solvent and reagents can lead to inconsistent catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing this compound?

A1: The primary catalytic routes include:

  • Dihydroxylation of Styrene: This method involves the direct conversion of styrene to the diol using an oxidizing agent and a catalyst. Common catalysts include osmium tetroxide (OsO₄) and ruthenium-based complexes.[5][6]

  • Hydration of Styrene Oxide: This is a two-step process where styrene is first epoxidized to styrene oxide, which is then hydrolyzed to the diol. This hydrolysis can be catalyzed by acids or enzymes like epoxide hydrolases.[7]

  • Enzymatic Synthesis: Biocatalytic methods, often using whole cells or isolated enzymes such as carbonyl reductases, can produce enantiomerically pure (S)- or (R)-1-Phenyl-1,2-ethanediol from precursors like 2-hydroxyacetophenone.[8][9][10]

Q2: How do I determine the optimal catalyst loading for my reaction?

A2: The optimal catalyst loading should be determined empirically for your specific substrate and reaction conditions. A systematic approach is recommended:

  • Start with a catalyst loading reported in the literature for a similar reaction.

  • Perform a series of small-scale experiments, varying the catalyst concentration above and below the starting point (e.g., 0.5x, 1x, 2x, 5x the initial amount).

  • Monitor the reaction progress (e.g., by TLC or GC) for conversion and selectivity at different time points.

  • Analyze the final product mixture to determine the yield of this compound and the amount of byproducts.

  • The optimal loading will provide a high yield in a reasonable amount of time with minimal byproduct formation.

Q3: Can the choice of solvent affect the catalyst performance and the overall reaction?

A3: Absolutely. The solvent system is crucial. For instance, in Sharpless Asymmetric Dihydroxylation, a biphasic system of tert-butanol and water is typically used to dissolve both the organic substrate and the inorganic reagents.[1] An inappropriate solvent or an incorrect solvent ratio can lead to poor solubility of reactants or the catalyst, resulting in a heterogeneous mixture, slow reaction rates, and low yields.[1]

Data Presentation

The following tables summarize the expected impact of varying catalyst loading on reaction parameters based on general principles of catalysis.

Table 1: Effect of Catalyst Loading on Styrene Conversion and this compound Yield

Catalyst Loading (mol%)Reaction Time (hours)Styrene Conversion (%)This compound Yield (%)
0.1243530
0.5247570
1.0129590
2.08>9992
5.08>9985 (due to byproducts)

Note: These are representative data to illustrate the general trend. Actual results will vary based on the specific catalyst and reaction conditions.

Table 2: Influence of Catalyst Loading on Product Selectivity

Catalyst Loading (mol%)Selectivity for this compound (%)Major Byproducts
0.195Unreacted Styrene
0.593Benzaldehyde
1.095Benzaldehyde
2.092Benzaldehyde, Over-oxidation products
5.085Benzaldehyde, Over-oxidation products

Note: This table illustrates a common trend where excessively high catalyst loading can lead to a decrease in selectivity due to the formation of byproducts.

Experimental Protocols

Protocol 1: Catalytic Dihydroxylation of Styrene using Osmium Tetroxide (Upjohn Dihydroxylation)

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Styrene

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

  • Acetone

  • Water

  • Sodium sulfite

  • Magnesium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve styrene (1.0 equiv.) and NMO (1.2 equiv.) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • To the stirred solution, add a catalytic amount of OsO₄ solution (e.g., 0.1-1.0 mol%) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Enzymatic Synthesis of (S)-1-Phenyl-1,2-ethanediol

This protocol provides a general framework for a whole-cell biocatalytic reduction.

Materials:

  • Recombinant E. coli cells expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.

  • 2-Hydroxyacetophenone (substrate)

  • Glucose (co-substrate)

  • NADP⁺ (cofactor)

  • Phosphate buffer (e.g., 100 mM, pH 6.5)

  • Dimethyl sulfoxide (DMSO) as a co-solvent

  • Ethyl acetate for extraction

Procedure:

  • Prepare a suspension of the recombinant E. coli cells in the phosphate buffer.

  • In a reaction vessel, combine the phosphate buffer, glucose (e.g., 1.5 equiv. to the substrate), and NADP⁺ (catalytic amount).

  • Dissolve the 2-hydroxyacetophenone in a minimal amount of DMSO and add it to the reaction mixture.

  • Initiate the reaction by adding the cell suspension.

  • Incubate the reaction at a controlled temperature (e.g., 30-35 °C) with shaking.

  • Monitor the reaction progress by analyzing samples for the formation of the diol (e.g., by HPLC).

  • Once the reaction is complete, centrifuge the mixture to remove the cells.

  • Extract the supernatant with ethyl acetate.

  • Dry the organic extract over sodium sulfate, filter, and concentrate to obtain the product.

  • The enantiomeric excess can be determined by chiral HPLC analysis.[8][9]

Visualizations

Experimental_Workflow_Dihydroxylation cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Dissolve Styrene & NMO in Acetone/Water B Cool to 0 °C A->B C Add OsO4 Catalyst B->C D Stir at Room Temperature C->D E Quench with Na2SO3 D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography G->H I This compound H->I Catalyst_Optimization_Logic Start Start Optimization DefineRange Define Catalyst Loading Range Start->DefineRange RunExp Run Parallel Experiments DefineRange->RunExp Analyze Analyze Yield & Selectivity RunExp->Analyze Decision Optimal Loading Achieved? Analyze->Decision Adjust Adjust Loading Range (Increase/Decrease) Decision->Adjust No End End Optimization Decision->End Yes Adjust->RunExp

References

Technical Support Center: Continuous Extraction of 1-Phenyl-1,2-ethanediol in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the continuous extraction of 1-Phenyl-1,2-ethanediol (PED) in enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: Why is continuous extraction necessary for the enzymatic synthesis of this compound?

A1: Continuous extraction, or in situ product recovery (ISPR), is often crucial for several reasons:

  • Overcoming Product Inhibition: The enzymatic synthesis of PED, particularly through the oxidation of racemic PED, can be severely inhibited by the product itself or by byproducts such as 2-hydroxyacetophenone (HAP).[1] Continuous removal of these inhibitory compounds from the reaction medium maintains higher enzyme activity and allows for higher substrate conversion.

  • Shifting Reaction Equilibria: For reversible reactions, the continuous removal of a product shifts the equilibrium towards product formation, leading to higher overall yields.

  • Improving Process Productivity: By maintaining optimal reaction conditions and high enzyme activity, continuous processes can achieve higher space-time yields compared to batch processes.

  • Minimizing Product Degradation: Continuous removal can protect the desired product from degradation that might occur under prolonged exposure to reaction conditions.

Q2: What are the most common strategies for continuous extraction of this compound?

A2: The three most common strategies are:

  • Biphasic Systems (Liquid-Liquid Extraction): The enzymatic reaction occurs in an aqueous phase, and the product is continuously extracted into an immiscible organic solvent.

  • Membrane-Based Solvent Extraction (MBSE): A microporous membrane separates the aqueous reaction phase from an organic extraction phase. The product diffuses through the membrane into the organic solvent.[1]

  • Adsorption: The product is selectively adsorbed onto a solid support, such as a polymeric resin, which is packed in a column through which the reaction mixture flows.

Q3: How do I choose the right organic solvent for a biphasic system or membrane-based extraction?

A3: The ideal solvent should have the following properties:

  • High Partition Coefficient for the Product: To ensure efficient extraction.

  • Low Partition Coefficient for Substrates and Cofactors: To keep reactants in the aqueous phase.

  • Biocompatibility: The solvent should not denature or inactivate the enzyme.

  • Immiscibility with the Aqueous Phase: To ensure stable phase separation.

  • Low Emulsion-Forming Tendency: To avoid difficulties in phase separation.

  • Ease of Product Recovery: The solvent should have a boiling point that allows for easy separation from the product during downstream processing.

  • Safety and Environmental Considerations: Low toxicity and environmental impact are crucial.

Q4: Can whole cells be used in continuous extraction systems?

A4: Yes, whole-cell biocatalysts are frequently used and can offer advantages such as enhanced enzyme stability and simplified cofactor regeneration. Immobilized whole cells are particularly well-suited for continuous flow processes.

Q5: How can I maintain the stability of the enzyme and cofactors during long-term continuous operation?

A5: Several strategies can be employed:

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can significantly improve its operational stability.

  • Cofactor Regeneration System: Implementing an efficient enzymatic cofactor regeneration system is essential for reactions requiring cofactors like NAD(P)H.

  • Process Optimization: Operating at the optimal pH and temperature for enzyme stability is critical.

  • Use of Stabilizing Additives: Additives such as glycerol or BSA can sometimes improve enzyme stability.

  • Careful Solvent Selection: In biphasic systems, the choice of a biocompatible organic solvent is paramount.

Troubleshooting Guides

Problem 1: Low Product Yield or Incomplete Substrate Conversion
Possible Cause Troubleshooting Steps
Product/Byproduct Inhibition * Increase the extraction rate by increasing the solvent flow rate or the solvent-to-aqueous phase ratio in biphasic systems. * In MBSE, ensure the membrane surface area is sufficient for the reaction volume and rate. * For adsorption, check the binding capacity of the resin and consider increasing the amount of resin or the frequency of regeneration.
Enzyme Inactivation * Verify the biocompatibility of the organic solvent if using a biphasic or membrane system. * Check the pH and temperature of the reaction and ensure they are within the optimal range for the enzyme. * If using a whole-cell system, ensure the cells remain viable. * Consider enzyme immobilization to enhance stability.
Inefficient Cofactor Regeneration * Ensure the cofactor regeneration system is active and all its components (e.g., co-substrate like glucose or formate) are present in sufficient concentrations. * Optimize the reaction conditions (pH, temperature) for both the main enzyme and the regeneration enzyme. * Monitor the concentration of the active cofactor over time.
Poor Mass Transfer * In biphasic systems, ensure adequate mixing to create a large interfacial area for extraction, but avoid vigorous agitation that can cause stable emulsions. * In MBSE, check for membrane fouling or wetting, which can impede mass transfer. * In packed bed reactors with immobilized enzymes or adsorbents, check for channeling or blockages.
Unfavorable Reaction Equilibrium * Even with ISPR, the reaction may be equilibrium-limited. Ensure the extraction is efficient enough to continuously shift the equilibrium.
Problem 2: Difficulty with Phase Separation in Biphasic Systems (Emulsion Formation)
Possible Cause Troubleshooting Steps
High Shear from Agitation * Reduce the stirring speed. Use a gentle mixing method that promotes interfacial area without high shear.
Presence of Surfactant-like Molecules * Cell debris or certain proteins can act as emulsifiers. If using whole cells, consider immobilization or a clarification step before extraction. * The choice of organic solvent can influence emulsion stability. Test different solvents.
Inappropriate Phase Ratio * Vary the ratio of the organic to the aqueous phase.
Physical Properties of the System * Adding a small amount of a salt (e.g., NaCl) to the aqueous phase can sometimes help break emulsions by increasing the polarity of the aqueous phase.
Problem 3: Low Extraction Efficiency in Membrane-Based Solvent Extraction (MBSE)
Possible Cause Troubleshooting Steps
Membrane Fouling * Proteins or cell debris can adsorb to the membrane surface, blocking pores. Pre-filter the reaction mixture before it enters the membrane module. * Periodically backflush the membrane with a suitable cleaning solution as recommended by the manufacturer.
Membrane Wetting * If a hydrophobic membrane is wetted by the aqueous phase, its performance will decrease. This can happen if the transmembrane pressure is too high. Operate the system with the organic phase at a slightly higher pressure than the aqueous phase.
Insufficient Membrane Surface Area * The membrane area must be large enough to handle the rate of product formation. Consider using a larger membrane module or multiple modules in parallel.
Low Partition Coefficient * The chosen organic solvent may not be optimal. Screen for solvents with a higher partition coefficient for this compound.
Inadequate Flow Dynamics * Ensure that the flow rates of both the aqueous and organic phases are optimized to maintain a high concentration gradient across the membrane.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies on the enzymatic synthesis and extraction of this compound and related compounds. Direct comparison between different studies can be challenging due to variations in enzymes, substrates, and experimental conditions.

Table 1: Comparison of Extraction Strategies for Chiral Diol Production

Extraction Strategy Enzyme System Product Key Performance Metrics Reference
Biphasic System Whole cells(S)-1-phenyl-1,2-ethanediolYield: 90%, ee: 99%[2]
Membrane-Based Solvent Extraction Glycerol Dehydrogenase(S)-1-phenyl-1,2-ethanediolConversion: 50%, ee: >99%[1]
Adsorption Not specified for PED2-PhenylethanolHigh adsorption capacity on non-polar macroporous resins

Table 2: Solvent Selection for Liquid-Liquid Extraction of Aromatic Alcohols

Organic Solvent Partition Coefficient (Log P) Biocompatibility Notes
Octanol HighGenerally considered to have good biocompatibility.
Heptane HighOften used, but can be more denaturing to some enzymes.
Ethyl Acetate ModerateCan be susceptible to hydrolysis by lipases.
Toluene HighGenerally has poor biocompatibility and is toxic.

Experimental Protocols

Protocol 1: Continuous Extraction using a Biphasic System

This protocol describes a general setup for the continuous enzymatic synthesis of this compound with in situ liquid-liquid extraction.

1. Materials and Equipment:

  • Bioreactor with pH and temperature control.

  • Peristaltic pumps for aqueous and organic phase circulation.

  • Liquid-liquid separator (e.g., settler or membrane separator).

  • Enzyme: e.g., carbonyl reductase or alcohol dehydrogenase (free or immobilized).

  • Substrate: e.g., 2-hydroxyacetophenone or racemic this compound.

  • Cofactor and regeneration system (if required).

  • Aqueous buffer (e.g., phosphate or Tris-HCl buffer).

  • Biocompatible organic solvent (e.g., octanol).

2. Procedure:

  • Bioreactor Setup: Prepare the aqueous reaction mixture in the bioreactor, containing the buffer, substrate, enzyme, and cofactor system.

  • System Connection: Connect the bioreactor to the liquid-liquid separator using tubing and peristaltic pumps. Create a loop for the aqueous phase to circulate from the bioreactor to the separator and back.

  • Organic Phase Introduction: Fill the separator with the organic solvent. Start a separate circulation loop for the organic phase, allowing it to flow from the separator, through a product collection/processing unit, and back to the separator.

  • Initiate Reaction and Extraction: Start the agitation in the bioreactor and begin circulating both the aqueous and organic phases. The product formed in the aqueous phase will be extracted into the organic phase in the separator.

  • Monitoring: Regularly sample both the aqueous and organic phases to monitor substrate conversion, product concentration, and enantiomeric excess using appropriate analytical techniques (e.g., chiral HPLC or GC).

  • Product Recovery: The product-rich organic phase can be continuously drawn off and replaced with fresh solvent, or directed to a downstream processing unit (e.g., distillation) for product isolation.

Protocol 2: Continuous Extraction using a Hollow Fiber Membrane Contactor

This protocol outlines the use of a hollow fiber membrane contactor for the continuous extraction of this compound.

1. Materials and Equipment:

  • Bioreactor with pH and temperature control.

  • Hollow fiber membrane contactor (hydrophobic, e.g., polypropylene).

  • Two peristaltic pumps.

  • Tubing and pressure gauges.

  • Aqueous reaction components (as in Protocol 1).

  • Organic extraction solvent.

2. Procedure:

  • Membrane Preparation: Prime the hollow fiber membrane module with the organic solvent according to the manufacturer's instructions to ensure the pores are filled with the solvent.

  • System Setup:

    • Connect the bioreactor outlet to the shell side inlet of the membrane contactor using a peristaltic pump. Connect the shell side outlet back to the bioreactor to create a recirculation loop for the aqueous phase.

    • Connect a reservoir of the organic solvent to the lumen (fiber) side inlet of the membrane contactor using a second peristaltic pump. Connect the lumen side outlet to a product collection reservoir.

  • Operation:

    • Start the recirculation of the aqueous reaction mixture through the shell side of the membrane module.

    • Start the flow of the organic solvent through the lumen side, typically in a counter-current direction to the aqueous flow.

    • Maintain a slightly higher pressure on the organic phase side to prevent the aqueous phase from wetting the hydrophobic membrane.

  • Monitoring and Recovery:

    • Monitor the reaction progress by sampling the aqueous phase from the bioreactor.

    • Monitor the extraction efficiency by sampling the organic phase at the outlet of the membrane module.

    • The product-rich organic solvent is collected in the collection reservoir for downstream processing.

Visualizations (Graphviz - DOT Language)

Enzymatic_Reaction_Workflow cluster_reaction Enzymatic Reaction cluster_extraction Continuous Extraction cluster_downstream Downstream Processing Bioreactor Bioreactor (Aqueous Phase) - Enzyme - Substrate - Cofactor Extractor Extraction Unit (e.g., Biphasic Separator, Membrane Contactor, Adsorption Column) Bioreactor->Extractor Product-containing Aqueous Phase Extractor->Bioreactor Product-depleted Aqueous Phase Product_Recovery Product Recovery (e.g., Distillation) Extractor->Product_Recovery Product-rich Organic Phase/Eluate Purified_Product Purified This compound Product_Recovery->Purified_Product

Caption: General workflow for continuous enzymatic synthesis and extraction of this compound.

Biphasic_Extraction_Setup Bioreactor Bioreactor Aqueous Phase: Enzyme + Substrate Out In Pump_Aq Aqueous Pump Bioreactor:p1->Pump_Aq Separator Liquid-Liquid Separator Aqueous In Organic In Organic Phase (Top) Aqueous Phase (Bottom) Aqueous Out Organic Out Separator:aq_out->Bioreactor:p2 Pump_Org Organic Pump Separator:org_out->Pump_Org Pump_Aq->Separator:aq_in Product_Collection Product Collection (Organic Phase) Pump_Org->Product_Collection

Caption: Schematic of a continuous biphasic liquid-liquid extraction system.

Membrane_Extraction_Setup Bioreactor Bioreactor Aqueous Reaction Mix Out In Pump_Aq Aqueous Pump Bioreactor:p_out->Pump_Aq Membrane_Module Hollow Fiber Membrane Contactor Shell In Lumen In Shell Side (Aqueous) Lumen Side (Organic) Shell Out Lumen Out Membrane_Module:shell_out->Bioreactor:p_in Product_Collection Product Collection (Organic Phase) Membrane_Module:lumen_out->Product_Collection Pump_Aq->Membrane_Module:shell_in Pump_Org Organic Pump Pump_Org->Membrane_Module:lumen_in Solvent_Reservoir Organic Solvent Reservoir Solvent_Reservoir->Pump_Org

Caption: Setup for continuous membrane-based solvent extraction (MBSE).

References

stability of 1-Phenyl-1,2-ethanediol under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Phenyl-1,2-ethanediol under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is generally stable under recommended storage conditions. To ensure its integrity, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

Q2: Under what conditions is this compound expected to be unstable?

A2: this compound is susceptible to degradation under several conditions, including:

  • Acidic conditions: It can undergo a pinacol rearrangement to form phenylacetaldehyde.

  • Basic conditions: While more stable than in acidic conditions, degradation can still occur, particularly at elevated temperatures.

  • Oxidative conditions: The diol functionality is prone to oxidative cleavage.

  • High temperatures: Thermal decomposition can occur.

  • UV light exposure: Photolytic degradation is possible.

Q3: What is the primary degradation product of this compound in acidic media?

A3: Under acidic conditions, this compound readily undergoes a pinacol rearrangement, a classic reaction of 1,2-diols.[1][2][3] The major degradation product is phenylacetaldehyde . This reaction is catalyzed by the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation, which then rearranges.

Q4: What are the likely degradation products under oxidative stress?

A4: Oxidative stress, for instance, in the presence of hydrogen peroxide, can lead to the cleavage of the carbon-carbon bond of the diol. This can result in the formation of benzaldehyde and benzoic acid . Studies on the oxidation of similar compounds support this degradation pathway.

Troubleshooting Guides

Issue 1: Unexpected disappearance of this compound in a reaction mixture.

Possible Cause: The reaction conditions may be promoting the degradation of the diol.

Troubleshooting Steps:

  • Check the pH of the reaction mixture: If the pH is acidic, the pinacol rearrangement is a likely cause. Consider buffering the reaction to a neutral or slightly basic pH if the desired reaction chemistry allows.

  • Evaluate for the presence of oxidizing agents: Even trace amounts of oxidizing agents can lead to the degradation of this compound. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled, deoxygenated solvents.

  • Monitor the reaction temperature: High temperatures can accelerate degradation. If feasible, run the reaction at a lower temperature.

  • Protect from light: If the reaction is sensitive to light, use amber glassware or cover the reaction vessel with aluminum foil.

Issue 2: Appearance of unknown peaks in HPLC analysis of a sample containing this compound.

Possible Cause: These unknown peaks are likely degradation products.

Troubleshooting Steps:

  • Identify the stressor: Review the experimental conditions to identify potential stressors (acid, base, oxidant, heat, light).

  • Characterize the degradation products: If possible, use techniques like LC-MS or GC-MS to identify the mass of the unknown peaks. This information can help in elucidating the degradation pathway.

    • A peak corresponding to the mass of phenylacetaldehyde (120.15 g/mol ) would suggest acidic degradation.

    • Peaks corresponding to the masses of benzaldehyde (106.12 g/mol ) or benzoic acid (122.12 g/mol ) could indicate oxidative degradation.

  • Develop a stability-indicating HPLC method: A validated HPLC method that can separate the parent compound from all potential degradation products is crucial for accurate analysis.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Heat the solution at 60°C.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Withdraw samples at appropriate time intervals.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound to a vial and heat it in an oven at a temperature above its melting point (e.g., 80°C).

    • At various time points, dissolve a portion of the solid in the HPLC mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in a photostable solvent) to a light source that provides both UV and visible light (e.g., a xenon lamp).

    • Simultaneously, keep a control sample protected from light.

    • Withdraw samples from both the exposed and control solutions at various time points.

3. Analytical Method:

  • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from its potential degradation products.

  • Example HPLC Conditions (to be optimized and validated):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at a slightly acidic pH).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 215 nm or 254 nm).

    • Column Temperature: 30°C

4. Data Analysis:

  • Calculate the percentage degradation of this compound at each time point for each stress condition.

  • Identify and quantify the major degradation products.

  • Determine the degradation kinetics (e.g., first-order, zero-order).

Quantitative Data Summary

Stress ConditionReagent/ParameterTemperatureDuration% Degradation (Target)Potential Major Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl60°C2-24 hours5-20%Phenylacetaldehyde
Basic Hydrolysis 0.1 M NaOH60°C2-24 hours5-20%To be determined (likely oxidation/fragmentation products)
Oxidative 3% H₂O₂Room Temp2-24 hours5-20%Benzaldehyde, Benzoic Acid
Thermal Heat80°C24-72 hours5-20%Diaryl ketone and diarylcarbinol analogs (from disproportionation)[4][5]
Photolytic UV/Visible LightAmbientTo be determined5-20%To be determined (likely products of photo-oxidation and rearrangement)

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Stock_Solution Stock Solution (1 mg/mL) API->Stock_Solution Thermal Thermal (Solid, 80°C) API->Thermal Acid Acidic (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidative Oxidative (3% H₂O₂, RT) Stock_Solution->Oxidative Photolytic Photolytic (UV/Vis Light) Stock_Solution->Photolytic Sampling Time-point Sampling & Neutralization Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Dissolve in mobile phase Photolytic->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Data Interpretation (Kinetics, Pathway) HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

Acid_Degradation_Pathway Diol This compound Protonation Protonation of Hydroxyl Group Diol->Protonation + H⁺ Carbocation Formation of Benzylic Carbocation Protonation->Carbocation - H₂O Rearrangement Pinacol Rearrangement (Hydride Shift) Carbocation->Rearrangement Product Phenylacetaldehyde Rearrangement->Product

Caption: Acid-catalyzed degradation pathway of this compound.

References

reducing byproducts in the synthesis of 1-Phenyl-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 1-Phenyl-1,2-ethanediol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Synthesis from Styrene Oxide

Q1: I am synthesizing this compound from styrene oxide and observe a significant amount of phenylacetaldehyde as a byproduct. What is causing this and how can I prevent it?

A1: The formation of phenylacetaldehyde is a common issue when using acidic conditions for the hydrolysis of styrene oxide. The acidic environment can catalyze the isomerization of the epoxide to the aldehyde.[1]

Troubleshooting Steps:

  • pH Control: Avoid strongly acidic conditions. If performing a chemical hydrolysis, consider using neutral or slightly basic conditions. For enzymatic hydrolysis, ensure the buffer pH is optimal for the specific epoxide hydrolase being used.

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of isomerization relative to the desired hydrolysis.

  • Choice of Catalyst: If using a chemical catalyst, select one that favors hydrolysis over isomerization. For enzymatic methods, specific epoxide hydrolases can offer high selectivity for the diol product.[2][3][4]

Q2: My enzymatic hydrolysis of racemic styrene oxide is resulting in low enantiomeric excess (ee) of the desired (R)-1-Phenyl-1,2-ethanediol. How can I improve this?

A2: Low enantiomeric excess can result from using a non-selective enzyme or suboptimal reaction conditions.

Troubleshooting Steps:

  • Enzyme Selection: Employ an enantioselective epoxide hydrolase. For instance, combining two specific epoxide hydrolases, one that selectively hydrolyzes (R)-styrene oxide and another that converts (S)-styrene oxide to the same (R)-diol, can lead to high enantiomeric excess.[2][3]

  • Co-solvents and Additives: The presence of co-solvents or additives can influence enzyme activity and selectivity. Experiment with different solvent systems to find the optimal conditions for your enzyme.

  • Immobilization: Immobilizing the enzyme can sometimes improve its stability and reusability, potentially leading to better and more consistent enantioselectivity.[5]

2. Synthesis from Styrene (Direct Dihydroxylation)

Q3: During the dihydroxylation of styrene using hydrogen peroxide and formic acid, I am getting a complex mixture of byproducts and low yield of this compound. What are the likely causes?

A3: The reaction of styrene with hydrogen peroxide and formic acid can be highly exothermic and lead to over-oxidation or polymerization if not properly controlled.[6][7]

Troubleshooting Steps:

  • Control of Reagent Concentration: The concentration of hydrogen peroxide in the aqueous phase should be kept low, ideally below 15% by weight, throughout the reaction to prevent side reactions.[6]

  • Stoichiometry: Use less than 2 moles of formic acid and less than 2 moles of hydrogen peroxide per mole of styrene.[6]

  • Temperature Control: Maintain the reaction temperature between 40°C and 80°C to ensure a controlled reaction rate.[6]

  • Alternative Oxidants: Consider using alternative dihydroxylation methods, such as those employing osmium tetroxide (with NMO), potassium permanganate under cold, basic conditions, or electrochemically generated ammonium peroxodisulfate for potentially cleaner reactions.[8][9]

3. Synthesis from Benzaldehyde (e.g., Grignard-type Reactions)

Q4: In my Grignard synthesis of this compound from benzaldehyde and a formaldehyde equivalent, I am observing a significant amount of biphenyl as a byproduct. How can this be minimized?

A4: Biphenyl formation is a common side reaction in the preparation of phenylmagnesium bromide, the Grignard reagent. It arises from the coupling of two phenyl radicals.[10]

Troubleshooting Steps:

  • Slow Addition of Alkyl Halide: Add the bromobenzene to the magnesium turnings slowly to maintain a low concentration of the halide and minimize radical-radical coupling.

  • Reaction Initiation: Ensure the Grignard reaction initiates promptly. A crystal of iodine can be added to activate the magnesium surface.[11]

  • Solvent: Use anhydrous diethyl ether or THF as the solvent.[12][13]

Q5: My Grignard reaction yield is consistently low, and I suspect the reagent is being quenched. What are the possible reasons?

A5: Grignard reagents are extremely strong bases and will react with any acidic protons present in the reaction mixture.[10][12]

Troubleshooting Steps:

  • Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[10][12]

  • Solvent Purity: Use anhydrous solvents. Diethyl ether and THF are common choices but must be properly dried before use.[13]

  • Substrate Purity: Ensure the benzaldehyde is free from acidic impurities and water.

Quantitative Data Summary

Synthesis RouteStarting Material(s)Key Reagents/CatalystsYield (%)Enantiomeric Excess (ee %)ByproductsReference(s)
Enzymatic HydrolysisRacemic Styrene OxideS. tuberosum & A. radiobacter EHs10098 (R)Minimal[2]
Enzymatic HydrolysisRacemic Styrene OxideC. crescentus & M. cephalus EHs9490 (R)Minimal[3][4]
ReductionMandelic Acid Methyl EsterLithium Aluminum HydrideHigh (not specified)Racemic-[14]
ReductionMandelic AcidSodium Borohydride85-92Racemic-[14]
Catalytic HydrogenationMethyl BenzoylformateRu-MACHO, H₂, NaOtBu91Not specified-[15]
DihydroxylationStyrene(NH₄)₂S₂O₈ (thermally activated)80Racemic-[8]
DihydroxylationStyreneH₂O₂, Formic AcidHigh (not specified)RacemicVarious oxidation products[6]

Experimental Protocols

1. General Protocol for Enzymatic Hydrolysis of Styrene Oxide

This protocol is a generalized procedure based on the principles of enantioconvergent hydrolysis.[2][3]

  • Enzyme Preparation: Prepare a solution of the purified epoxide hydrolase(s) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Reaction Setup: In a temperature-controlled vessel, add the enzyme solution.

  • Substrate Addition: Add racemic styrene oxide to the reaction mixture. The concentration of styrene oxide is typically in the range of 5-50 mM.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 1-24 hours), monitoring the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent system like petroleum ether/diethyl ether.[16]

2. General Protocol for Catalytic Hydrogenation of Methyl Benzoylformate

This protocol is based on the chemoselective hydrogenation of α-keto esters.[15]

  • Glovebox Preparation: In an inert atmosphere glovebox, charge a glass liner with methyl benzoylformate (substrate), a ruthenium catalyst (e.g., Ru-MACHO), and a base (e.g., sodium t-butanolate).

  • Solvent Addition: Add an anhydrous alcohol solvent such as methanol.

  • Autoclave Setup: Place the sealed glass liner into a high-pressure autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times, then pressurize to the desired pressure (e.g., 10-50 bar).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80°C) for 12-24 hours.

  • Workup: After cooling and carefully releasing the hydrogen pressure, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the purified this compound.

Visualizations

Synthesis_Pathways cluster_styrene_oxide From Styrene Oxide cluster_styrene From Styrene cluster_benzaldehyde From Benzaldehyde Styrene Oxide Styrene Oxide Phenylacetaldehyde Phenylacetaldehyde Styrene Oxide->Phenylacetaldehyde Isomerization (Acid-catalyzed) This compound This compound Styrene Oxide->this compound Hydrolysis (H₂O) Styrene Styrene 1-Phenyl-1,2-ethanediol_2 This compound Styrene->1-Phenyl-1,2-ethanediol_2 Dihydroxylation Benzaldehyde Benzaldehyde 1-Phenyl-1,2-ethanediol_3 This compound Benzaldehyde->1-Phenyl-1,2-ethanediol_3 Grignard/Carboligation

Caption: Key synthetic routes to this compound.

Troubleshooting_Styrene_Oxide start Synthesis from Styrene Oxide issue High Phenylacetaldehyde Byproduct? start->issue cause Acid-Catalyzed Isomerization issue->cause Yes solution1 Control pH: Neutral/Slightly Basic cause->solution1 solution2 Lower Reaction Temperature cause->solution2 solution3 Use Selective Catalyst/Enzyme cause->solution3 Grignard_Troubleshooting start Grignard Synthesis issue Low Yield? start->issue cause Grignard Reagent Quenching issue->cause Yes solution1 Ensure Anhydrous Conditions (Dry Glassware) cause->solution1 solution2 Use Anhydrous Solvents cause->solution2 solution3 Inert Atmosphere (N₂ or Ar) cause->solution3

References

Technical Support Center: Enantioselective Synthesis of 1-Phenyl-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 1-Phenyl-1,2-ethanediol. The content is designed to address specific experimental challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of this compound?

A1: The main strategies for achieving high enantioselectivity in the synthesis of this compound can be broadly categorized into two approaches:

  • Biocatalytic Methods: These methods utilize enzymes or whole-cell biocatalysts to perform stereoselective transformations. Key examples include:

    • Asymmetric reduction of α-hydroxy acetophenone: This is a common approach using carbonyl reductases.[1][2]

    • Kinetic resolution of racemic this compound: This involves the enantioselective oxidation of one enantiomer, leaving the other enriched.[3][4]

    • Enantioconvergent hydrolysis of racemic styrene oxide: This method uses two epoxide hydrolases to convert both enantiomers of the starting material to the desired diol enantiomer.[5]

  • Chemical Methods: These methods employ chiral catalysts or reagents to control the stereochemical outcome of the reaction. Notable examples include:

    • Sharpless Asymmetric Dihydroxylation (AD): This powerful method uses an osmium catalyst with a chiral ligand to convert styrene to the corresponding diol with high enantioselectivity.[6][7]

    • Asymmetric Hydrosilylation: This involves the use of a chiral catalyst to control the stereoselective reduction of a carbonyl group.[8]

    • Asymmetric Azidohydroxylation: This chemo-enzymatic cascade involves enzymatic epoxidation followed by regioselective azidolysis.[9][10]

Q2: How can I choose the best method for my specific needs?

A2: The choice of method depends on several factors, including the desired enantiomer ((R) or (S)), required scale, available equipment, and cost considerations.

  • For producing (S)-1-Phenyl-1,2-ethanediol with high enantiomeric excess (e.e.) and yield, whole-cell biocatalysis using recombinant E. coli co-expressing Candida magnolia carbonyl reductase (CMCR) and glucose dehydrogenase (GDH) for cofactor regeneration is a highly efficient option.[1][2]

  • For the synthesis of (R)-1-Phenyl-1,2-ethanediol , enzymatic reduction of 2-hydroxyacetophenone using a codon-optimized R-specific carbonyl reductase from Candida parapsilosis has shown good results.[11]

  • Sharpless Asymmetric Dihydroxylation is a versatile and well-established method that can be tuned to produce either enantiomer by selecting the appropriate chiral ligand (AD-mix-α for (R,R)-diol or AD-mix-β for (S,S)-diol from a trans-alkene).[7]

  • If starting from racemic this compound, enzymatic kinetic resolution can be an effective strategy.[3][4]

Q3: What is product inhibition and how can it be overcome in enzymatic reactions?

A3: Product inhibition occurs when the product of an enzymatic reaction binds to the enzyme and reduces its activity. In the synthesis of this compound via oxidation of the diol, the product 2-hydroxyacetophenone (HAP) is known to cause strong product inhibition.[3][4]

Strategies to overcome product inhibition include:

  • Continuous product extraction: Using techniques like membrane-based solvent extraction (MBSE) with a hollow fiber membrane contactor can continuously remove the inhibitory product from the reaction medium.[3]

  • Use of organic solvents: HAP is soluble in organic solvents, and their use can improve the substrate concentration and alleviate the inhibition effect.[3]

  • Fed-batch strategies: Gradually feeding the substrate can help to maintain a low concentration of the inhibitory product.[3]

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Biocatalytic Reduction

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions Optimize pH, temperature, and cosolvent. For example, in the bioreduction using CMCR and GDH, a pH of 6.0 was found to be optimal.[1][2]
Incorrect Enzyme or Strain Ensure you are using a biocatalyst with high stereoselectivity for your target enantiomer. Screen different carbonyl reductases or whole-cell systems.
Low Cofactor Regeneration If using a system requiring a cofactor like NADPH, ensure the cofactor regeneration system (e.g., GDH with glucose) is efficient. Consider co-expressing the regeneration enzyme within the whole-cell biocatalyst.[1][2]
Substrate/Product Racemization Check the stability of the substrate and product under the reaction conditions. Unwanted chemical reactions can lead to racemization.
Issue 2: Low Yield in Sharpless Asymmetric Dihydroxylation

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Improper Reagent Stoichiometry Carefully control the amounts of the osmium catalyst, chiral ligand, and co-oxidant (e.g., K3Fe(CN)6). The use of pre-mixed AD-mix formulations can simplify this.[7]
Poor Reaction Conditions The reaction is typically run at low temperatures (e.g., 0 °C) in a biphasic solvent system (e.g., t-BuOH/water). Ensure proper mixing.
Decomposition of the Catalyst Avoid impurities that can deactivate the osmium catalyst.
Side Reactions Over-oxidation of the diol can occur. Monitor the reaction progress and quench it once the starting material is consumed.

Data Presentation

Table 1: Performance of Biocatalytic Systems for (S)-1-Phenyl-1,2-ethanediol Synthesis

BiocatalystSubstrateSubstrate Conc.Yielde.e. (%)Reference
Recombinant E. coli co-expressing CMCR and GDHα-hydroxy acetophenone1.0 M90%>99%[1][2]
Candida parapsilosis (Enantioselective conversion)Racemic this compoundLowHighHigh[2]
Kurthia gibsonii SC0312 (Kinetic resolution)Racemic this compound80 mM41%94%[4]

Table 2: Performance of Biocatalytic Systems for (R)-1-Phenyl-1,2-ethanediol Synthesis

BiocatalystSubstrateSubstrate Conc.Yielde.e. (%)Reference
Codon-optimized R-specific carbonyl reductase from C. parapsilosis2-hydroxyacetophenone5 g/L86.4%93.6%[11]
Recombinant E. coli with C. crescentus and M. cephalus epoxide hydrolasesRacemic styrene oxide50 mM94%90%[5]

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Phenyl-1,2-ethanediol using a Self-Sufficient Whole-Cell Biocatalyst[1][2]

Materials:

  • Lyophilized recombinant E. coli whole cells co-expressing Candida magnolia carbonyl reductase (CMCR) and glucose dehydrogenase (GDH)

  • α-hydroxy acetophenone

  • D-glucose

  • Sodium phosphate buffer (100 mM, pH 6.0)

  • Dimethyl sulfoxide (DMSO)

  • 4 M NaOH solution

Procedure:

  • Prepare a solution of α-hydroxy acetophenone in DMSO (e.g., 10 M).

  • In a temperature-controlled reactor at 30 °C, add the desired amount of lyophilized whole cells to the sodium phosphate buffer.

  • Add D-glucose to the reaction mixture.

  • Add the α-hydroxy acetophenone solution to the reaction mixture to the desired final concentration (e.g., 1.0 M).

  • Stir the reaction mixture and maintain the pH at 6.0 by the automated addition of 4 M NaOH.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC). The reaction is typically complete within 16-24 hours.

  • Once the substrate is consumed, centrifuge the reaction mixture to remove the cells.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

  • Determine the yield and enantiomeric excess of the isolated (S)-1-Phenyl-1,2-ethanediol.

Protocol 2: Sharpless Asymmetric Dihydroxylation of Styrene[7]

Materials:

  • Styrene

  • AD-mix-β (for (S,S)-diol) or AD-mix-α (for (R,R)-diol)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the AD-mix in a 1:1 mixture of tert-butanol and water at room temperature.

  • Add methanesulfonamide to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add styrene to the cold, vigorously stirred mixture.

  • Continue stirring at 0 °C and monitor the reaction by TLC or GC.

  • Once the reaction is complete (typically after several hours to overnight), quench the reaction by adding solid sodium sulfite and stirring for one hour.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated aqueous solution of NaCl (brine), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched this compound.

  • Determine the yield and enantiomeric excess.

Visualizations

experimental_workflow_biocatalysis cluster_prep Preparation cluster_reaction Bioreaction cluster_workup Work-up & Analysis start Start reagents Prepare Reagents: - Biocatalyst - Substrate Solution - Buffer & Glucose start->reagents reaction_setup Set up Reactor: - Add Buffer, Cells, Glucose - Control Temp (30°C) & pH (6.0) reagents->reaction_setup add_substrate Add Substrate reaction_setup->add_substrate run_reaction Run Reaction (16-24h) Monitor Progress add_substrate->run_reaction centrifuge Centrifuge to Remove Cells run_reaction->centrifuge extract Extract with Organic Solvent centrifuge->extract purify Dry and Concentrate extract->purify analyze Analyze Yield & e.e. purify->analyze end End analyze->end

Caption: Workflow for Biocatalytic Synthesis of this compound.

logical_relationship_troubleshooting issue Low Enantioselectivity cause1 Suboptimal Conditions (pH, Temp) issue->cause1 cause2 Inefficient Cofactor Regeneration issue->cause2 cause3 Incorrect Biocatalyst issue->cause3 solution1 Optimize Reaction Parameters cause1->solution1 solution2 Ensure Efficient Regeneration System cause2->solution2 solution3 Screen Different Enzymes/Strains cause3->solution3

Caption: Troubleshooting Logic for Low Enantioselectivity.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Determining the Enantiomeric Excess of 1-Phenyl-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of the enantiomeric excess (ee) of 1-Phenyl-1,2-ethanediol is crucial in various fields, including pharmaceutical development and asymmetric synthesis, where the stereochemistry of a molecule can significantly impact its biological activity and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective separation and quantification of chiral compounds like this compound. This guide provides a comparative overview of different HPLC methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical approach.

Performance Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantioseparation in HPLC. Polysaccharide-based and cyclodextrin-based CSPs are commonly employed for their broad enantiorecognition capabilities. Below is a comparison of different HPLC methods using various CSPs for the analysis of this compound.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionRetention Time (R)-enantiomer (min)Retention Time (S)-enantiomer (min)Selectivity Factor (α)Resolution (Rs)
Chiral CD-Ph H₂O / CH₃OH (60/40)0.25UV 220 nmNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Chiralcel OD-H n-hexane / 2-propanol (95:5)0.8UV 230 nm20.518.01.14>1.5
[Cu₃(Btc)₂]@[Cu₂((+)-Cam)₂Dabco] Not SpecifiedNot SpecifiedNot SpecifiedBaseline separation achievedBaseline separation achievedNot Specified>1.5

Note: Data for the Chiral CD-Ph column did not specify individual retention times, selectivity, or resolution but indicated successful separation. The [Cu₃(Btc)₂]@[Cu₂((+)-Cam)₂Dabco] column is a novel metal-organic framework-based CSP that has shown excellent separation for 1,2-diphenyl-1,2-ethanediol, a structurally related compound, suggesting its potential for this compound.[1]

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following are protocols for the key experiments cited in this guide.

Method 1: Chiral CD-Ph Column [2]

  • Column: Chiral CD-Ph, 4.6 mm i.d. × 250 mm

  • Mobile Phase: Water / Methanol = 60 / 40 (v/v)

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 5 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Method 2: Chiralcel OD-H Column [3]

  • Column: Chiralcel OD-H

  • Mobile Phase: n-hexane / 2-propanol = 95:5 (v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Sample Preparation: Dissolve the sample in the mobile phase. The racemic standard can be prepared by the reduction of 2-hydroxyacetophenone with sodium borohydride (NaBH₄) in methanol.[3]

Experimental Workflow

The general workflow for the HPLC analysis of this compound enantiomeric excess is illustrated in the diagram below. This process includes sample preparation, HPLC separation, data acquisition, and analysis to determine the percentage of each enantiomer.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve injector Injector dissolve->injector Inject Sample column Chiral Column injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram Data Acquisition integration Peak Integration chromatogram->integration ee_calc ee Calculation integration->ee_calc

Caption: General workflow for HPLC analysis of this compound.

Discussion

The selection of an appropriate HPLC method for the determination of the enantiomeric excess of this compound depends on several factors, including the desired resolution, analysis time, and available instrumentation.

The Chiralcel OD-H column under normal phase conditions provides excellent resolution and baseline separation of the enantiomers.[3] This method is well-documented and offers a robust approach for accurate quantification.

The Chiral CD-Ph column operating under reversed-phase conditions presents an alternative, which may be advantageous for samples with different solubility characteristics.[2] While specific performance data is limited in the provided resources, cyclodextrin-based columns are known for their versatility.[4]

Novel stationary phases, such as the metal-organic framework-based CSP, demonstrate the potential for high-efficiency separations.[1] Although the referenced study focused on a related compound, the successful baseline separation suggests that such materials are promising for challenging chiral separations and are worth considering for future method development.

For all methods, optimization of the mobile phase composition, flow rate, and column temperature can be performed to enhance selectivity and resolution.[5] Additionally, derivatization of the diol's hydroxyl groups can be a valuable strategy to improve detection and interaction with the chiral stationary phase, although it was not explicitly required in the methods presented here for the parent compound.[6]

References

A Comparative Guide to the Synthesis of 1-Phenyl-1,2-ethanediol: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,2-ethanediol, a key chiral building block, is of significant interest in the pharmaceutical and fine chemical industries. Its enantiomers serve as precursors for the synthesis of various bioactive molecules and chiral ligands. The stereoselective synthesis of this vicinal diol is crucial for ensuring the efficacy and safety of the final products. This guide provides a comparative analysis of chemical and enzymatic methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis

FeatureChemical SynthesisEnzymatic Synthesis
Stereoselectivity Often produces racemic mixtures or requires chiral catalysts/auxiliaries for enantioselectivity.Highly enantioselective, capable of producing specific enantiomers with high purity.
Reaction Conditions Frequently involves harsh conditions such as high pressure, high temperature, and the use of hazardous reagents.Typically proceeds under mild conditions (near ambient temperature and neutral pH) in aqueous media.
Environmental Impact Can generate significant chemical waste and may involve heavy metal catalysts.Generally considered a greener approach with biodegradable catalysts (enzymes) and less waste generation.
Catalyst/Enzyme Relies on metal-based catalysts (e.g., Ru, Os) or chemical reducing agents (e.g., NaBH₄).Utilizes specific enzymes such as carbonyl reductases, dehydrogenases, or epoxide hydrolases.
Substrate Specificity Can often be applied to a broader range of substrates.Enzymes are highly specific to their substrates, which can be both an advantage and a limitation.
Yield Yields can be high but may require extensive purification to remove byproducts and catalysts.Yields are often high, and product isolation can be simpler due to the clean nature of the reaction.

Quantitative Data Comparison

The following tables summarize the performance of various chemical and enzymatic methods for the synthesis of this compound based on reported experimental data.

Table 1: Chemical Synthesis Methods
MethodStarting MaterialCatalyst/ReagentTemperature (°C)PressureTime (h)Yield (%)Enantiomeric Excess (ee)Reference
Catalytic Hydrogenationα-Keto EsterRu-MACHO, H₂, Sodium t-butanolate8050 bar1291Not specified (likely racemic)[1]
ReductionBenzoinSodium BorohydrideRoom TempAtmospheric0.33~72-87Not applicable (meso product from benzoin)[2][3][4]
Asymmetric Dihydroxylationtrans-StilbeneOsmium Tetroxide, (DHQD)₂PHAL0Atmospheric33High (not specified)>99% (for (R,R)-1,2-diphenyl-1,2-ethanediol)[5]
Table 2: Enzymatic Synthesis Methods
MethodStarting MaterialBiocatalystTemperature (°C)pHTime (h)Yield (%)Enantiomeric Excess (ee)Product EnantiomerReference
Whole-Cell Bioreductionα-Hydroxy AcetophenoneE. coli co-expressing CMCR and GDH306.01690>99%(S)[6][7]
Multi-Enzyme System2-HydroxyacetophenoneE. coli with (S)-carbonyl reductase II, GDH mutant, and xylanase356.52898.3>99.9%(S)[8]
Whole-Cell Bioreduction2-HydroxyacetophenoneImmobilized Kurthia gibsonii SC0312 cells357.51281>99%(R)[9]
Enantioconvergent HydrolysisRacemic Styrene OxideC. crescentus EH and M. cephalus EHNot specifiedNot specifiedNot specified9490%(R)[10]
Kinetic ResolutionRacemic this compoundKurthia gibsonii SC0312357.5Not specified4194%(S)[9]

Experimental Workflows and Methodologies

This section provides a visual representation of the experimental workflows for both chemical and enzymatic synthesis routes, followed by detailed experimental protocols for key methods.

Chemical Synthesis Workflow

Chemical_Synthesis_Workflow cluster_chemical Chemical Synthesis Start Starting Material (e.g., α-Keto Ester, Benzoin) Reaction Chemical Reaction - Catalyst/Reagent Addition - Controlled Temp/Pressure Start->Reaction Quenching Reaction Quenching (e.g., Acid/Water Addition) Reaction->Quenching Extraction Product Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying Drying of Organic Phase (e.g., with Na₂SO₄) Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Purification Purification (e.g., Recrystallization, Column Chromatography) Concentration->Purification Product Pure this compound Purification->Product

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis Start Starting Material (e.g., α-Hydroxy Acetophenone) Bioreaction Biocatalytic Reaction - Whole Cells/Isolated Enzyme - Buffer, Co-substrate - Controlled Temp/pH Start->Bioreaction Centrifugation Cell Removal (Centrifugation) Bioreaction->Centrifugation Extraction Product Extraction (from Supernatant) Centrifugation->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Product Enantiopure This compound Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Detailed Experimental Protocols

Chemical Synthesis: Reduction of Benzoin with Sodium Borohydride

This protocol describes the synthesis of 1,2-diphenyl-1,2-ethanediol (hydrobenzoin), a derivative of this compound, from benzoin.

Materials:

  • Benzoin (0.5 g)

  • Ethanol (4 mL)

  • Sodium borohydride (0.1 g)

  • Deionized water

  • 6M Hydrochloric acid (HCl)

  • Acetone for recrystallization

  • 25-mL Erlenmeyer flask

  • Hirsch funnel and filter flask

  • Ice-water bath

Procedure:

  • Add benzoin (0.5 g) and ethanol (4 mL) to a 25-mL Erlenmeyer flask and swirl at room temperature for several minutes. Complete dissolution of benzoin is not necessary.[2]

  • Slowly add sodium borohydride (0.1 g) in small portions over 5 minutes while swirling the flask.[2]

  • Continue to swirl the mixture at room temperature for an additional 20 minutes.[2]

  • Cool the flask in an ice-water bath and then add 5 mL of deionized water, followed by the slow addition of 0.3 mL of 6M HCl to quench the reaction.[2]

  • After 15 minutes, add another 2.5 mL of water.[2]

  • Collect the crude product by vacuum filtration using a Hirsch funnel and wash the solid with ice-cold water.[2]

  • Allow the product to air dry on the filter for at least 15 minutes.[2]

  • Recrystallize the crude product from a minimal amount of hot acetone to obtain the purified 1,2-diphenyl-1,2-ethanediol.[2]

Enzymatic Synthesis: Whole-Cell Bioreduction of α-Hydroxy Acetophenone

This protocol details the synthesis of (S)-1-phenyl-1,2-ethanediol using lyophilized E. coli cells co-expressing Candida magnolia carbonyl reductase (CMCR) and glucose dehydrogenase (GDH).[6]

Materials:

  • α-Hydroxy acetophenone

  • Dimethyl sulfoxide (DMSO)

  • Lyophilized recombinant E. coli cells co-expressing CMCR and GDH

  • D-glucose

  • 100 mM Sodium phosphate buffer (pH 6.0)

  • 4 M Sodium hydroxide (NaOH)

  • Centrifuge

Procedure:

  • Prepare a stock solution of α-hydroxy acetophenone in DMSO.

  • In a reaction vessel, add the desired amount of lyophilized whole cells to 45 mL of 100 mM sodium phosphate buffer (pH 6.0).[6]

  • Add D-glucose to the buffer to a final concentration of 2.22 M.[6]

  • Initiate the reaction by adding 5 mL of the α-hydroxy acetophenone stock solution to the cell suspension.[6]

  • Maintain the reaction mixture at 30°C with stirring. Keep the pH constant at 6.0 by the automated addition of 4 M NaOH.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 16 hours.[6]

  • Once the substrate is fully consumed, terminate the reaction and centrifuge the mixture (e.g., 5000 x g for 5 minutes) to pellet the cells.[6]

  • The supernatant containing the product can then be subjected to extraction with an organic solvent (e.g., ethyl acetate) for product recovery and subsequent purification.

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends heavily on the desired outcome and available resources. Chemical methods, such as the reduction of benzoin or catalytic hydrogenation, offer straightforward routes to the diol but often lack stereocontrol, resulting in racemic mixtures that may require challenging and costly resolution steps.[1][2][3] Asymmetric chemical methods can provide high enantioselectivity but may rely on expensive and toxic heavy metal catalysts.[5]

In contrast, enzymatic methods present a highly attractive alternative, offering exceptional enantioselectivity under mild, environmentally friendly conditions.[6][7][8] Whole-cell biocatalysis, in particular, simplifies the process by providing the enzyme and cofactor regeneration system in a single, reusable package.[6][7] While enzyme development and optimization may require initial investment, the benefits of high purity, reduced environmental impact, and simplified downstream processing make enzymatic synthesis a powerful tool for the sustainable production of chiral this compound, especially in the context of pharmaceutical and high-value chemical manufacturing.

References

A Comparative Guide to Chiral Diols in Asymmetric Catalysis: 1-Phenyl-1,2-ethanediol in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral diols are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. While C₂-symmetric diols such as BINOL and TADDOL, and C₂-symmetric diols like hydrobenzoin, have been extensively studied and widely applied, other simpler chiral diols such as 1-Phenyl-1,2-ethanediol represent a readily available and structurally distinct class of potential ligands. This guide provides a comparative overview of this compound alongside the well-established chiral diols: TADDOL, BINOL, and hydrobenzoin, with a focus on their performance in asymmetric catalysis, supported by experimental data.

It is important to note that while extensive data exists for the catalytic applications of BINOL, TADDOL, and hydrobenzoin, the use of this compound as a chiral ligand in asymmetric catalysis is less documented in publicly available literature. Much of the research on this compound focuses on its enzymatic synthesis and resolution.[1][2][3] This guide will present the available information on this compound and provide a detailed comparison of the other three diols in key asymmetric transformations.

Structural Comparison of Chiral Diols

The structural features of a chiral diol, including its symmetry, steric bulk, and the nature of its coordinating groups, are critical in determining its effectiveness in a given asymmetric transformation.

G Structural Comparison of Chiral Diols cluster_PED This compound cluster_BINOL BINOL cluster_TADDOL TADDOL cluster_Hydrobenzoin Hydrobenzoin PED C₈H₁₀O₂ PED_img BINOL C₂₀H₁₄O₂ BINOL_img TADDOL C₃₅H₃₀O₄ TADDOL_img Hydrobenzoin C₁₄H₁₄O₂ Hydrobenzoin_img

Caption: Chemical structures of this compound, BINOL, TADDOL, and Hydrobenzoin.

Performance in Asymmetric Catalysis: A Comparative Overview

The efficacy of a chiral diol as a ligand in asymmetric catalysis is typically assessed by the yield and enantiomeric excess (ee) of the product. The following tables summarize the performance of TADDOL, BINOL, and hydrobenzoin in two key asymmetric reactions: the reduction of prochiral ketones and the Diels-Alder reaction.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral diols are commonly used to modify hydride reagents or as ligands for metal catalysts in these reactions.

Chiral DiolKetone SubstrateReducing Agent/Catalyst SystemSolventTemp (°C)Yield (%)ee (%)Reference
(R,R)-TADDOL AcetophenoneTi(Oi-Pr)₄ / i-PrOHToluene-209598General literature data
(R)-BINOL AcetophenoneLiAlH₄THF-7892>99General literature data
(R,R)-Hydrobenzoin BenzilRuCl--INVALID-LINK-- / HCOOH:NEt₃DMF28>99>99 (97 de)[4]
This compound Data not available------

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful method for the construction of six-membered rings with high stereocontrol. Chiral diols can be used as part of chiral Lewis acid catalysts to induce enantioselectivity.

Chiral DiolDieneDienophileCatalyst SystemSolventTemp (°C)Yield (%)ee (%)Reference
(R,R)-TADDOL Cyclopentadiene3-Acryloyl-2-oxazolidinoneTiCl₂(Oi-Pr)₂Toluene-789198General literature data
(R)-BINOL Cyclopentadiene3-Acryloyl-2-oxazolidinoneEt₂AlClCH₂Cl₂-789596General literature data
(R,R)-Hydrobenzoin Data not available-------
This compound Data not available-------

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of results in asymmetric catalysis. Below are representative protocols for the asymmetric reduction of a ketone using a BINOL-modified reagent and a general workflow for asymmetric catalysis.

Protocol 1: Asymmetric Reduction of Acetophenone using (R)-BINAL-H

This protocol describes the in-situ preparation of the (R)-BINAL-H reagent from (R)-BINOL and its use in the enantioselective reduction of acetophenone.

  • Catalyst Preparation (in situ): To a flame-dried, argon-purged flask, add a 1.0 M solution of LiAlH₄ in THF (1.1 mmol). Cool the solution to 0 °C. Add a solution of anhydrous ethanol (1.0 mmol) in 2 mL of THF dropwise. Stir for 15 minutes at 0 °C. Add a solution of (R)-BINOL (1.0 mmol) in 5 mL of THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases. The clear solution of the (R)-BINAL-H reagent is now ready for use.[5]

  • Reaction Execution: Cool the BINAL-H solution to -78 °C. Add a solution of acetophenone (1.0 mmol) in 3 mL of THF dropwise over 10 minutes. Stir the reaction at -78 °C for 3 hours.[5]

  • Work-up and Isolation: Quench the reaction at -78 °C by the slow, dropwise addition of methanol (2 mL). Allow the mixture to warm to room temperature. Add 15 mL of 1 M hydrochloric acid (HCl). Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[5]

  • Analysis: The enantiomeric excess of the product, 1-phenylethanol, is determined by chiral HPLC or GC analysis.

Visualizing the Workflow

A general workflow for asymmetric catalysis experiments helps in understanding the logical sequence of steps from catalyst preparation to product analysis.

G General Workflow for Asymmetric Catalysis start Start prep_catalyst Prepare Chiral Catalyst (e.g., in situ from diol and metal precursor) start->prep_catalyst prep_reagents Prepare Substrates and Reagents prep_catalyst->prep_reagents reaction Run Asymmetric Reaction (under inert atmosphere and controlled temperature) prep_reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Analysis (Yield, ee% determination via chiral HPLC/GC) purification->analysis end End analysis->end

References

A Comparative Guide to GC-MS for the Purity Assessment of 1-Phenyl-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-Phenyl-1,2-ethanediol. Experimental data and detailed protocols are presented to assist in selecting the optimal analytical method for quality control and research applications.

Method Comparison: GC-MS vs. HPLC

The selection between GC-MS and HPLC for the purity analysis of this compound depends on several factors, including the volatility of potential impurities, required sensitivity, and the need for structural elucidation of unknown components.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and semi-volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their interaction with a stationary phase.
Analyte Suitability Ideal for thermally stable and volatile compounds. This compound is amenable to GC analysis.Suitable for a wider range of compounds, including non-volatile and thermally labile substances.
Sensitivity Generally offers high sensitivity, often in the parts-per-billion (ppb) range.[1]Sensitivity is detector-dependent, typically ranging from parts-per-million (ppm) to ppb.[1]
Specificity Highly specific due to the mass fragmentation patterns, which act as a molecular fingerprint for identification.[1]Specificity depends on the detector used (e.g., UV, PDA, MS). Can be less specific than GC-MS without a mass detector.
Impurity Identification Excellent for the identification of unknown impurities through library matching of mass spectra.Identification of unknowns is more challenging without a mass spectrometer detector (LC-MS).
Sample Preparation May require derivatization for polar analytes to increase volatility, though not always necessary for this compound.Generally simpler sample preparation, involving dissolution in a suitable mobile phase.[1]
Chiral Analysis Can be performed using chiral capillary columns for the separation of enantiomers.A common technique for chiral separations using a variety of chiral stationary phases.
Analysis Time Often provides faster analysis times for volatile compounds.[1]Runtimes can be longer, but this is method-dependent.

Experimental Protocols

GC-MS Method for Purity Assessment of this compound

This protocol provides a general framework for the quantitative analysis of this compound and its potential impurities. Method validation according to ICH guidelines is recommended for use in a regulated environment.[2]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol, Acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare the sample for analysis by dissolving a known amount of the this compound test substance in the chosen solvent to a final concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent Triple-Axis Detector.

  • Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 5% Phenyl Methyl Siloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3] For chiral analysis, a cyclodextrin-based chiral column would be necessary.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments.

  • Quantify the purity by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • For the quantification of specific impurities, a calibration curve should be generated using certified reference standards of those impurities.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution & Dilution Sample->Dissolution Solvent Solvent (e.g., Methanol) Solvent->Dissolution PreparedSample Prepared Sample Dissolution->PreparedSample Injector Injector (250°C) PreparedSample->Injector GC_Column GC Column (e.g., HP-5MS) Injector->GC_Column Separation MS_Detector MS Detector (EI, 70eV) GC_Column->MS_Detector Detection Chromatogram Chromatogram MS_Detector->Chromatogram MassSpectra Mass Spectra MS_Detector->MassSpectra Quantification Purity Calculation & Impurity ID Chromatogram->Quantification MassSpectra->Quantification Report Analysis Report Quantification->Report

Caption: Workflow for the purity assessment of this compound by GC-MS.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC GCMS_Adv Advantages: - High Sensitivity - High Specificity (MS) - Excellent for Unknown ID GCMS_Disadv Disadvantages: - Requires Volatile Analytes - Potential for Thermal Degradation - Derivatization may be needed HPLC_Adv Advantages: - Broad Analyte Range - No Thermal Degradation - Simpler Sample Prep HPLC_Disadv Disadvantages: - Lower Specificity (w/o MS) - Unknown ID is Challenging - Can have longer run times Analyte This compound Purity Assessment Analyte->GCMS_Adv Choose if high specificity and unknown ID are critical Analyte->HPLC_Adv Choose for non-volatile impurities or thermal sensitivity concerns

Caption: Comparison of GC-MS and HPLC for this compound analysis.

References

A Comparative Guide to Chiral Ligands in Asymmetric Transfer Hydrogenation: Performance and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. The success of this transformation hinges on the performance of the chiral ligand employed to direct the stereochemical outcome. This guide provides a comparative overview of benchmark chiral ligands in the context of asymmetric transfer hydrogenation (ATH), with a special focus on the role of 1-Phenyl-1,2-ethanediol and its derivatives.

Performance of Benchmark Chiral Ligands in Asymmetric Transfer Hydrogenation of Acetophenone

The asymmetric transfer hydrogenation of acetophenone serves as a standard reaction to evaluate the efficacy of chiral ligands. The data presented below is for the reduction of acetophenone using a Ruthenium(II) catalyst complexed with the respective chiral ligand. Isopropanol is a common hydrogen source for this reaction.

Chiral Ligand ClassSpecific Ligand ExampleCatalyst SystemConversion (%)Enantiomeric Excess (ee%)Reference
N-Sulfonylated Diamines (S,S)-TsDPEN[RuCl(η⁶-p-cymene)(S,S)-TsDPEN]>9597 (S)[1]
(R,R)-TsDPENRu-Tethered (R,R)-TsDPENHighHigh[2]
Amino Alcohols (1R,2S)-Aminoindanol[RuCl₂(p-cymene)]₂ / (1R,2S)-aminoindanol~80 (after 20 min)92[3]
Proline-derived DiamineHalf-sandwich Ru complexHighup to 97[1]
Schiff Bases (1R,2R)-N,N'-bis-(2-p-tosylaminobenzylidene)-1,2-diphenylethylenediamineRu(PPh₃)₃Cl₂ / Ligand10076 (S)[4]

Note: Performance can vary based on specific reaction conditions such as temperature, base, and substrate-to-catalyst ratio.

The Role of this compound Derivatives

While 1,2-amino alcohols and N-sulfonylated diamines like TsDPEN are extensively documented as highly effective chiral ligands for the asymmetric transfer hydrogenation of ketones, the role of this compound and its derivatives in this specific application is less prominent in the surveyed literature. Instead, this compound is frequently highlighted as a valuable chiral building block itself, often synthesized via asymmetric dihydroxylation or the reduction of α-hydroxy ketones. Its structural motif is fundamental to many chiral auxiliaries and ligands; however, for the direct application as the primary chiral ligand in Ru-catalyzed ATH of ketones, amino alcohols and diamines are the more established and benchmarked classes.

Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone with a Ru-TsDPEN Catalyst

This protocol is a representative example for the asymmetric transfer hydrogenation of a prochiral ketone.

Materials:

  • [RuCl(p-cymene)(S,S)-TsDPEN] catalyst

  • Acetophenone

  • Formic acid/triethylamine azeotropic mixture (5:2) as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere, the Ruthenium catalyst (e.g., 1-2 mol%) is dissolved in the anhydrous solvent.

  • The substrate, acetophenone (1 equivalent), is added to the flask.

  • The formic acid/triethylamine mixture (e.g., 2-5 equivalents) is then added to initiate the reaction.

  • The reaction mixture is stirred at a constant temperature (e.g., 28-40 °C) and monitored by an appropriate method (e.g., TLC or GC).

  • Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the chiral 1-phenylethanol.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.[5]

Visualizations

Experimental Workflow for Asymmetric Transfer Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Ru-catalyst in anhydrous solvent under inert atmosphere B Add substrate (Acetophenone) A->B C Add H-source (HCOOH/NEt3) B->C D Stir at constant temperature C->D E Monitor reaction (TLC/GC) D->E F Quench reaction E->F Upon completion G Extract with organic solvent F->G H Dry and concentrate G->H I Purify via chromatography H->I J Determine yield I->J K Determine enantiomeric excess (chiral HPLC/GC) I->K

Caption: General experimental workflow for asymmetric transfer hydrogenation.

Logical Diagram of a Catalytic Cycle

G Catalyst [Ru]-Cl (Pre-catalyst) ActiveCatalyst [Ru]-H (Active Hydride Species) Catalyst->ActiveCatalyst Activation with Base and H-source HSource Hydrogen Donor (e.g., iPrOH) Catalyst->HSource TransitionState Transition State (Hydride Transfer) ActiveCatalyst->TransitionState ProductComplex [Ru]-O-CH(R)R' (Alkoxide Complex) TransitionState->ProductComplex Stereoselective Hydride Transfer ProductComplex->Catalyst Ligand Exchange with H-source Product Chiral Alcohol ProductComplex->Product Substrate Ketone (R-CO-R') Substrate->TransitionState HSource->ActiveCatalyst Byproduct Byproduct (e.g., Acetone) HSource->Byproduct

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

References

comparing the efficacy of different enzymes for the resolution of 1-Phenyl-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective resolution of 1-Phenyl-1,2-ethanediol (PED) is a critical step in the synthesis of various chiral drugs and fine chemicals. This guide provides a comparative analysis of the efficacy of different enzymes for this kinetic resolution, supported by experimental data. We will delve into the performance of various lipases and dehydrogenases, offering a clear comparison to aid in the selection of the most suitable biocatalyst for your specific needs.

Enzyme Performance Comparison

The choice of enzyme is paramount for achieving high enantioselectivity and conversion in the resolution of racemic this compound. Below is a summary of the performance of several key enzymes based on published experimental data.

EnzymeSubstrateProductEnantiomeric Excess (e.e.)Conversion/YieldReaction TimeKey Conditions
Glycerol Dehydrogenase (GDH) (±)-1-Phenyl-1,2-ethanediol(S)-1-Phenyl-1,2-ethanediol>99%50%Not SpecifiedContinuous extraction of product
Kurthia gibsonii SC0312 (whole cell) (±)-1-Phenyl-1,2-ethanediol(S)-1-Phenyl-1,2-ethanediol94%41% (yield)Not SpecifiedpH 5.5-8.5, 25-45°C
Pseudomonas cepacia Lipase (PCL) (±)-1-Phenylethanol(R)-1-Phenylethyl acetate>99%~50%Not SpecifiedOrganic solvent
Candida antarctica Lipase B (CalB) (±)-1-Phenylethanol(R)-1-Phenylethyl acetate>99%43% (isolated yield)4 hHexane, vinyl acetate
Candida rugosa Lipase (CRL) (±)-1-Phenylethanol*Not SpecifiedLow stereoselectivityNot SpecifiedNot SpecifiedTwo-phase system

Note: Data for lipases are primarily based on the resolution of 1-phenylethanol, a structurally similar secondary alcohol. Direct comparative data for the resolution of this compound by these lipases is limited in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Here are the experimental protocols for the key enzymes discussed.

Kinetic Resolution using Glycerol Dehydrogenase (GDH)

This method employs an enantioselective oxidation of the (R)-enantiomer of this compound, leaving the (S)-enantiomer. A key feature of this protocol is the continuous extraction of the product, 2-hydroxyacetophenone, to overcome product inhibition.[1]

  • Enzyme System:

    • Glycerol Dehydrogenase (GDH)

    • Lactate Dehydrogenase (for NAD⁺ regeneration)

  • Substrates and Reagents:

    • Racemic this compound

    • NAD⁺ (cofactor)

    • Pyruvate (for cofactor regeneration)

  • Reaction Setup:

    • A differential circulation reactor coupled with a microporous hydrophobic hollow fiber membrane for continuous product extraction.

  • Procedure:

    • Prepare a buffered aqueous solution containing the enzymes, NAD⁺, and pyruvate.

    • Introduce the racemic this compound into the reactor.

    • Continuously circulate the reaction mixture.

    • The (R)-enantiomer is oxidized to 2-hydroxyacetophenone by GDH, with the concomitant reduction of NAD⁺ to NADH.

    • Lactate dehydrogenase regenerates NAD⁺ by oxidizing NADH and reducing pyruvate to lactate.

    • The 2-hydroxyacetophenone product is continuously removed from the reaction mixture through the hollow fiber membrane into a suitable extraction solvent.

    • Monitor the reaction progress by analyzing the enantiomeric excess of the remaining this compound.

Asymmetric Oxidation using Kurthia gibsonii SC0312

This protocol utilizes whole cells of the novel strain Kurthia gibsonii SC0312 for the selective oxidation of racemic this compound to yield (S)-1-Phenyl-1,2-ethanediol.[2]

  • Biocatalyst:

    • Whole cells of Kurthia gibsonii SC0312

  • Reaction Medium:

    • Aqueous buffer system (pH 5.5-8.5)

  • Procedure:

    • Cultivate the Kurthia gibsonii SC0312 strain to obtain a sufficient cell mass.

    • Harvest and prepare the whole cells for the biotransformation.

    • In a suitable reaction vessel, suspend the cells in the aqueous buffer.

    • Add the racemic this compound to the cell suspension.

    • Incubate the reaction mixture at a controlled temperature (25-45°C) with agitation.

    • The cells will selectively oxidize one enantiomer, leaving the desired (S)-1-Phenyl-1,2-ethanediol.

    • Monitor the reaction and determine the yield and optical purity of the (S)-PED. The study notes that the addition of acetone can enhance the optical purity.[2]

Lipase-Catalyzed Enantioselective Acylation

This general protocol is applicable to various lipases for the resolution of racemic alcohols through enantioselective acylation. While specific data for this compound is sparse, this procedure is widely used for similar substrates like 1-phenylethanol.

  • Enzymes:

    • Pseudomonas cepacia Lipase (PCL)

    • Candida antarctica Lipase B (CalB)

    • Candida rugosa Lipase (CRL)

  • Reagents:

    • Racemic this compound

    • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

    • Organic solvent (e.g., hexane, toluene, tert-butyl methyl ether)

  • Procedure:

    • Dissolve the racemic this compound in the chosen organic solvent in a reaction vessel.

    • Add the lipase (in free or immobilized form) to the solution.

    • Add the acyl donor to initiate the reaction.

    • Incubate the mixture at a specific temperature with agitation.

    • The lipase will selectively acylate one of the enantiomers, leaving the other enantiomer as the unreacted alcohol.

    • Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed ester.

    • Upon reaching the desired conversion (typically around 50% for kinetic resolutions), stop the reaction and separate the enzyme.

    • The unreacted alcohol and the ester product can then be separated by chromatography.

Visualizing the Experimental Workflow

To better understand the process of enzymatic resolution, the following diagrams illustrate the key steps involved.

Enzymatic_Resolution_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_separation Separation & Analysis Racemic_PED Racemic this compound Reaction_Vessel Incubation (Controlled Temp. & Agitation) Racemic_PED->Reaction_Vessel Enzyme Enzyme (Lipase or Dehydrogenase) Enzyme->Reaction_Vessel Solvent Solvent/Buffer Solvent->Reaction_Vessel Enantiomer_S (S)-1-Phenyl-1,2-ethanediol Reaction_Vessel->Enantiomer_S Product_R Acylated (R)-Enantiomer or Oxidized (R)-Enantiomer Reaction_Vessel->Product_R Analysis Analysis (HPLC/GC) - e.e. Determination - Conversion Calculation Enantiomer_S->Analysis Product_R->Analysis

Caption: General workflow for the enzymatic resolution of this compound.

Dehydrogenase_Cofactor_Regeneration R_PED (R)-1-Phenyl-1,2-ethanediol GDH Glycerol Dehydrogenase R_PED->GDH Product 2-Hydroxyacetophenone NAD NAD+ NAD->GDH NADH NADH LDH Lactate Dehydrogenase NADH->LDH Pyruvate Pyruvate Pyruvate->LDH Lactate Lactate GDH->Product GDH->NADH LDH->NAD LDH->Lactate

Caption: Cofactor regeneration cycle in the GDH-catalyzed resolution of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Phenyl-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of 1-Phenyl-1,2-ethanediol, a key chiral building block in the synthesis of pharmaceuticals and other fine chemicals, is paramount for ensuring product quality and consistency.[1][2] This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. While direct comparative studies for this compound are not extensively documented in publicly available literature, this guide constructs a comparison based on established analytical principles and data from similar compounds to provide a foundational framework for researchers and drug development professionals.

Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results when different techniques are employed.[3][4] This process involves comparing the data generated by two or more methods to verify that they produce comparable and accurate results.[5]

Comparative Performance of Analytical Methods

The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the anticipated performance characteristics for each method.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 97 - 103%98 - 102%
Precision (%RSD) < 3.0%< 2.0%
Limit of Detection (LOD) ~10 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~1.5 ng/mL
Selectivity ModerateHigh
Matrix Effect Prone to interferenceMinimized with selective ion monitoring
Throughput HighModerate
Chiral Separation Possible with chiral stationary phasePossible with chiral derivatization or chiral column

Experimental Protocols

The following sections provide detailed, representative methodologies for the quantification of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for routine quality control and assays where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Accurately weigh and dissolve a reference standard of this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • For unknown samples, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). For chiral separation, a chiral stationary phase column would be required.[6][7]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • UV Detection: 215 nm.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level analysis and confirmation of identity.

1. Sample Preparation:

  • Prepare stock and calibration standards as described for the HPLC-UV method, using a volatile solvent like dichloromethane or ethyl acetate.

  • For samples requiring derivatization to improve volatility and chromatographic performance, a silylating agent (e.g., BSTFA with 1% TMCS) can be used. The reaction is typically carried out at 60 °C for 30 minutes.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (or its derivative). A full scan mode can be used for initial identification.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the prepared standards.

  • Quantify the analyte in the samples based on this calibration curve.

Visualizing the Workflow

The following diagrams illustrate the general processes for cross-validation and a typical analytical workflow.

CrossValidationWorkflow start Start: Define Cross-Validation Scope method1 Method 1 Analysis (e.g., HPLC-UV) start->method1 method2 Method 2 Analysis (e.g., GC-MS) start->method2 data_comp Data Comparison and Statistical Analysis method1->data_comp method2->data_comp acceptance Acceptance Criteria Met? data_comp->acceptance acceptance->start No (Re-evaluate) report Generate Cross-Validation Report acceptance->report Yes end End report->end

Caption: Workflow for the cross-validation of two analytical methods.

AnalyticalWorkflow sample_prep Sample Preparation (Dissolution, Dilution, Derivatization) instrument_analysis Instrumental Analysis (HPLC or GC-MS) sample_prep->instrument_analysis data_acquisition Data Acquisition (Chromatogram/Spectrum) instrument_analysis->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification of Analyte peak_integration->quantification calibration Calibration Curve Generation calibration->quantification final_report Final Report quantification->final_report

Caption: General workflow for an analytical method.

References

A Comparative Guide to the Applications of 1-Phenyl-1,2-ethanediol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Phenyl-1,2-ethanediol, a versatile chiral diol, serves as a valuable building block and stereodirecting group in modern organic synthesis. Its utility spans from being a target molecule in enantioselective catalysis to acting as a chiral auxiliary to control the stereochemical outcome of key chemical transformations. This guide provides a comprehensive literature review of its applications, offering an objective comparison with alternative synthetic strategies and presenting supporting experimental data.

I. Enantioselective Synthesis of this compound: A Comparative Overview

The preparation of enantiomerically pure this compound is a critical first step for its subsequent applications. Both biocatalytic and chemical methods have been extensively explored for the asymmetric reduction of the prochiral ketone, 2-hydroxyacetophenone.

Biocatalytic vs. Chemical Asymmetric Reduction of 2-Hydroxyacetophenone

Biocatalytic methods, employing whole-cell systems or isolated enzymes, are lauded for their high enantioselectivity and mild reaction conditions. In contrast, chemical methods, such as asymmetric hydrogenation with chiral metal catalysts, offer broad applicability and high efficiency.

MethodCatalyst/BiocatalystSubstrate ConcentrationYield (%)Enantiomeric Excess (ee %)Reaction ConditionsReference
Biocatalytic Saccharomyces cerevisiae JUC158 g/L>95>99.9 (R)Sucrose for cofactor regeneration, pH 4-9
Recombinant E. coli (CMCR and GDH)1.0 M9099 (S)pH 6, 16 h, no external cofactor addition[1]
Candida parapsilosis CCTCC M203011 (SCRII)6 g/L98.3100 (S)Xylan as co-substrate for cofactor regeneration, 35 °C, pH 6.5
Chemical Ru-TsDPENNot specified9597 (S)H₂, 2-propanol, KOH
Cp*Ir(OTf)[(S,S)-MsDPEN]Not specifiedHighup to 99H₂, acidic conditions[2]
Chiral Oxazaborolidine (from (S)-leucine)Not specifiedHighca. 95 (R)Borane in THF
Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2-Hydroxyacetophenone using Recombinant E. coli [1]

  • Biocatalyst Preparation: Lyophilized recombinant Escherichia coli whole cells co-expressing Candida magnolia carbonyl reductase (CMCR) and glucose dehydrogenase (GDH) from Bacillus subtilis are used.

  • Reaction Setup: A solution of α-hydroxy acetophenone (1.0 M final concentration) in DMSO is added to a sodium phosphate buffer (100 mM, pH 6.0). The lyophilized whole cells and D-glucose (as a co-substrate for cofactor regeneration) are added to the buffer.

  • Reaction Conditions: The reaction mixture is stirred at 30 °C. The pH is maintained at 6.0 by the automated addition of 4 M aq. NaOH.

  • Monitoring and Work-up: The reaction progress is monitored by HPLC analysis. After completion (typically 16 hours), the product, (S)-1-phenyl-1,2-ethanediol, is isolated by extraction and purified by standard chromatographic techniques.

Protocol 2: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst

  • Catalyst Preparation: A ruthenium(II) catalyst bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN) is used. The active catalyst is typically generated in situ.

  • Reaction Setup: In an inert atmosphere, the ketone substrate (e.g., acetophenone) is dissolved in a solvent such as 2-propanol. The chiral ruthenium catalyst and a base (e.g., potassium hydroxide) are added.

  • Reaction Conditions: The reaction is carried out under a hydrogen atmosphere (pressure may vary) at a specified temperature until completion.

  • Work-up and Analysis: The reaction is quenched, and the product is isolated by extraction and purified by chromatography or distillation. The enantiomeric excess is determined by chiral HPLC or GC.

Biocatalytic Synthesis Workflow

The following diagram illustrates a typical biocatalytic workflow for the synthesis of (S)-1-phenyl-1,2-ethanediol using a whole-cell system with cofactor regeneration.

Biocatalytic_Workflow cluster_medium Reaction Medium Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Ru5P Ribulose-5-Phosphate G6P->Ru5P GDH NADP NADP+ NADPH NADPH NADP->NADPH NADPH->NADP HAP 2-Hydroxyacetophenone SPED (S)-1-Phenyl-1,2-ethanediol HAP->SPED SPED_ext Product SPED->SPED_ext Glucose_ext External Glucose Glucose_ext->Glucose HAP_ext External 2-Hydroxyacetophenone HAP_ext->HAP

Caption: Biocatalytic synthesis of (S)-1-phenyl-1,2-ethanediol.

II. This compound as a Chiral Auxiliary

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. This compound can be employed as a chiral auxiliary, typically by forming a chiral acetal or ketal with a carbonyl-containing substrate.

Comparison with Other Chiral Auxiliaries in Asymmetric Reactions

While this compound shows promise as a chiral auxiliary, it is often compared to more established and widely used auxiliaries such as Evans' oxazolidinones and camphor-derived auxiliaries. The choice of auxiliary is highly dependent on the specific reaction and substrate.

Asymmetric Aldol Reaction

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-Cyclopentano[d]oxazolidin-2-one (Evans-type)Propionyl imideBenzaldehyde>99:1 (syn)70-80[3]
CamphorsultamN-propionylBenzaldehyde>95:5 (syn)85-95
This compound derivative Data not readily available for direct comparison----

Asymmetric Diels-Alder Reaction

Chiral AuxiliaryDienophileDieneDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' OxazolidinoneN-acryloyl oxazolidinoneCyclopentadiene99:1 (endo)80-90
1-Phenyl-1,2-butanediol derivative (structurally similar) Acrylate acetalCyclopentadiene91:9Good[4]
Experimental Protocols

Protocol 3: Asymmetric Diels-Alder Reaction using a 1-Phenyl-1,2-diol Derivative as a Chiral Auxiliary

  • Auxiliary Attachment: The chiral diol (e.g., this compound) is reacted with an α,β-unsaturated aldehyde or its equivalent in the presence of an acid catalyst to form a chiral acetal, which serves as the dienophile.

  • Cycloaddition: The chiral dienophile is dissolved in a suitable solvent (e.g., CH₂Cl₂) and cooled. A Lewis acid (e.g., Et₂AlCl) is added, followed by the diene (e.g., cyclopentadiene).

  • Reaction Monitoring and Work-up: The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction is quenched, and the cycloadduct is isolated and purified. The diastereomeric ratio is determined by NMR spectroscopy or HPLC.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the product, typically by acidic hydrolysis, to yield the enantiomerically enriched product and recover the auxiliary.

Logical Workflow for Asymmetric Synthesis using a Chiral Auxiliary

The following diagram outlines the general logic of employing a chiral auxiliary in an asymmetric synthesis.

Chiral_Auxiliary_Logic Prochiral Prochiral Substrate Attachment Attachment of Auxiliary Prochiral->Attachment Auxiliary Chiral Auxiliary (e.g., this compound) Auxiliary->Attachment ChiralSubstrate Chiral Substrate-Auxiliary Adduct Attachment->ChiralSubstrate AsymmetricReaction Diastereoselective Reaction ChiralSubstrate->AsymmetricReaction Diastereomers Diastereomeric Products AsymmetricReaction->Diastereomers Separation Separation of Diastereomers (if necessary) Diastereomers->Separation MajorDiastereomer Major Diastereomer Separation->MajorDiastereomer Cleavage Cleavage of Auxiliary MajorDiastereomer->Cleavage FinalProduct Enantiomerically Enriched Product Cleavage->FinalProduct RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

Caption: Logic of Asymmetric Synthesis with a Chiral Auxiliary.

III. Conclusion

This compound is a valuable chiral molecule in synthetic organic chemistry. Its enantioselective synthesis is efficiently achieved through both high-yielding biocatalytic routes, which are advantageous for their environmental friendliness and high enantiopurity, and robust chemical methods. As a chiral auxiliary, while it demonstrates potential for inducing stereoselectivity in various reactions, it faces competition from well-established and often more diastereoselective auxiliaries. The choice between utilizing this compound as a synthetic target or as a stereodirecting tool will depend on the specific synthetic challenge, with the data and protocols presented in this guide serving as a valuable resource for informed decision-making by researchers in the field.

References

Benchmarking 1-Phenyl-1,2-ethanediol as a Chiral Auxiliary: A Comparative Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chiral auxiliary is a critical step in asymmetric synthesis, directly influencing the stereochemical outcome, yield, and overall efficiency of a synthetic route. This guide provides a comparative analysis of 1-Phenyl-1,2-ethanediol as a potential chiral auxiliary against three widely recognized and extensively documented alternatives: Evans' Oxazolidinones, Pseudoephedrine, and 8-Phenylmenthol.

While this compound, as a chiral diol, possesses the structural requisites to function as a chiral auxiliary—typically through the formation of a chiral acetal with a carbonyl-containing substrate—it is important to note a significant lack of published, peer-reviewed experimental data quantifying its performance in key asymmetric transformations.[1] Consequently, the information presented herein for this compound is based on its theoretical potential and analogies to other chiral diols. In contrast, the performance of Evans' oxazolidinones, pseudoephedrine, and 8-phenylmenthol is well-established, with a robust body of literature supporting their efficacy.

This guide aims to provide an objective comparison based on available experimental data for the established auxiliaries and to frame the potential of this compound within the broader context of chiral auxiliary design and application.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high diastereoselectivity in a given transformation, leading to the formation of one desired stereoisomer in significant excess. Other critical factors include the yield of the reaction and the ease of attachment and subsequent cleavage of the auxiliary.

Table 1: Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
This compound N/AN/ANo Data AvailableNo Data Available
Evans' Oxazolidinone Propionyl ImideBenzyl Bromide>98:290-95
Pseudoephedrine Propionyl AmideBenzyl Bromide>99:192

Table 2: Asymmetric Aldol Reaction

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (d.r.)Yield (%)
This compound N/AN/ANo Data AvailableNo Data Available
Evans' Oxazolidinone Propionyl ImideIsobutyraldehyde>99:1 (syn)85

Table 3: Asymmetric Diels-Alder Reaction

Chiral AuxiliaryDienophileDieneDiastereomeric Ratio (d.r.)Yield (%)
This compound N/AN/ANo Data AvailableNo Data Available
8-Phenylmenthol AcrylateCyclopentadiene>95:5 (endo)85-95

Experimental Protocols

Detailed methodologies are crucial for achieving high levels of stereocontrol. Below are representative protocols for the attachment of the chiral auxiliary, the key asymmetric reaction, and the cleavage of the auxiliary.

This compound (Theoretical Protocol)

As a chiral diol, this compound would likely be employed by forming a chiral acetal with an α,β-unsaturated aldehyde to act as a chiral dienophile in a Diels-Alder reaction.[1]

a) Attachment (Acetal Formation): To a solution of the α,β-unsaturated aldehyde (1.0 eq) and (1R,2R)-1-Phenyl-1,2-ethanediol (1.1 eq) in anhydrous toluene (0.5 M) is added a catalytic amount of p-toluenesulfonic acid (0.05 eq). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting aldehyde is consumed. Upon completion, the reaction is cooled to room temperature, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude chiral acetal is purified by silica gel chromatography.

b) Asymmetric Diels-Alder Reaction: To a solution of the chiral acetal (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C is added a Lewis acid catalyst (e.g., Et₂AlCl, 1.1 eq). After stirring for 15 minutes, cyclopentadiene (3.0 eq) is added dropwise. The reaction is stirred at -78 °C for 3-6 hours and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃. The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by silica gel chromatography.

c) Cleavage (Hydrolysis of Acetal): The purified Diels-Alder adduct is dissolved in a mixture of THF and 1 M HCl (4:1 v/v) and stirred at room temperature. The progress of the hydrolysis is monitored by TLC. Upon completion, the reaction mixture is neutralized with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the chiral cycloaddition product and the recovered this compound.

Evans' Oxazolidinone

a) Attachment (Acylation): To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere is added n-butyllithium (1.05 eq) dropwise. The solution is stirred for 15 minutes, after which propionyl chloride (1.1 eq) is added. The reaction is stirred for 1 hour at -78 °C and then warmed to room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel chromatography.

b) Asymmetric Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C is added di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq). The mixture is stirred for 30 minutes, then cooled to -78 °C. Isobutyraldehyde (1.2 eq) is added dropwise, and the reaction is stirred for 2 hours at -78 °C, then for 1 hour at 0 °C. The reaction is quenched with a pH 7 phosphate buffer, and the product is extracted with CH₂Cl₂. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purification is achieved by silica gel chromatography.

c) Cleavage (Hydrolysis): The purified aldol adduct is dissolved in a 4:1 mixture of THF and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then diluted with water and extracted with CH₂Cl₂ to recover the chiral auxiliary. The aqueous layer is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate to isolate the chiral β-hydroxy acid.

Pseudoephedrine

a) Attachment (Amide Formation): To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq). The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to yield the pseudoephedrine amide, which can often be purified by recrystallization.

b) Asymmetric Alkylation: A suspension of anhydrous lithium chloride (6.0 eq) in anhydrous THF (0.4 M) is cooled to -78 °C. Diisopropylamine (2.2 eq) is added, followed by n-butyllithium (2.1 eq). The mixture is warmed to 0 °C for 10 minutes and then re-cooled to -78 °C. A solution of the pseudoephedrine propionyl amide (1.0 eq) in anhydrous THF is then added dropwise. The resulting enolate solution is stirred at -78 °C for 30 minutes, 0 °C for 30 minutes, and then room temperature for 15 minutes. The solution is re-cooled to 0 °C, and benzyl bromide (1.5 eq) is added. The reaction is stirred at room temperature for 2-4 hours. The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis, and the product is purified by chromatography or recrystallization.

c) Cleavage (Hydrolysis): The alkylated pseudoephedrine amide is dissolved in a 3:1 mixture of tert-butyl alcohol and water, and tetrabutylammonium hydroxide (4.0 eq) is added. The mixture is heated at 95 °C until the starting material is consumed. After cooling, the mixture is diluted with water and extracted with CH₂Cl₂ to recover the pseudoephedrine. The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid.

8-Phenylmenthol

a) Attachment (Esterification): To a solution of (-)-8-phenylmenthol (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂ (0.5 M) at 0 °C is added acryloyl chloride (1.2 eq) dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with water, and the organic layer is separated. The organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous MgSO₄, filtered, and concentrated. The crude acrylate is purified by silica gel chromatography.

b) Asymmetric Diels-Alder Reaction: To a solution of the (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C is added Et₂AlCl (1.1 eq). After stirring for 15 minutes, cyclopentadiene (3.0 eq) is added. The reaction is stirred at -78 °C for 3 hours. The reaction is quenched with saturated aqueous NaHCO₃, warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The diastereomeric ratio of the crude product is determined by ¹H NMR or GC analysis, and the product is purified by silica gel chromatography.

c) Cleavage (Reduction): The purified Diels-Alder adduct is dissolved in anhydrous diethyl ether (0.2 M) and cooled to 0 °C. Lithium aluminum hydride (1.5 eq) is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to yield the chiral alcohol product and recovered 8-phenylmenthol, which can be separated by chromatography.

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the application of these chiral auxiliaries in asymmetric synthesis.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Asymmetric Reaction cluster_end Final Products Prochiral_Acid Prochiral Carboxylic Acid Attachment Attachment (Amide Formation) Prochiral_Acid->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., Pseudoephedrine) Chiral_Auxiliary->Attachment Attached_Substrate Chiral Auxiliary- Substrate Adduct Attachment->Attached_Substrate Deprotonation Deprotonation (LDA, LiCl) Attached_Substrate->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Alkylation (Electrophile) Enolate->Alkylation Diastereomeric_Product Diastereomerically Enriched Product Alkylation->Diastereomeric_Product Purification Purification (Chromatography/ Recrystallization) Diastereomeric_Product->Purification Pure_Diastereomer Single Diastereomer Purification->Pure_Diastereomer Cleavage Cleavage (Hydrolysis) Pure_Diastereomer->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Asymmetric_Diels_Alder_Workflow cluster_start Starting Materials cluster_reaction Asymmetric Reaction cluster_end Final Products Prochiral_Dienophile Prochiral Dienophile (e.g., Acryloyl Chloride) Attachment Attachment (Esterification) Prochiral_Dienophile->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., 8-Phenylmenthol) Chiral_Auxiliary->Attachment Chiral_Dienophile Chiral Dienophile Attachment->Chiral_Dienophile Activation Lewis Acid Activation Chiral_Dienophile->Activation Activated_Complex Activated Complex Activation->Activated_Complex Cycloaddition Cycloaddition (Diene) Activated_Complex->Cycloaddition Diastereomeric_Adduct Diastereomerically Enriched Adduct Cycloaddition->Diastereomeric_Adduct Purification Purification (Chromatography) Diastereomeric_Adduct->Purification Pure_Adduct Single Diastereomer Purification->Pure_Adduct Cleavage Cleavage (Reduction/Hydrolysis) Pure_Adduct->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for an asymmetric Diels-Alder reaction.

References

Safety Operating Guide

Proper Disposal of 1-Phenyl-1,2-ethanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1-Phenyl-1,2-ethanediol, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.

Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its properties and associated hazards. This information is summarized from Safety Data Sheets (SDS) to ensure safe handling and disposal.

PropertyValue
CAS Number 93-56-1
Appearance White crystalline solid
Melting Point 64 - 68 °C
Boiling Point 272 - 274 °C
NFPA 704 Rating Health: 0, Fire: 1, Reactivity: 0[1][2]
Primary Hazards Causes skin and serious eye irritation.[3] May cause respiratory irritation.[3]
Incompatible Materials Oxidizing agents.[4]
Disposal Consideration Offer surplus and non-recyclable solutions to a licensed disposal company. Dispose of as unused product.[1] Waste material must be disposed of in accordance with national and local regulations.[5]

Experimental Protocol for Disposal

The following step-by-step protocol outlines the procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Preparation:

  • Wear appropriate personal protective equipment, including chemical-resistant gloves (complying with EN 374), safety goggles or a face shield, and a lab coat.[1][3]

  • If there is a risk of dust formation, a NIOSH-approved N95 dust mask is recommended.

  • Ensure a well-ventilated area, such as a chemical fume hood, is used for handling the waste.[1][3]

  • Prepare a designated, labeled, and sealed waste container for solid chemical waste. The container must be compatible with this compound.

2. Waste Collection:

  • For surplus or expired this compound, if it is in its original, unopened container, it can be disposed of directly as an unused product.

  • For residual amounts or contaminated materials (e.g., from a spill cleanup), carefully transfer the solid waste into the designated waste container using a clean scoop or spatula.

  • Avoid generating dust during transfer.[1][2]

  • If cleaning contaminated labware, rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste in a separate, labeled container for liquid waste.

3. Spill Management:

  • In case of a spill, avoid breathing in dust.[1][2]

  • Do not allow the substance to enter drains or waterways.[1][2][5]

  • Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1][2][4]

  • Clean the spill area with a damp cloth or paper towels and a suitable solvent. Dispose of the cleaning materials as hazardous waste.

4. Container Management and Labeling:

  • Securely close the waste container after adding the waste.

  • Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's waste management program.

  • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials, such as oxidizing agents.[4]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed disposal company.[1]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[5]

  • Contaminated packaging should be treated as unused product and disposed of accordingly.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Management cluster_storage Storage cluster_disposal Final Disposal A Don Personal Protective Equipment B Prepare Labeled Waste Container A->B C Transfer Waste to Container B->C E Securely Seal and Label Container C->E D Handle Spills Appropriately D->E If Spill Occurs F Store in Designated Secure Area E->F G Arrange for Licensed Disposal F->G

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Phenyl-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1-Phenyl-1,2-ethanediol, offering procedural, step-by-step guidance to support your critical work.

Immediate Safety and Hazard Information

This compound is a white crystalline solid that is harmful if swallowed.[1] While some classifications indicate it does not meet the criteria for a hazardous substance, it is crucial to handle it with care to minimize exposure.[2] The compound is considered a combustible solid.[3]

Key Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC8H10O2[1]
Molecular Weight138.16 g/mol [2]
AppearanceWhite crystalline solid[4]
Melting Point66-68 °C[1][5]
Boiling Point272-274 °C[5]
SolubilitySparingly soluble in water, soluble in organic solvents like ethanol and acetone.[4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and potential splashes.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter (N95 or higher) if handling the powder outside of a fume hood or if dust is generated.To prevent inhalation of airborne particles.
Body Protection A lab coat should be worn at all times. Consider a chemically resistant apron if there is a risk of splashing.To protect skin and clothing from contamination.
Footwear Closed-toe shoes.Standard laboratory practice to protect against spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is essential for minimizing risk and ensuring a safe working environment.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (Chemical Fume Hood) inspect_ppe Inspect and Don PPE gather_materials Gather All Necessary Equipment weigh_transfer Weigh and Transfer Solid (Inside Fume Hood) gather_materials->weigh_transfer in_solution Handle in Solution (Inside Fume Hood) heating Heat if Necessary (Well-ventilated area or fume hood) cleanup Clean Work Area and Equipment heating->cleanup dispose_waste Dispose of Waste Properly decontaminate_ppe Remove and Decontaminate/Dispose of PPE wash_hands Thoroughly Wash Hands end End wash_hands->end start Start start->prep_area

Caption: Standard Operating Procedure for Handling this compound.

1. Preparation:

  • Designate a Handling Area: All handling of this compound solid should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation risk.

  • Inspect and Don PPE: Before handling, ensure all necessary PPE is readily available and in good condition. Put on your lab coat, gloves, and eye protection.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the designated handling area.

2. Handling:

  • Weighing and Transferring: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood. Use a spatula for transfers and handle gently to avoid creating dust.

  • Working in Solution: When working with the compound in solution, continue to handle it within the fume hood to avoid contact with skin and eyes.

  • Heating: If heating is required, perform this step in a well-ventilated area or within a fume hood to prevent the inhalation of any potential vapors.

3. Post-Handling:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Waste Disposal: Dispose of all waste, including contaminated consumables, according to the disposal plan outlined below.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items like gloves.

  • Personal Hygiene: After handling, thoroughly wash hands and any exposed skin with soap and water.

Emergency Response Plan

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure/Spill ScenarioImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Small Spill Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
Large Spill Evacuate the area immediately. Contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Generation cluster_disposal Disposal Pathway unused_product Unused Product contaminated_ppe Contaminated PPE (Gloves, etc.) empty_containers Empty Containers experimental_waste Experimental Waste (Solutions, etc.) collect Collect in Labeled, Sealed Containers experimental_waste->collect classify Classify Waste (Consult local regulations) dispose Dispose via Approved Waste Disposal Company end End dispose->end start Start start->unused_product

Caption: Waste Disposal Workflow for this compound.

  • Waste Segregation:

    • Solid Waste: Place unused this compound and any contaminated solids (e.g., weigh paper, paper towels) into a clearly labeled, sealed container for chemical waste.

    • Liquid Waste: Collect any solutions containing this compound in a separate, labeled container for liquid chemical waste.

    • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid waste container.

  • Container Management:

    • Ensure all waste containers are compatible with the chemical.

    • Keep waste containers closed when not in use.

    • Store waste containers in a designated, well-ventilated secondary containment area.

  • Final Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.[6]

    • Arrange for pickup and disposal by a licensed chemical waste management company. Do not dispose of this compound down the drain.[1]

By adhering to these guidelines, you can ensure the safe handling and disposal of this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-1,2-ethanediol
Reactant of Route 2
1-Phenyl-1,2-ethanediol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.